molecular formula C9H10O2 B1584414 3,4-Dihydro-2H-1,5-benzodioxepine CAS No. 7216-18-4

3,4-Dihydro-2H-1,5-benzodioxepine

Cat. No.: B1584414
CAS No.: 7216-18-4
M. Wt: 150.17 g/mol
InChI Key: CBXMULHQEVXJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,5-benzodioxepine is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXMULHQEVXJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222500
Record name 2H-1,5-Benzodioxepin, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7216-18-4
Record name 3,4-Dihydro-2H-1,5-benzodioxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7216-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,5-Benzodioxepin, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,5-Benzodioxepin, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,5-benzodioxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Benzodioxepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

The this compound framework represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This seven-membered ring system, fused to a benzene ring, possesses a unique combination of rigidity from the aromatic portion and conformational flexibility from the dioxepine ring.[1] The unsubstituted ring typically adopts a chair conformation, but substitutions can induce a shift towards a skew conformation, allowing for precise three-dimensional positioning of functional groups.[1][2] This structural feature is critical for designing molecules that can effectively interact with biological targets. Derivatives of this scaffold have been investigated for a range of pharmacological activities, including potential applications as β-adrenergic stimulants and agents targeting the central nervous system.[3][4] This guide provides a detailed exploration of the core synthetic pathways to this valuable molecular architecture, intended for researchers and professionals in chemical and pharmaceutical development.

Pathway 1: Classical Intramolecular Williamson Ether Synthesis

The most established and widely utilized method for constructing the this compound core is the intramolecular double Williamson ether synthesis. This reaction relies on the formation of two ether linkages by reacting catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile, typically a 1,3-dihalopropane.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In the presence of a base, the weakly acidic phenolic hydroxyl groups of catechol are deprotonated to form a more nucleophilic phenoxide or a dianion. This nucleophile then attacks one of the electrophilic carbons of the 1,3-dihalopropane, displacing the first halide. A subsequent intramolecular SN2 reaction, where the second phenoxide attacks the remaining carbon-halide bond, results in the formation of the seven-membered ring.

The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions.[6] More commonly, weaker bases like potassium or cesium carbonate are used in a polar apropic solvent like DMF or acetone.[7] These conditions favor the SN2 pathway and are more practical for larger-scale synthesis.

Williamson_Synthesis cluster_reactants Reactants Catechol Catechol Phenoxide Catecholate Dianion Catechol->Phenoxide + 2 eq. Base - 2 HB⁺ Dihalopropane 1,3-Dihalopropane (X-CH₂CH₂CH₂-X) Base Base (e.g., K₂CO₃) Intermediate1 Mono-alkylated Intermediate Phenoxide->Intermediate1 + 1,3-Dihalopropane - X⁻ (SN2) Product This compound Intermediate1->Product Intramolecular Cyclization (SN2) - X⁻

Caption: Mechanism of the Williamson ether synthesis for this compound.

Process Enhancement with Phase-Transfer Catalysis (PTC)

A significant improvement to the classical Williamson synthesis involves the use of phase-transfer catalysis (PTC).[8][9] This technique is particularly effective when using an aqueous base (like 50% NaOH) with reactants dissolved in an organic solvent. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the phenoxide anion.[9] This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with the dihalopropane. This method often leads to faster reaction times, milder conditions, and higher yields by overcoming the immiscibility of the reactants.[8][9]

Experimental Protocol: Williamson Synthesis
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone or DMF as the solvent.

  • Addition of Electrophile: Add 1,3-dibromopropane (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by TLC.[7]

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Pathway 2: Ring-Closing Metathesis (RCM)

A more modern and elegant approach to forming the benzodioxepine ring is through Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction utilizes ruthenium-based catalysts to cyclize a diene precursor.

Mechanistic Rationale

The synthesis begins with the preparation of 1,2-bis(allyloxy)benzene. This is achieved by the diallylation of catechol with an allyl halide (e.g., allyl bromide) under standard Williamson ether synthesis conditions.[7] The resulting diene is then subjected to the RCM reaction. A ruthenium catalyst, such as Grubbs' first or second-generation catalyst, coordinates to the double bonds of the two allyl groups. Through a series of [2+2] cycloadditions and cycloreversions, a new double bond is formed between the two inner carbons of the allyl groups, creating the seven-membered ring and releasing ethene gas as the only byproduct.[7] The resulting product is the unsaturated 2H-1,5-benzodioxepin, which can be readily reduced to the target this compound via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst).

RCM_Workflow Catechol Catechol Diene 1,2-Bis(allyloxy)benzene Catechol->Diene Allylation AllylBromide Allyl Bromide + K₂CO₃, Acetone AllylBromide->Diene Unsaturated 2H-1,5-Benzodioxepin Diene->Unsaturated RCM Catalyst Grubbs' Catalyst (Ru) Catalyst->Unsaturated - Ethene FinalProduct This compound Unsaturated->FinalProduct Reduction Reduction H₂, Pd/C Reduction->FinalProduct

Caption: Workflow for the synthesis of this compound via RCM.

Experimental Protocol: RCM
  • Precursor Synthesis: Prepare 1,2-bis(allyloxy)benzene by reacting catechol (1.0 eq) with allyl bromide (2.2 eq) and potassium carbonate (2.5 eq) in refluxing acetone for 10-12 hours.[7] Purify the diene by chromatography.

  • RCM Reaction: Dissolve the purified 1,2-bis(allyloxy)benzene in anhydrous dichloromethane or benzene. Add the Grubbs' catalyst (typically 5-10 mol%).[7]

  • Execution: Stir the reaction mixture at room temperature or gentle heat (40-55 °C) for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon).[7] Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify by flash chromatography on silica gel to obtain 2H-1,5-benzodioxepin.[7]

  • Reduction: Dissolve the unsaturated product in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Synthesis of Functionalized Derivatives for Drug Development

For many pharmaceutical applications, the core benzodioxepine scaffold must be functionalized. A common and highly valuable intermediate is 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

Synthesis of the 3-Oxo Intermediate

A practical route to the 3-oxo derivative involves a Thorpe-Ziegler cyclization.[3]

  • Starting Material: Catechol is first reacted with chloroacetonitrile in the presence of a base to form 1,2-di(cyanomethoxy)benzene.

  • Cyclization: This dinitrile undergoes an intramolecular Thorpe-Ziegler cyclization to yield an enamino nitrile intermediate.

  • Hydrolysis: Subsequent acidic hydrolysis of the enamino nitrile affords the desired 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin ketone.[3]

This ketone is a versatile precursor. For example, it can be converted to a cyanohydrin, which upon reduction yields a 3-amino-3-hydroxymethyl derivative, a key structure in the development of β-adrenergic stimulants.[3] Alternatively, reaction with dimethylsulfoxonium methylide forms an epoxide, which can be opened by various amines to create a library of N-substituted amino alcohols.[3]

Comparative Analysis of Synthetic Pathways

FeatureWilliamson Ether SynthesisRing-Closing Metathesis (RCM)
Starting Materials Catechol, 1,3-DihalopropaneCatechol, Allyl Halide
Key Reagents Base (K₂CO₃, NaH), Solvent (DMF, Acetone)Grubbs' Catalyst (Ru-based), Solvent (DCM)
Byproducts Inorganic saltsEthene gas
Typical Yields Moderate to Good (50-80%)Good to Excellent (70-95% for RCM step)
Scalability High; well-established for industrial scale.Moderate; catalyst cost can be a factor.
Advantages Inexpensive reagents, simple procedure.High functional group tolerance, mild conditions, high yields.
Disadvantages Can require harsh conditions (high temp), potential for side reactions (polymerization).Expensive catalyst, requires inert atmosphere, potential for metal contamination in product.

Conclusion

The synthesis of the this compound scaffold can be accomplished through several effective pathways. The classical intramolecular Williamson ether synthesis remains a robust and cost-effective method, particularly for large-scale production. For more complex substrates or when milder conditions are required, the Ring-Closing Metathesis (RCM) approach offers a powerful and high-yielding alternative. The ability to efficiently produce key functionalized intermediates, such as the 3-oxo derivative, further underscores the versatility of this scaffold and ensures its continued importance in the field of drug discovery and development.

References

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279–2292.
  • Benchchem (n.d.). This compound.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (This source provides context on pKa values relevant to deprotonation steps). [Link]

  • PubChem (n.d.). This compound.
  • NIST (n.d.). 2H-1,5-Benzodioxepin, 3,4-dihydro-. NIST Chemistry WebBook.
  • Wikipedia (n.d.). Williamson ether synthesis.
  • Francis Academic Press (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • CRDEEP Journals (n.d.).
  • Ambeed, Inc. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis.
  • Amrutkar, R. D. et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.
  • Chemistry LibreTexts (2019). 14.3: The Williamson Ether Synthesis.
  • Bouzroura-Acher, A., et al. (2004).
  • Chem-Impex (n.d.). 3,4-Dihydro-2H-benzo[b]oxepin-5-one.

Sources

Introduction: The Architectural Significance of the Benzodioxepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-1,5-benzodioxepine

This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1] This scaffold is of considerable interest to researchers in medicinal chemistry and drug development. Its unique three-dimensional structure, arising from the fusion of a rigid aromatic system with a flexible seven-membered ring, provides a versatile framework for designing biologically active molecules.[1] The conformational flexibility of the dioxepine ring allows for precise spatial positioning of functional groups, which is a critical factor for effective interaction with biological targets such as receptors and enzymes.[1] Derivatives of this core structure have been investigated for a range of pharmacological activities, underscoring the importance of a thorough understanding of its fundamental physicochemical properties.

This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering technical insights and established experimental protocols for its analysis.

Molecular Structure and Conformational Dynamics

The foundational structure of this compound is identified by its IUPAC name, this compound, and its CAS Registry Number, 7216-18-4.[2][3]

Caption: Chemical structure of this compound.

A critical feature of this molecule is the conformation of the seven-membered heterocyclic ring. Research indicates that the unsubstituted ring predominantly adopts a chair conformation.[1][4] This conformation is largely stable even with substitutions at the 2- and 4-positions. However, introducing substituents at the 3-position, especially alkyl or methylene groups, can significantly shift the equilibrium towards an alternative skew conformation.[1][4] This conformational flexibility is paramount, as it dictates the spatial orientation of substituents and, consequently, the molecule's ability to bind to biological targets.

Chair Chair Conformation (Predominant) Skew Skew Conformation (Alternative) Chair->Skew Conformational Equilibrium Substituents Substituents at C3 Position (e.g., Alkyl, Methylene) Substituents->Skew Shifts Equilibrium

Caption: Conformational equilibrium of the benzodioxepine ring.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These values are fundamental for predicting its behavior in both chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 7216-18-4PubChem[2]
Molecular Formula C₉H₁₀O₂PubChem[2]
Molecular Weight 150.17 g/mol PubChem[2]
Physical Form Liquid or SolidSigma-Aldrich[5]
XLogP3 2.3PubChem[2]
Topological Polar Surface Area 18.5 ŲPubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Analysis of Properties
  • Physical State: The compound is described as a liquid or solid at room temperature, which suggests its melting point is close to ambient conditions.[5] Proper storage in a dry, sealed container at room temperature is recommended.

  • Lipophilicity (XLogP3): The XLogP3 value of 2.3 indicates that the molecule is moderately lipophilic.[2] This property is crucial in drug development, suggesting a good potential for crossing biological membranes. In drug design, a LogP value in the range of 1 to 3 is often considered favorable for oral absorption and cell permeability.

  • Polar Surface Area (TPSA): A TPSA of 18.5 Ų is relatively low, which further supports the likelihood of good membrane permeability.[2] TPSA is a key descriptor for predicting drug transport properties.

  • Hydrogen Bonding: With two hydrogen bond acceptors (the ether oxygens) and no donors, the molecule can interact with biological targets through hydrogen bonding but will not self-associate extensively via this mechanism.[2]

Spectroscopic Profile

The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. Publicly available data includes:

  • Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum, which is crucial for determining the molecular weight and fragmentation pattern.[3]

  • NMR Spectroscopy: ¹³C NMR spectral data is available, allowing for the characterization of the carbon skeleton.[2]

  • Infrared (IR) Spectroscopy: FTIR spectra are available, which help identify the functional groups present in the molecule, such as the C-O ether linkages and the aromatic ring vibrations.[2]

Experimental Protocols for Property Determination

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible methods. The following protocols describe standard procedures for measuring key parameters.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a classic and authoritative approach for determining the LogP value, standardized by the OECD Guideline 107.

Principle: The compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare mutually saturated n-octanol and water by stirring them together for 24 hours, followed by a separation period.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for detection (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water. The volume ratio should be adjusted based on the expected LogP value.

  • Equilibration: Shake the vessel gently for a sufficient period to allow equilibrium to be reached (typically 15-60 minutes). Avoid vigorous shaking that can lead to emulsion formation.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Analysis: Carefully sample each phase and determine the concentration of the analyte using a validated analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 1. Saturate n-octanol and water P2 2. Prepare stock solution in n-octanol P1->P2 E1 3. Combine octanol solution and saturated water P2->E1 E2 4. Shake to equilibrate E1->E2 E3 5. Centrifuge for phase separation E2->E3 A1 6. Measure concentration in each phase (HPLC) E3->A1 A2 7. Calculate P = C_octanol / C_water A1->A2 A3 8. Result: LogP = log10(P) A2->A3

Caption: Workflow for LogP determination via the Shake-Flask method.

Safety and Handling

For safe handling in a laboratory setting, it is important to be aware of the potential hazards associated with this compound and its derivatives.

  • GHS Hazard Statements: The parent compound is associated with the hazard statement H302: Harmful if swallowed.[5]

  • Derivatives Hazards: Carboxylic acid and carbaldehyde derivatives are often classified as causing skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[6][7]

  • Precautionary Measures: Standard laboratory safety practices should be employed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

Conclusion

This compound is a molecule with a compelling set of physicochemical properties that make it an attractive scaffold for further investigation, particularly in the field of drug discovery. Its moderate lipophilicity, low polar surface area, and distinct conformational behavior provide a solid foundation for the rational design of novel therapeutic agents. A comprehensive understanding of the properties detailed in this guide is essential for any researcher or scientist working with this versatile chemical entity.

References

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. (n.d.). Google.
  • This compound | C9H10O2 | CID 81635 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 16). Fisher Scientific.
  • This compound-7-thiol - SpectraBase. (n.d.). Wiley Science Solutions. Retrieved January 1, 2026, from [Link]

  • This compound-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

  • This compound-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

  • 2H-1,5-Benzodioxepin, 3,4-dihydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 1, 2026, from [Link]

Sources

3,4-Dihydro-2H-1,5-benzodioxepine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications

Introduction

In the landscape of heterocyclic chemistry, the this compound scaffold holds a significant position as a versatile building block for molecules with profound biological activity. This seven-membered ring system, formed by the fusion of a benzene ring with a dioxepine ring, possesses a unique conformational flexibility that is crucial for its interaction with biological targets.[1] Its structural attributes have made it a cornerstone in the development of novel therapeutics, particularly in the realms of cardiovascular and central nervous system disorders.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis protocols, reactivity, conformational analysis, and applications in drug discovery, tailored for researchers and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a chemical entity are paramount for any research and development endeavor. The key identifiers and properties for this compound are summarized below.

IdentifierValueSource
CAS Number 7216-18-4[2]
PubChem CID 81635[2]
IUPAC Name This compound[2]
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
InChI InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2[2]
InChIKey CBXMULHQEVXJDI-UHFFFAOYSA-N[2]
SMILES C1OC2=CC=CC=C2OCC1[2]
Physical Form Liquid or Solid
Storage Sealed in dry, room temperature

Synthesis and Manufacturing

The construction of the seven-membered benzodioxepine ring is a critical step in accessing this class of compounds. The most common and effective strategy involves the cyclization of a catechol-derived intermediate with a suitable three-carbon electrophile.

Core Synthesis Protocol: Williamson Ether Synthesis

A robust and scalable synthesis of the parent compound, this compound, is achieved through the reaction of pyrocatechol with 1,3-dibromopropane.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Pyrocatechol Pyrocatechol Reagents K₂CO₃, Dimethylformamide (DMF) 120°C, 48 hours Pyrocatechol->Reagents 1. Base Dibromopropane 1,3-Dibromopropane Dibromopropane->Reagents 2. Electrophile Product This compound Reagents->Product Cyclization G cluster_path1 Path A: Cyanohydrin Route cluster_path2 Path B: Epoxide Route Ketone 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin 1. KCN/HCN Epoxide Spiro-Epoxide Intermediate Ketone->Epoxide 1. (CH₃)₂SOCH₂ AminoAlcohol Amino Alcohol Derivative Cyanohydrin->AminoAlcohol 2. Reduction (e.g., LiAlH₄) SubstitutedAminoAlcohol N-Substituted Amino Alcohol Epoxide->SubstitutedAminoAlcohol 2. R-NH₂

Caption: Derivatization pathways from the ketone intermediate.

Conformational Analysis

The biological activity of benzodioxepine derivatives is intrinsically linked to the three-dimensional shape of the seven-membered dioxepine ring. This ring is flexible and can exist in multiple conformations. [1]

  • Chair Conformation: The unsubstituted this compound ring predominantly exists in a chair conformation. [1][3][4]This conformation is generally maintained even with substitutions at the 2- and 4-positions. [1][3][4]* Skew (Twist-Boat) Conformation: The introduction of substituents at the 3-position, particularly alkyl or methylene groups, can cause a significant shift in the conformational equilibrium, leading to an increased population of the alternative skew conformation. [1][3][4] This conformational flexibility allows for the precise spatial arrangement of functional groups, which is a critical factor for optimizing binding affinity to biological targets like receptors and enzymes. [1]The conformation has been studied using techniques including UV absorption spectroscopy, ¹H NMR spectroscopy, and X-ray crystallography, complemented by computational modeling. [3][4][5]

Applications in Drug Discovery and Development

The unique structural and conformational properties of the this compound scaffold have positioned it as a privileged structure in medicinal chemistry.

β-Adrenergic Stimulants

A significant breakthrough was the discovery that derivatives of 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin constitute a novel class of β-adrenergic stimulants. [6]Contrary to the initial expectation of finding β-adrenergic blocking agents, many compounds in this series displayed potent stimulant activity, with promising applications as bronchial dilators for treating asthma. [6]The synthesis of these compounds often starts from the 3-oxo intermediate, highlighting the importance of the derivatization strategies discussed previously. [6]

PARP1 Inhibitors

More recently, related benzodioxine scaffolds have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme involved in DNA repair. [7]For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a hit from a high-throughput screen and served as a lead for developing more potent PARP1 inhibitors for oncology applications. [7]This demonstrates the potential of the broader benzodioxepine/benzodioxine family as a foundational element for designing targeted cancer therapies.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its derivatives.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling. * Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a scaffold of considerable importance to the fields of organic synthesis and medicinal chemistry. Its accessible synthesis, versatile reactivity, and unique conformational properties have enabled the discovery of novel, biologically active compounds. For researchers and drug development professionals, a thorough understanding of this heterocyclic system provides a powerful tool for the rational design of next-generation therapeutics. Continued exploration of this chemical space is likely to yield further discoveries with significant therapeutic potential.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Archer, A. W., & Crabtree, H. E. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic, 138-141. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Retrieved from [Link]

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81635, this compound. Retrieved from [Link]

  • ResearchGate. (2006). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2017). Synthesis of 2,3-dihydrobenzo[b]d[8][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[8][6]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the heterocyclic compound 3,4-Dihydro-2H-1,5-benzodioxepine. It traces the historical arc from its initial synthesis to its contemporary significance as a privileged scaffold in medicinal chemistry. We will delve into the foundational synthetic methodologies, explore the evolution of its derivatives, and analyze its diverse pharmacological applications, with a particular focus on its role in the development of novel therapeutics. This document serves as a detailed resource, integrating historical context with practical, field-proven insights and detailed experimental protocols.

Introduction: The Emergence of a Versatile Scaffold

The this compound core, a seven-membered heterocyclic system, represents a significant structural motif in the landscape of organic and medicinal chemistry. Its unique conformational flexibility, imparted by the fusion of a rigid benzene ring with a pliable dioxepine ring, allows for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets.[1] While not as ubiquitously recognized as some other heterocyclic systems, the benzodioxepine scaffold has been instrumental in the exploration of various therapeutic areas, particularly those targeting the central nervous system and cardiovascular system.[1] This guide will illuminate the discovery and rich history of this compound, providing a foundational understanding for researchers looking to leverage its unique properties in modern drug discovery and development.

Historical Development: Unraveling the Synthesis of a Novel Ring System

The synthesis of the this compound ring system is rooted in the principles of classical organic chemistry, with early methods laying the groundwork for more refined contemporary procedures.

The Genesis: Williamson Ether Synthesis Approach

The foundational and most common strategy for constructing the seven-membered benzodioxepine ring involves the cyclization of a catechol-derived intermediate with a suitable three-carbon electrophile. This reaction is a variation of the venerable Williamson ether synthesis. In this approach, the two phenolic hydroxyl groups of catechol (or a substituted derivative) react with a difunctional three-carbon chain, typically 1,3-dibromopropane or a related species, to form the seven-membered ether linkages. The reaction is generally carried out in the presence of a base, such as potassium carbonate, to deprotonate the hydroxyl groups, thereby activating them for nucleophilic attack on the electrophilic carbons of the propane derivative.

Evolution of Synthetic Methodologies

Over the years, chemists have developed alternative and more sophisticated methods for the synthesis of this compound and its derivatives. These advancements have often been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups.

One notable evolution is the use of ring-closing metathesis (RCM) . This powerful carbon-carbon bond-forming reaction has been successfully employed to construct the seven-membered ring of 2H-1,5-benzodioxepin derivatives. The RCM approach typically starts with a catechol derivative that has been functionalized with two terminal alkene groups.

Foundational Synthetic Protocol: The Classical Approach

The following is a detailed, step-by-step methodology for a classic and reliable synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrocatechol (110 g)

  • Potassium carbonate (276 g)

  • 1,3-Dibromopropane (303 g)

  • Absolute dimethylformamide (800 ml)

  • Diethyl ether

  • 3N Sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of pyrocatechol, potassium carbonate, and 1,3-dibromopropane is stirred in absolute dimethylformamide at 120°C for 48 hours.

  • The cooled suspension is filtered with suction, and the residue is washed with diethyl ether.

  • The filtrate is poured into 4 liters of water and extracted with diethyl ether.

  • The ether extract is washed twice with 3N sodium hydroxide solution and then with water until neutral.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated in vacuo.

  • The residue (146.6 g) is distilled at 11 mm Hg and 118-120°C to yield 61.9 g (41.2% of theory) of this compound.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Pyrocatechol Pyrocatechol Stirring Stir at 120°C for 48h Pyrocatechol->Stirring Dibromopropane 1,3-Dibromopropane Dibromopropane->Stirring K2CO3 K2CO3 (Base) K2CO3->Stirring DMF DMF (Solvent) DMF->Stirring Filtration Filtration Stirring->Filtration Extraction Extraction with Ether Filtration->Extraction Washing Washing (NaOH & H2O) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Evaporation Drying->Evaporation Distillation Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Structural Characteristics

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless to yellow liquid
Boiling Point 118-120 °C at 11 mmHg
CAS Number 7216-18-4

The unsubstituted this compound ring predominantly exists in a chair conformation.[1] This conformational preference can be influenced by the introduction of substituents, particularly at the 3-position, which can lead to a significant population of a skew conformation.[1] This conformational flexibility is a key aspect of its chemical significance, as it allows for the precise spatial orientation of functional groups, which can be critical for receptor binding and biological activity.[1]

A Scaffold for Drug Discovery: Pharmacological History and Applications

The exploration of this compound and its derivatives in medicinal chemistry has yielded a diverse range of biologically active compounds.

Early Investigations: β-Adrenergic Stimulants

One of the earliest and most significant discoveries in the pharmacological history of this scaffold was the identification of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants. In a seminal 1975 paper, a series of these compounds were synthesized and shown to possess interesting bronchial dilator activity. This research highlighted the potential of the benzodioxepine nucleus as a bioisostere for the catechol moiety found in endogenous adrenergic agonists.

Central Nervous System (CNS) Applications

The benzodioxepine scaffold has been extensively investigated for its potential to modulate CNS targets. Derivatives have been explored for their utility in developing treatments for a range of neurological and psychiatric disorders. For instance, certain benzodioxepine-based compounds have been investigated for their potential as antidepressants and anxiolytics. The rigid yet flexible nature of the ring system allows for the precise positioning of pharmacophoric elements necessary for interaction with CNS receptors.

Cardiovascular Applications

The structural similarity of some benzodioxepine derivatives to known cardiovascular drugs has prompted research into their effects on the cardiovascular system. The β-adrenergic stimulating properties discovered early on were a clear indication of this potential. Further modifications of the scaffold have led to the exploration of its use in developing agents with other cardiovascular effects.

Modern Therapeutic Targets: PARP1 Inhibition

More recently, the this compound scaffold has been identified as a promising starting point for the development of inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair. A 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative was identified as a PARP1 inhibitor through virtual screening, leading to the synthesis and evaluation of a series of analogs. This research has resulted in the discovery of potent PARP1 inhibitors with potential applications in cancer therapy.

Diagram of the Drug Discovery Pathway:

Drug_Discovery_Pathway cluster_scaffold Core Scaffold cluster_applications Therapeutic Applications Scaffold This compound Adrenergic β-Adrenergic Stimulants Scaffold->Adrenergic Early Discovery CNS CNS Agents (Antidepressants, Anxiolytics) Scaffold->CNS Further Exploration Cardiovascular Cardiovascular Agents Scaffold->Cardiovascular Structural Analogy PARP1 PARP1 Inhibitors (Anticancer) Scaffold->PARP1 Modern Screening

Caption: Therapeutic applications derived from the this compound scaffold.

Conclusion and Future Perspectives

From its humble beginnings in classical organic synthesis, this compound has evolved into a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural and conformational properties have enabled the development of a wide array of biologically active molecules with potential applications in diverse therapeutic areas. The continued exploration of this heterocyclic system, aided by modern drug discovery tools such as virtual screening and combinatorial chemistry, promises to unlock new therapeutic opportunities. As our understanding of complex biological targets deepens, the adaptability of the benzodioxepine scaffold will undoubtedly ensure its continued relevance in the ongoing quest for novel and effective medicines.

References

A Technical Guide to the Structural Elucdidation of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the analytical methodologies employed in the structural elucidation of 3,4-Dihydro-2H-1,5-benzodioxepine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights. We will dissect the spectroscopic data and chromatographic behavior of this important heterocyclic scaffold, emphasizing the "why" behind the "how" of each experimental choice.

Introduction: The Significance of the Benzodioxepine Scaffold

This compound, with the chemical formula C9H10O2, is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1][2] This core structure is of significant interest in medicinal chemistry, serving as a foundational element for a variety of biologically active molecules.[3] Its unique conformational flexibility, primarily existing in a chair conformation, allows for precise spatial arrangements of functional groups, which is critical for interactions with biological targets.[3][4]

The structural elucidation of this and related compounds is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships (SAR) in drug discovery pipelines. This guide will walk through a multi-technique approach to unambiguously confirm the structure of this compound.

Foundational Characterization: Synthesis and Physical Properties

A common synthetic route to the this compound core involves the reaction of a catechol with a suitable three-carbon dielectrophile. For instance, a practical preparative method has been devised starting from 1,2-di(cyanomethoxy)benzene, which undergoes Thorpe cyclization and subsequent hydrolysis to yield a ketone intermediate.[5] This ketone can then be further modified to produce a variety of derivatives.[5]

The fundamental physical and chemical properties of the parent compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC9H10O2PubChem[1]
Molecular Weight150.17 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number7216-18-4PubChem[1]
AppearanceLiquid or SolidAmbeed[6]

The Analytical Workflow: A Multi-pronged Approach

The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. The workflow is designed to provide orthogonal data, where each technique validates the others, leading to an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Chemical Synthesis Purification Chromatography (HPLC/GC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: A typical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~6.8-7.0Multiplet4HAr-H Protons on the aromatic ring. The multiplet arises from complex spin-spin coupling.
~4.2Triplet4HO-CHMethylene protons adjacent to the oxygen atoms. The triplet indicates coupling to the adjacent CH₂ group.
~2.1Quintet2HC-CH ₂-CThe central methylene protons of the propylene chain. The quintet is due to coupling with the four adjacent protons on the two flanking CH₂ groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignmentRationale
~150C -OAromatic carbons directly attached to oxygen atoms.
~121Ar-C HAromatic carbons bearing a hydrogen atom.
~70O-C H₂Aliphatic carbons adjacent to oxygen atoms.
~30C-C H₂-CThe central aliphatic carbon of the propylene chain.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard pulse program for ¹³C NMR, such as a proton-decoupled sequence, to obtain singlets for all carbon signals.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 150, corresponding to its molecular weight.[2]

Expected Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Key expected fragments include:

  • m/z 121: Loss of an ethyl group (-C₂H₅).

  • m/z 107: Loss of a propyl group (-C₃H₇).

G parent [C9H10O2]+• m/z = 150 frag1 Fragment 1 m/z = 121 parent->frag1 - C2H5 frag2 Fragment 2 m/z = 107 parent->frag2 - C3H7

Caption: A simplified representation of the mass spectrometry fragmentation pathway.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Separation: Inject the sample into the GC to separate it from any impurities.

  • MS Analysis: The separated compound enters the mass spectrometer, is ionized, and the resulting ions are separated by their mass-to-charge ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H
~1600, ~1470C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1100C-O stretchAliphatic ether

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structural elucidation of this compound is a classic example of the power of combining multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation data, and IR spectroscopy identifies the key functional groups. The congruence of the data from these independent methods provides a self-validating system that leads to the confident and unambiguous confirmation of the chemical structure. This rigorous approach is fundamental to all aspects of chemical research and development, from basic science to the creation of new therapeutics.

References

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. (URL: )
  • This compound | C9H10O2 | CID 81635 - PubChem. (URL: [Link])

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (URL: [Link])

  • This compound-7-thiol - SpectraBase. (URL: [Link])

  • This compound-2-carboxylic acid | C10H10O4 - PubChem. (URL: [Link])

  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • This compound-4-carboxamide | C10H11NO3 - PubChem. (URL: [Link])

  • 2H-1,5-Benzodioxepin, 3,4-dihydro- - the NIST WebBook. (URL: [Link])

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. (URL: [Link])

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - JETIR. (URL: [Link])

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])

  • (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-yl)amine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

  • Heterocyclic Compounds | List of High Impact Articles | 1389. (URL: [Link])

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])

  • 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione - PubChem. (URL: [Link])

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC - NIH. (URL: [Link])

  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones - SciELO. (URL: [Link])

  • (PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity - ResearchGate. (URL: [Link])

  • 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | C12H14O3 | CID 22934582 - PubChem. (URL: [Link])

  • Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- - the NIST WebBook. (URL: [Link])

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dihydro-2H-1,5-benzodioxepine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique seven-membered ring fused to a benzene ring imparts distinct conformational properties that are crucial for its biological activity.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and structural elucidation of this important scaffold.

The insights presented herein are grounded in established spectroscopic principles and supported by data from authoritative sources, offering researchers, scientists, and drug development professionals a reliable reference for their work with this compound and its derivatives.

Molecular Structure and Conformation

The structural framework of this compound, with the IUPAC name this compound, consists of a benzene ring fused to a seven-membered dioxepine ring.[2] The conformational flexibility of the seven-membered ring is a key determinant of the molecule's overall shape and its interactions with biological targets. Studies have shown that the unsubstituted heterocyclic ring predominantly exists in a chair conformation.[1] This conformational preference is a critical piece of information when interpreting the NMR spectra, as it influences the chemical environment and, consequently, the chemical shifts of the protons and carbons in the dioxepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination. The following methodology is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker AMX-400 or equivalent, to ensure optimal signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Caption: Workflow for NMR Data Acquisition and Analysis.

¹H NMR Spectral Data

While a publicly available, fully assigned ¹H NMR spectrum with coupling constants is not readily found in the searched literature, the expected spectrum can be predicted based on the molecular structure. The aromatic protons are expected to appear as a multiplet in the range of 6.8-7.2 ppm. The protons on the dioxepine ring will be in the aliphatic region. Specifically, the two methylene groups adjacent to the oxygen atoms (C2-H₂ and C4-H₂) would likely appear as triplets, and the central methylene group (C3-H₂) as a quintet, due to coupling with their respective neighbors.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The expected chemical shifts are summarized in the table below. The aromatic carbons will resonate in the downfield region (110-150 ppm), while the aliphatic carbons of the dioxepine ring will be found in the upfield region (20-80 ppm).

Carbon Atom Predicted Chemical Shift (ppm)
C6, C9 (Ar-C)~121
C7, C8 (Ar-C)~122
C5a, C9a (Ar-C-O)~149
C2, C4 (-O-CH₂-)~70
C3 (-CH₂-)~30

Note: These are approximate values and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR method is efficient and requires minimal sample preparation:

  • Instrument Preparation: Ensure the ATR crystal of the FT-IR spectrometer (e.g., a Bruker Tensor 27) is clean.[3]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to their corresponding molecular vibrations.

G A Sample Introduction (GC) B Ionization (70 eV) A->B C Fragmentation B->C D Mass Analysis (m/z) C->D E Detection D->E

References

Unlocking the Therapeutic Potential of the 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-Dihydro-2H-1,5-benzodioxepine core, a privileged heterocyclic scaffold, represents a landscape of untapped opportunities in medicinal chemistry and drug discovery. Historically recognized for its role in the development of β-adrenergic stimulants, the unique conformational properties and synthetic tractability of this seven-membered ring system suggest a far broader therapeutic potential. This guide provides an in-depth analysis of promising, yet underexplored, research avenues for this scaffold. We will delve into novel applications in oncology and central nervous system (CNS) disorders, supported by mechanistic rationale and bioisosteric design principles. Furthermore, this document outlines modern, detailed synthetic protocols for library generation, including strategies for asymmetric synthesis and regioselective functionalization, to empower researchers to systematically explore the chemical space around this versatile core.

The this compound Scaffold: A Structural and Conformational Overview

The this compound scaffold is characterized by the fusion of a benzene ring with a seven-membered dioxepine ring. This structure imparts a unique three-dimensional geometry that is crucial for its interaction with biological targets.[1] The unsubstituted heterocyclic ring predominantly adopts a chair conformation. However, the introduction of substituents, particularly at the 3-position, can induce a shift towards a skew conformation.[2] This conformational flexibility is a key attribute, allowing for the precise spatial orientation of functional groups to optimize binding to target proteins.

Established Biological Activity: A Foundation for Expansion

The initial exploration of this compound derivatives in the 1970s identified them as a novel class of β-adrenergic stimulants with notable bronchodilator activity. This research established the scaffold's ability to present pharmacophoric features in a biologically relevant manner. However, the full potential of this scaffold remains largely unexplored, presenting a compelling case for its investigation in other therapeutic areas.

Potential Research Area 1: Oncology

Rationale: Targeting Tubulin Polymerization

Several heterocyclic compounds bearing structural resemblance to the benzodioxepine core have demonstrated potent anticancer activity through the inhibition of tubulin polymerization. The rationale for exploring this compound derivatives as tubulin inhibitors lies in their ability to mimic the key pharmacophoric features of known colchicine-binding site inhibitors. The fused benzene ring can engage in hydrophobic interactions, while substituents on the dioxepine ring can be tailored to form critical hydrogen bonds within the binding pocket.

Proposed Research Workflow

A systematic investigation into the anticancer potential of this scaffold would involve a multi-step approach, beginning with computational modeling to guide the design of a focused library of derivatives.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Computational Modeling (Docking into Tubulin Colchicine Site) B Library Synthesis (Parallel Synthesis Methodologies) A->B Prioritized Candidates C Antiproliferative Screening (e.g., NCI-60 Cell Line Panel) B->C D Tubulin Polymerization Assay C->D Active Compounds E Immunofluorescence Microscopy (Microtubule Disruption) D->E Confirmed Hits F SAR Studies E->F G ADMET Profiling F->G Optimized Leads

Figure 1: Proposed workflow for the discovery of benzodioxepine-based tubulin inhibitors.
Experimental Protocol: Synthesis of a 3-Aryl-3,4-Dihydro-2H-1,5-benzodioxepine Library

This protocol outlines a potential route to a library of derivatives with substitution on the dioxepine ring, a key area for interaction with the colchicine binding site.

  • Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepine: This key intermediate can be prepared from catechol and chloroacetonitrile via a Thorpe-Ziegler cyclization followed by hydrolysis.

  • Aldol Condensation: React the 3-oxo intermediate with a library of substituted benzaldehydes in the presence of a base (e.g., NaOH in ethanol) to generate a series of 3-(arylmethylene)-3,4-dihydro-2H-1,5-benzodioxepin-3-ones.

  • Michael Addition: Further diversification can be achieved through Michael addition of various nucleophiles to the exocyclic double bond.

  • Reduction: The ketone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride to introduce a chiral center.

Potential Research Area 2: Central Nervous System (CNS) Disorders

Rationale: A Bioisostere for Benzodiazepines

The this compound scaffold can be considered a bioisosteric replacement for the well-known 1,4-benzodiazepine core, which is prevalent in drugs targeting CNS disorders.[3] By replacing the nitrogen atoms with oxygen, the overall shape and conformational flexibility can be maintained while altering the electronic properties and metabolic stability. This "scaffold hopping" approach could lead to the discovery of novel ligands for CNS targets such as GABAA receptors, with potentially improved side-effect profiles.

Proposed Research Workflow

The exploration of this scaffold for CNS applications would begin with the synthesis of a library of derivatives designed to probe interactions with key CNS receptors, followed by a cascade of in vitro and in vivo assays.

G cluster_0 Library Design & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Bioisosteric Design (Based on known Benzodiazepines) B Asymmetric Synthesis (To access specific enantiomers) A->B C Receptor Binding Assays (e.g., GABA-A, Serotonin Receptors) B->C D Functional Assays (e.g., Electrophysiology) C->D High-Affinity Binders E Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) D->E F Pharmacokinetic Studies E->F Active Compounds

Figure 2: Workflow for investigating benzodioxepine derivatives as CNS agents.
Experimental Protocol: Asymmetric Synthesis of 3-Substituted Derivatives

Accessing enantiomerically pure compounds is critical for CNS drug discovery. The following protocol outlines a potential asymmetric synthesis.

  • Chiral Resolution: The racemic 3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine can be resolved using a chiral acid (e.g., tartaric acid) to separate the enantiomers.

  • Asymmetric Reduction: Alternatively, the 3-oxo intermediate can be asymmetrically reduced using a chiral reducing agent such as a CBS catalyst (Corey-Bakshi-Shibata) to yield the desired enantiomer of the alcohol.

  • Further Derivatization: The resulting chiral alcohol can be further functionalized, for example, by conversion to an amine via a Mitsunobu reaction followed by reductive amination, to introduce a variety of substituents at the 3-position.

Advanced Synthetic Strategies for Library Diversification

Regioselective Functionalization of the Aromatic Ring

To fully explore the structure-activity relationship (SAR), the ability to selectively functionalize the benzene ring is crucial. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can be employed. The directing effects of the ether oxygens will likely favor substitution at the 7- and 8-positions. More advanced techniques, such as directed ortho-metalation, could provide access to other substitution patterns.

Modern Cyclization Strategies

While classical methods for forming the seven-membered ring are effective, modern synthetic techniques can offer improved efficiency and substrate scope. For instance, a ring-closing metathesis (RCM) reaction of a catechol derivative bearing two terminal alkene tethers can provide a versatile route to the benzodioxepine core under mild conditions.

Data Summary

Compound ClassPotential Therapeutic AreaProposed Mechanism of ActionKey Synthetic Strategy
3-Arylmethylene derivativesOncologyTubulin Polymerization InhibitionAldol Condensation
3-Amino derivativesCNS DisordersGABAA Receptor ModulationAsymmetric Reduction & Amination
7/8-Substituted derivativesVariousSAR ExplorationElectrophilic Aromatic Substitution

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel therapeutics. Its unique conformational properties and synthetic accessibility make it an attractive core for library design. By leveraging modern synthetic methodologies and rational drug design principles, researchers can unlock the full potential of this versatile scaffold in oncology, CNS disorders, and beyond. This guide serves as a foundational roadmap to inspire and direct future research endeavors in this promising area of medicinal chemistry.

References

  • Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Retrieved from [Link]

  • Arora, N., Dhiman, P., Kumar, S., Singh, G., & Monga, V. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic Chemistry, 101, 104010. Retrieved from [Link]

Sources

solubility and stability of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a potential therapeutic agent. This guide provides a comprehensive overview of the core principles and practical methodologies for characterizing the . It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and make informed decisions throughout the drug development lifecycle. This document delves into the theoretical underpinnings of solubility and stability, provides detailed step-by-step experimental workflows, and offers insights into the interpretation of analytical data.

Introduction to this compound

This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1] Its structure forms the core of various molecules with diverse biological activities. The physicochemical properties of this scaffold are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 7216-18-4PubChem[1]
Physical Form Liquid or solidSigma-Aldrich[2]
Storage Sealed in dry, room temperatureSigma-Aldrich[2]

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, making it challenging to achieve therapeutic concentrations in vivo. Therefore, a comprehensive understanding of a compound's solubility in various media is essential from the early stages of drug discovery.

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug-like molecules, aqueous solubility is of primary concern. The General Solubility Equation (GSE) provides a theoretical framework for understanding the factors that govern solubility, relating it to the compound's melting point and lipophilicity (logP).[3]

Experimental Determination of Solubility

Two key types of solubility measurements are employed in drug discovery: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4] It provides a rapid assessment of solubility and is particularly useful in the early stages of discovery for ranking compounds.[4][5]

  • Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a saturated solution, where the solid and dissolved forms are in equilibrium.[6] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[6][7]

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[4]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation of the compound.

Hypothetical Data Presentation:

Table 2: Hypothetical Kinetic Solubility of this compound

CompoundSolvent SystemKinetic Solubility (µM)
This compoundPBS (pH 7.4) with 2% DMSO85

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilutions Serial Dilutions in DMSO stock->dilutions transfer Transfer to PBS (pH 7.4) dilutions->transfer incubation Incubate for 2h transfer->incubation measurement Measure Turbidity incubation->measurement data_analysis Determine Precipitation Point measurement->data_analysis

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.[6][7]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic changes.

Hypothetical Data Presentation:

Table 3: Hypothetical Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mM)
Water (pH 7.0)0.050.33
0.1 M HCl (pH 1.2)0.040.27
PBS (pH 7.4)0.060.40
Ethanol25166.5
Methanol18119.9
Acetonitrile1279.9
DMSO>100>666.0

Diagram 2: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate for 24-48h add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter (0.22 µm) centrifuge->filter quantify Quantify by HPLC-UV filter->quantify solid_analysis Analyze Remaining Solid (XRPD) filter->solid_analysis

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment and Forced Degradation Studies

Understanding the stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[9][10]

Principles of Forced Degradation

Forced degradation studies typically investigate the effects of:

  • Hydrolysis: Degradation in acidic, basic, and neutral aqueous solutions.

  • Oxidation: Degradation in the presence of an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Degradation upon exposure to light.

  • Thermolysis: Degradation at elevated temperatures.

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at detectable levels without complete degradation of the API.[7]

Experimental Protocols for Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[11]

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis of the parent compound peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Hypothetical Data Presentation:

Table 4: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl, 60°C15.224.8
0.1 M NaOH, RT8.516.2
Water, 60°C< 1.00-
3% H₂O₂, RT12.833.5, 5.1
Photolytic5.617.1
Thermal (80°C)2.118.3

Diagram 3: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Sample Solutions acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base neutral Neutral Hydrolysis prep_sample->neutral oxidation Oxidation prep_sample->oxidation photo Photolysis prep_sample->photo thermal Thermolysis prep_sample->thermal hplc_analysis Analyze by Stability-Indicating HPLC acid->hplc_analysis base->hplc_analysis neutral->hplc_analysis oxidation->hplc_analysis photo->hplc_analysis thermal->hplc_analysis peak_purity Peak Purity Analysis hplc_analysis->peak_purity

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products. The method must be able to resolve the parent peak from all potential impurities and degradants.

Method Development Strategy

The development of a stability-indicating HPLC method typically follows these steps:

  • Initial Screening: Screen different columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers) to achieve initial separation.

  • Method Optimization: Fine-tune the chromatographic parameters, such as the gradient profile, flow rate, and column temperature, to optimize the resolution of all peaks.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure the method can separate the parent compound from all generated degradation products.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Recommended HPLC Conditions (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

Diagram 4: HPLC Method Development Logic

G cluster_dev Development cluster_verification Verification screening Screen Columns & Mobile Phases optimization Optimize Gradient, Flow Rate, Temp. screening->optimization forced_degradation Analyze Stressed Samples optimization->forced_degradation validation Validate Method (ICH Guidelines) forced_degradation->validation

Caption: Logical flow for stability-indicating HPLC method development.

Conclusion

A comprehensive understanding of the is a prerequisite for its advancement in the drug development pipeline. This technical guide has provided a detailed framework for the systematic evaluation of these critical physicochemical properties. By implementing the described experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the robust data necessary to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of potential drug candidates based on this promising scaffold. The application of these principles will ultimately de-risk the development process and increase the likelihood of translating a promising molecule into a viable therapeutic.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • This compound | C9H10O2 | CID 81635. (n.d.). PubChem. Retrieved from [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020, May 1). LCGC International. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016, September 1). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2020). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005, October 2). BioPharm International. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2018, August 1). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2019, January 28). Journal of Cheminformatics. Retrieved from [Link]

  • Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data. (2023, February 9). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • This compound | C9H10O2 | CID 81635. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528. (n.d.). PubChem. Retrieved from [Link]

  • This compound-2-carboxylic acid | C10H10O4 | CID 53708627. (n.d.). PubChem. Retrieved from [Link]

  • This compound | CAS 7216-18-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 3,4-Dihydro-2H-1,5-benzodioxepine: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-Dihydro-2H-1,5-benzodioxepine scaffold represents a significant pharmacophore in medicinal chemistry, underpinning a range of biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies pivotal to understanding its structural nuances and informing the rational design of novel therapeutics. We will explore its synthesis, spectroscopic characterization, conformational landscape, and the application of quantum chemical calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies. This document serves as a detailed roadmap for researchers aiming to leverage computational tools to exploit the full potential of this versatile heterocyclic system.

Introduction: The Significance of the Benzodioxepine Scaffold

This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring. This unique combination of a rigid aromatic system and a flexible seven-membered ring imparts distinct three-dimensional conformational properties that are crucial for its interaction with biological targets[1][2]. The conformational flexibility of the dioxepine ring allows for precise spatial orientation of functional groups, a key factor in receptor binding and the modulation of biological activity.

Derivatives of this scaffold have shown significant promise, notably as β-adrenergic stimulants with potential applications as bronchial dilators[3]. The stability of the dioxepine system under various reaction conditions further enhances its appeal as a foundational structure for creating diverse chemical libraries for drug discovery. Understanding the interplay between its structure, conformation, and activity is paramount for the targeted design of next-generation therapeutics.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's synthesis and its unambiguous characterization are the cornerstones of any drug discovery program. This section details a proven synthetic protocol and the expected spectroscopic signatures of the this compound core.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the Williamson ether synthesis, reacting pyrocatechol with a suitable three-carbon dielectrophile.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • Pyrocatechol (110 g)

    • 1,3-Dibromopropane (303 g)

    • Potassium carbonate (276 g), anhydrous

    • Dimethylformamide (DMF) (800 ml), absolute

    • Diethyl ether

    • 3N Sodium hydroxide solution

    • Sodium sulfate, anhydrous

  • Procedure:

    • Combine pyrocatechol, potassium carbonate, and 1,3-dibromopropane in absolute dimethylformamide.

    • Stir the mixture at 120°C for 48 hours.

    • Cool the resulting suspension and filter it under suction.

    • Wash the residue with diethyl ether.

    • Pour the filtrate into 4 liters of water and extract with diethyl ether.

    • Wash the ether extract twice with 3N sodium hydroxide solution, followed by washing with water until neutral.

    • Dry the ether extract over anhydrous sodium sulfate.

    • Evaporate the solvent in vacuo.

    • Distill the residue under reduced pressure (11 mm Hg) at 118-120°C to yield this compound.

A key intermediate for creating functionalized derivatives is 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, which can be synthesized via Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene followed by hydrolysis[3]. This ketone provides a chemical handle for introducing a variety of functional groups, as demonstrated in the synthesis of β-adrenergic stimulants[3].

Diagram: Synthetic Pathway to this compound

G Pyrocatechol Pyrocatechol Reaction Pyrocatechol->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction Product This compound Reaction->Product K2CO3, DMF 120°C, 48h

Caption: Williamson ether synthesis of the target compound.

Spectroscopic Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through a suite of spectroscopic techniques.

Step-by-Step Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the aromatic protons and the aliphatic protons of the dioxepine ring.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the seven-membered ring. Data for the title compound can be found in public databases like PubChem[4].

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic regions, C=C stretching for the aromatic ring, and prominent C-O ether stretching bands. FTIR spectra are available from sources such as the NIST WebBook and PubChem[4].

  • Mass Spectrometry (MS):

    • Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol )[4].

Diagram: Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for structural confirmation.

Conformational Analysis: The Dynamic Nature of the Dioxepine Ring

The seven-membered dioxepine ring is not planar and can adopt several conformations. Understanding the preferred conformation and the energy barriers between them is critical, as the three-dimensional shape of the molecule dictates its biological activity.

Chair and Skew Conformations

Experimental studies, primarily using UV absorption spectroscopy, have shown that the unsubstituted this compound ring predominantly exists in a chair conformation [1][2][5]. This conformation is generally the most stable for seven-membered rings.

However, the conformational landscape is sensitive to substitution. The introduction of substituents, particularly at the 3-position of the dioxepine ring, can lead to a significant population of an alternative skew (or twist) conformation [1][2][5]. This conformational flexibility is a key feature of the benzodioxepine scaffold, allowing it to adapt its shape to fit into different biological binding pockets.

Table 1: Conformational Preferences of this compound

Substitution PatternPredominant ConformationReference
UnsubstitutedChair[1][2][5]
2- and/or 4-substitutedChair[1][2][5]
3-substituted (e.g., alkyl)Increased population of Skew[1][2][5]

Computational Studies: A Deeper Insight into Molecular Properties

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the electronic structure, reactivity, and potential biological interactions of this compound and its derivatives.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the properties of molecules. A typical and effective approach involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-31G(d,p).

Theoretical Protocol: DFT Calculations

  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This provides key geometric parameters.

  • Frequency Analysis: This calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides thermodynamic data.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Table 2: Key Parameters from DFT Calculations (Illustrative)

ParameterDescriptionSignificance
Optimized Geometry Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure.
HOMO Energy Energy of the highest occupied molecular orbitalRelates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbitalRelates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and stability.
MEP Analysis Visualization of charge distributionPredicts sites for non-covalent interactions.

Diagram: Computational Chemistry Workflow

G Input Input Structure DFT DFT Calculation (e.g., B3LYP/6-31G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Analysis DFT->Freq FMO HOMO-LUMO Analysis DFT->FMO MEP MEP Mapping DFT->MEP Results Calculated Properties: - Geometry - Energies - Reactivity Indices Opt->Results Freq->Results FMO->Results MEP->Results

Caption: Workflow for quantum chemical calculations.

Molecular Docking

For drug development professionals, molecular docking is an invaluable tool for predicting how a ligand (like a benzodioxepine derivative) might bind to a biological target, such as a receptor or enzyme. This technique helps in prioritizing compounds for synthesis and biological testing.

Methodological Approach: Molecular Docking

  • Target Selection and Preparation: A 3D structure of the biological target (e.g., a β-adrenergic receptor) is obtained from a protein database. The protein is prepared by adding hydrogens, assigning charges, and defining the binding pocket.

  • Ligand Preparation: The 3D structure of the benzodioxepine derivative is generated and optimized.

  • Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding pocket, scoring each pose based on its predicted binding affinity.

  • Analysis of Results: The top-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing a hypothesis for the mechanism of action. Computational software like MOE is often used for these studies[6].

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can predict the activity of unsynthesized compounds, guiding the design of more potent molecules.

QSAR Workflow:

  • Data Set Compilation: A dataset of benzodioxepine derivatives with experimentally determined biological activities is required.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a subset of the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. A model is generally considered acceptable if the correlation coefficient (r²) for the training set is greater than 0.6 and for the test set is greater than 0.5[3].

Conclusion and Future Directions

The this compound core is a privileged scaffold with significant therapeutic potential. This guide has outlined the essential experimental and computational workflows necessary to explore its properties and guide the development of novel drug candidates. The synergy between synthesis, spectroscopic characterization, and in-silico techniques like DFT, molecular docking, and QSAR provides a powerful, multi-faceted approach to modern drug discovery. Future research should focus on synthesizing diverse libraries of benzodioxepine derivatives and applying these computational models to predict and validate their biological activities against a range of therapeutic targets, thereby accelerating the journey from molecular concept to clinical reality.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81635, this compound. Retrieved from [Link].

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. Available from: [Link]

  • Katritzky, A. R., & Topsom, R. D. (1966). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic, 757-761. Available from: [Link]

  • English, R. B., Gelebe, A. C., Kaye, P. T., & Sewry, J. D. (2006). Benzodiazepine Analogues. Part 22.1 Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2006(8), 512-514. Available from: [Link]

  • Semantic Scholar. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Available from: [Link]

  • Schiavon, O., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals (Basel), 14(8), 720. Available from: [Link]

  • National Institute of Standards and Technology. 2H-1,5-Benzodioxepin, 3,4-dihydro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. Gaithersburg, MD: National Institute of Standards and Technology. Available from: [Link]

Sources

Methodological & Application

A Senior Application Scientist's Guide to the Synthesis, Mechanism, and Application of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine from Catechol

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to explore the underlying reaction principles, provide a field-tested experimental protocol, and discuss the compound's significance. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.

Introduction: The Significance of the Benzodioxepine Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with the inclusion of heteroatoms like oxygen allowing for fine-tuning of a molecule's physicochemical properties to optimize its interaction with biological targets.[1] The this compound core is of particular interest due to its unique seven-membered ring fused to a benzene ring, creating a distinct and conformationally important scaffold.[1][2] Derivatives of this structure have been investigated for a range of therapeutic applications, including their effects on the central nervous and cardiovascular systems.[2][3][4] Notably, this scaffold is a key feature in compounds developed as β-adrenergic stimulants and has potential as a precursor for antidepressants and anxiolytics.[3][4]

This application note details a robust and scalable synthesis of the parent compound from readily available starting materials: catechol and 1,3-dibromopropane.

Reaction Principle: The Intramolecular Williamson Ether Synthesis

The formation of the seven-membered benzodioxepine ring from catechol and 1,3-dibromopropane is a classic example of an intramolecular double Williamson ether synthesis.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

The key mechanistic steps are:

  • Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the two phenolic hydroxyl groups of catechol. This transforms the weakly nucleophilic hydroxyls into a much more reactive phenoxide dianion.

  • Nucleophilic Attack: The resulting phenoxide ions act as potent nucleophiles. The first phenoxide attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion in an SN2 reaction.[5][7]

  • Intramolecular Cyclization: The intermediate then undergoes a second, intramolecular SN2 reaction. The second phenoxide attacks the carbon at the other end of the propane chain, displacing the second bromide ion and closing the seven-membered ring to form the final product.

For the SN2 reaction to be efficient, a primary alkyl halide like 1,3-dibromopropane is ideal, as it minimizes competing elimination reactions that can occur with secondary or tertiary halides.[6][7]

Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First SN2 Attack cluster_step3 Step 3: Intramolecular Cyclization (Second SN2) catechol Catechol phenoxide Catecholate Dianion catechol->phenoxide  + 2K⁺ dibromopropane 1,3-Dibromopropane intermediate Bromo-alkoxy Intermediate base K₂CO₃ (Base) product This compound phenoxide->intermediate  + Br⁻ intermediate->product  + Br⁻

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesizing the target compound with a respectable yield.[8]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mol)Notes
Catechol (Pyrocatechol)C₆H₆O₂110.11110 g1.0Reagent grade or higher
1,3-DibromopropaneC₃H₆Br₂201.89303 g1.5Reagent grade or higher[9]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 g2.0Anhydrous, finely powdered
Dimethylformamide (DMF)C₃H₇NO73.09800 mL-Anhydrous
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~ 5 L-Anhydrous, for extraction
Sodium Hydroxide (NaOH)NaOH40.00As needed-3N aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Anhydrous, for drying
WaterH₂O18.02~ 5 L-Deionized
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 2-liter three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add catechol (110 g), anhydrous potassium carbonate (276 g), and anhydrous dimethylformamide (800 mL).

    • Begin stirring the suspension to ensure good mixing.

  • Addition of Alkyl Halide:

    • Slowly add 1,3-dibromopropane (303 g) to the stirring suspension.

    • Expert Insight: A slight molar excess of the dihalide is used to favor the desired intramolecular cyclization over potential polymerization side reactions.

  • Reaction Execution:

    • Heat the reaction mixture to 120° C with continuous stirring.[8]

    • Maintain this temperature for 48 hours. The color of the mixture will typically darken over time. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Filter the cooled suspension using a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filtered residue thoroughly with diethyl ether to recover any trapped product.[8]

    • Combine the filtrate and the ether washings and pour the entire volume into approximately 4 liters of water in a large separatory funnel.

    • Extract the aqueous phase with diethyl ether (e.g., 3 x 500 mL). Combine the organic extracts.

    • Causality Note: Pouring the DMF solution into water facilitates the transfer of the organic product into the ether phase, as DMF is miscible with water.

  • Purification:

    • Wash the combined ether extracts twice with a 3N sodium hydroxide solution to remove any unreacted catechol.[8]

    • Wash the organic layer with water until the washings are neutral (check with pH paper).

    • Dry the ether solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo using a rotary evaporator.[8]

    • The resulting crude residue (approximately 146 g) is then purified by vacuum distillation.[8]

    • Collect the fraction boiling at 118-120° C at 11 mm Hg.[8]

    • The expected yield of pure this compound is approximately 61.9 g, which corresponds to a 41.2% theoretical yield.[8]

Product Characterization

The identity and purity of the final product (CAS: 7216-18-4) can be confirmed using standard analytical techniques.[10][11]

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure.[12][13]

  • IR Spectroscopy: To identify characteristic ether (C-O-C) stretches.

  • Mass Spectrometry: To confirm the molecular weight of 150.18 g/mol .[10][14]

Experimental Workflow setup 1. Reaction Setup (Catechol, K₂CO₃, DMF) add_reagent 2. Add 1,3-Dibromopropane setup->add_reagent react 3. Heat & Stir (120°C, 48h) add_reagent->react cool_filter 4. Cool & Filter (Remove Salts) react->cool_filter extract 5. Aqueous Workup (H₂O & Ether Extraction) cool_filter->extract wash 6. Wash Organic Layer (NaOH then H₂O) extract->wash dry_evap 7. Dry & Evaporate (Na₂SO₄, Rotovap) wash->dry_evap distill 8. Vacuum Distillation (Purification) dry_evap->distill product Final Product (Yield ~41%) distill->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its clear, logical steps, each designed to address a specific chemical challenge:

  • Base Selection: Anhydrous potassium carbonate is a strong enough base to deprotonate the phenol but is not so harsh as to cause decomposition. Its insolubility in the organic phase simplifies its removal by filtration.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. Its high boiling point is also suitable for the required reaction temperature.

  • Purification Strategy: The sequence of an aqueous workup, base wash, and final vacuum distillation is a classic and effective method to systematically remove inorganic byproducts, unreacted starting materials, and any high-boiling impurities, ensuring a high-purity final product.

References

  • Synthesis of this compound. PrepChem.com. Available at: [Link]

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Reaction Mechanism of Williamson's synthesis. Physics Wallah. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Professor Dave Explains (YouTube). Available at: [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. National Institutes of Health (NIH). Available at: [Link]

  • This compound-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. MDPI. Available at: [Link]

  • Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2,3-dihydrobenzo[b][5][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]

  • 1,3-Dibromopropane. Wikipedia. Available at: [Link]

Sources

Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dihydro-2H-1,5-benzodioxepine is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring. This structural motif is of significant interest to researchers in medicinal chemistry and drug development as it forms the core of various biologically active molecules. Derivatives of this scaffold have been investigated for their therapeutic potential, including effects on the central nervous and cardiovascular systems. The conformational flexibility of the seven-membered ring, which can adopt chair and skew conformations, allows for precise spatial arrangements of functional groups, which is critical for interactions with biological targets.[1]

This application note provides a detailed, field-proven protocol for the synthesis of this compound, primarily through a Williamson ether synthesis approach. The causality behind experimental choices, self-validating system checks, and comprehensive referencing are integrated to ensure scientific integrity and reproducibility.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound is classically achieved via an intramolecular Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, catechol (a benzene ring with two adjacent hydroxyl groups) is reacted with a 1,3-dihalopropane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

A strong base is used to deprotonate the hydroxyl groups of catechol, forming a dianion which then acts as a nucleophile. This nucleophile subsequently attacks the electrophilic carbon of the 1,3-dihalopropane in a concerted mechanism, leading to the formation of the seven-membered ring.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Catechol, 1,3-Dibromopropane, Base (e.g., K2CO3), Solvent (e.g., DMF) Mix Combine Reagents in Reaction Vessel Reagents->Mix Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Mix->Heat Quench Cool and Quench (e.g., with water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography or Distillation Dry->Purify Analyze Characterize by NMR, IR, and Mass Spectrometry Purify->Analyze

Sources

Applications of 3,4-Dihydro-2H-1,5-benzodioxepine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. This seven-membered ring system, fused to a benzene ring, provides a valuable template for the design of novel therapeutic agents. Its utility stems from the precise spatial arrangement of functional groups it can accommodate, which is crucial for effective interaction with biological targets. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role in the development of β-adrenergic stimulants and its potential in central nervous system (CNS) drug discovery. We will delve into the synthetic rationale, detailed experimental protocols, and the mechanistic basis of the biological activity of these compounds.

I. The this compound Scaffold as a Platform for β-Adrenergic Agonists

A significant application of the this compound core has been in the development of a novel class of β-adrenergic stimulants.[1] These compounds have shown promise as bronchodilators, highlighting their therapeutic potential in respiratory diseases. The design strategy involves the introduction of an amino alcohol side chain, a key pharmacophore for β-adrenergic receptor activation, onto the seven-membered dioxepine ring.

A. Rationale for Synthesis and Key Intermediates

The synthetic approach to these β-adrenergic agonists hinges on the preparation of a key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin . This ketone provides a versatile handle for the elaboration of the desired amino alcohol side chain. The general synthetic workflow is outlined below:

Synthetic Workflow for Benzodioxepine-based Beta-Agonists cluster_0 Pathway A cluster_1 Pathway B Catechol Substituted Catechol Dicyanomethane 1,2-Di(cyanomethoxy)benzene Catechol->Dicyanomethane Reaction with Chloroacetonitrile EnaminoNitrile Enamino Nitrile Intermediate Dicyanomethane->EnaminoNitrile Thorpe Cyclization Ketone 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (Key Intermediate) EnaminoNitrile->Ketone Hydrolysis Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin NaCN, AcOH Epoxide Epoxide Intermediate Ketone->Epoxide Dimethylsulfoxonium Methylide AminoAlcohol_A Primary Amino Alcohol Cyanohydrin->AminoAlcohol_A Reduction (LiAlH4 or Catalytic Hydrogenation) FinalProduct β-Adrenergic Agonist Derivatives AminoAlcohol_A->FinalProduct Reductive Alkylation or Acylation/Reduction AminoAlcohol_B N-Substituted Amino Alcohol Epoxide->AminoAlcohol_B Reaction with Primary Amine AminoAlcohol_B->FinalProduct

Caption: General synthetic routes to β-adrenergic agonists based on the this compound scaffold.

B. Experimental Protocols

The following protocols are based on established synthetic methods and provide a framework for the preparation of this compound derivatives.[1]

Protocol 1: Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin

This protocol details the preparation of the key ketone intermediate starting from catechol.

Step 1: Preparation of 1,2-Di(cyanomethoxy)benzene

  • To a solution of catechol (1 mole) in acetone, add potassium carbonate (2.2 moles).

  • Heat the mixture to reflux and add chloroacetonitrile (2.2 moles) dropwise over 1 hour.

  • Continue refluxing for 18 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield 1,2-di(cyanomethoxy)benzene.

Step 2: Thorpe Cyclization to Enamino Nitrile Intermediate

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.5 gram-atoms) in anhydrous ethanol (150 ml).

  • Add a solution of 1,2-di(cyanomethoxy)benzene (0.5 moles) in benzene (200 ml) to the sodium ethoxide solution.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with ethanol and ether to obtain the sodium salt of the enamino nitrile.

Step 3: Hydrolysis to 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin

  • Suspend the enamino nitrile sodium salt from the previous step in a mixture of concentrated sulfuric acid (100 ml) and water (200 ml).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and extract with ether (3 x 150 ml).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to yield 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

Protocol 2: Synthesis of 3-Aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine Derivatives (Pathway A)

This protocol describes the synthesis of β-adrenergic agonists from the key ketone intermediate via a cyanohydrin intermediate.

Step 1: Formation of the Cyanohydrin

  • To a stirred solution of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin (0.1 moles) in ethanol, add a solution of sodium cyanide (0.11 moles) in water.

  • Cool the mixture in an ice bath and add glacial acetic acid (0.12 moles) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture into ice water and extract with ether.

  • Wash the organic extract, dry over anhydrous magnesium sulfate, and concentrate to yield the crude cyanohydrin, which is typically used in the next step without further purification.

Step 2: Reduction to the Amino Alcohol

  • Prepare a suspension of lithium aluminum hydride (0.15 moles) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the crude cyanohydrin (0.1 moles) in THF dropwise to the stirred suspension.

  • Reflux the mixture for 4 hours.

  • Cool the reaction and cautiously quench by the sequential addition of water, 15% sodium hydroxide solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude primary amino alcohol.

Step 3: N-Alkylation (Example with Isopropyl Group)

  • Dissolve the crude amino alcohol (0.05 moles) in methanol.

  • Add acetone (0.1 moles) and a catalytic amount of platinum oxide.

  • Hydrogenate the mixture at 50 psi until the theoretical amount of hydrogen is absorbed.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the resulting N-isopropyl amino alcohol derivative by chromatography or crystallization.

C. Pharmacological Activity and Structure-Activity Relationships (SAR)

Table 1: Qualitative Structure-Activity Relationship of Selected this compound Derivatives as β-Adrenergic Agonists

CompoundN-Substituent (R)Aromatic Ring SubstituentsObserved Activity
1 IsopropylUnsubstitutedPotent β-adrenergic stimulant
2 tert-ButylUnsubstitutedHigh β-adrenergic stimulant activity
3 HydrogenUnsubstitutedLower activity compared to N-alkylated analogs
4 Isopropyl7-HydroxyActive β-adrenergic stimulant

This table is illustrative and based on qualitative descriptions in the literature.[1]

The data suggests that:

  • N-alkylation is crucial for activity: The presence of a bulky alkyl group, such as isopropyl or tert-butyl, on the nitrogen atom generally leads to higher potency.

  • Aromatic substitution can modulate activity: Introduction of substituents on the benzene ring can influence the pharmacological profile.

D. Mechanism of Action: β-Adrenergic Receptor Signaling

The bronchodilator effects of these this compound derivatives are mediated through their agonist activity at β2-adrenergic receptors in the smooth muscle of the airways. Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that leads to muscle relaxation.

Beta_Adrenergic_Signaling_Pathway Ligand Benzodioxepine Agonist Receptor β2-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates target proteins leading to

Caption: Simplified signaling pathway of β2-adrenergic receptor activation by a this compound agonist, leading to bronchodilation.

II. Potential Applications in Central Nervous System (CNS) Drug Discovery

The this compound scaffold also holds potential for the development of CNS-active agents. Its structural features bear resemblance to other heterocyclic systems known to interact with CNS targets, such as serotonin (5-HT) and dopamine receptors. While extensive research specifically on this compound derivatives in the CNS is less documented in publicly available literature, the exploration of related benzodioxane and benzoxazine scaffolds provides a strong rationale for investigating this area. For instance, derivatives of related structures have been explored for their affinity to serotonin receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs.

Further research is warranted to synthesize and screen libraries of this compound derivatives against a panel of CNS receptors. Key modifications could include varying the substituents on the aromatic ring and altering the nature and position of functional groups on the dioxepine ring to probe the structure-activity relationships for different CNS targets.

III. Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of potent β-adrenergic agonists. The synthetic routes are well-established, allowing for the generation of diverse analogs for pharmacological evaluation. The clear mechanism of action of these compounds through the β-adrenergic signaling pathway provides a solid foundation for rational drug design.

Looking forward, the potential of this scaffold in CNS drug discovery remains an exciting and underexplored area. A systematic investigation into the interaction of this compound derivatives with various neurotransmitter receptors could lead to the identification of novel candidates for the treatment of neurological and psychiatric disorders. The conformational flexibility of the seven-membered ring may offer advantages in achieving selectivity for specific receptor subtypes.[2]

IV. References

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,4-dihydro-2H-1,5-benzodioxepine core is a significant heterocyclic scaffold found in numerous biologically active compounds, making its synthesis a topic of considerable interest in medicinal chemistry.[1][2] The unique conformational flexibility of the seven-membered dioxepine ring fused to a rigid benzene ring provides a valuable three-dimensional structure for interaction with biological targets.[1] This document provides detailed protocols and expert insights for two robust synthetic methods for preparing the parent scaffold and its derivatives: the classical Williamson ether synthesis and the modern Mitsunobu reaction. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reliable and reproducible outcomes.

Introduction to the Benzodioxepine Scaffold

The this compound nucleus is a privileged structure in the design of pharmacologically active agents, with derivatives showing potential in central nervous system and cardiovascular applications.[1] The synthesis of this seven-membered ring system is most commonly achieved through cyclization strategies. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the chemical sensitivity of the functional groups involved. This guide details two primary and reliable methods for constructing this important heterocyclic system.

Method 1: Williamson Ether Synthesis for Ring Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[3] In this context, it is adapted for an intramolecular double etherification to construct the dioxepine ring by reacting a catechol with a suitable three-carbon dielectrophile. This method is valued for its reliability and use of readily available starting materials.

Scientific Principle & Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The process involves two key steps that occur sequentially in the same pot:

  • Deprotonation: The phenolic hydroxyl groups of catechol are weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate them, forming a more potent nucleophile, the catecholate dianion.

  • Double SN2 Cyclization: The catecholate dianion attacks a primary alkyl halide, such as 1,3-dibromopropane. The first attack displaces one bromide ion. The resulting intermediate then undergoes a second, intramolecular SN2 attack, displacing the second bromide ion to form the seven-membered ring.

The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the catecholate anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[5]

Williamson_Mechanism Catechol Catechol (Pyrocatechol) Catecholate Potassium Catecholate (dianion) Catechol->Catecholate Deprotonation Base 2 K₂CO₃ (Base) Dibromopropane 1,3-Dibromopropane Br-(CH₂)₃-Br Intermediate Open-chain intermediate Product This compound Catecholate->Intermediate First SN2 Attack Intermediate->Product Intramolecular SN2 Cyclization

Caption: Reaction mechanism for the Williamson ether synthesis of the benzodioxepine ring.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures for the synthesis of the parent this compound.[6]

Materials & Reagents:

  • Catechol (pyrocatechol)

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 3M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To an 800 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add catechol (110 g), anhydrous potassium carbonate (276 g), and anhydrous dimethylformamide (800 mL).

  • Addition of Electrophile: Add 1,3-dibromopropane (303 g) to the suspension.

  • Reaction: Heat the stirred suspension to 120°C and maintain this temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After 48 hours, cool the reaction mixture to room temperature. Filter the suspension under suction to remove the inorganic salts (KBr and excess K₂CO₃).

  • Workup - Extraction: Wash the collected solid residue with diethyl ether. Pour the combined filtrate into 4 L of water and transfer to a large separatory funnel. Extract the aqueous phase with diethyl ether (e.g., 3 x 500 mL).

  • Workup - Washing: Combine the organic extracts and wash twice with 3N sodium hydroxide solution to remove any unreacted catechol. Subsequently, wash with water until the organic layer is neutral, followed by a final wash with brine.

  • Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude residue (approx. 146.6 g) by vacuum distillation. Collect the fraction at 118-120°C at 11 mm Hg to obtain pure this compound.[6] The expected yield is approximately 41%.[6]

Protocol Summary Table
ParameterValueRationale / Notes
Catechol1.0 eqThe starting di-nucleophile.
1,3-Dibromopropane1.5 eqDihalide electrophile. A slight excess can help drive the reaction to completion.
K₂CO₃4.0 eqBase used for deprotonation of both hydroxyl groups.
SolventDMFPolar aprotic solvent, ideal for SN2 reactions.[5]
Temperature120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time48 hoursExtended time is often necessary for the second, slower intramolecular cyclization step.
PurificationVacuum DistillationEffective for separating the liquid product from non-volatile impurities.
Field-Proven Insights & Troubleshooting
  • Anhydrous Conditions: Moisture is detrimental to the reaction as it can hydrolyze the reagents and compete with the catecholate as a nucleophile.[5] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Alternative: Phase-Transfer Catalysis (PTC): For substrates sensitive to high temperatures, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[7] PTC facilitates the transfer of the catecholate from an aqueous or solid phase to an organic phase containing the alkyl halide, allowing the reaction to proceed at much lower temperatures with improved efficiency.[7][8]

  • Side Reactions: The primary side reaction is polymerization, where catecholate molecules link together via the 1,3-dibromopropane spacers without cyclizing. Running the reaction under high-dilution conditions can favor the intramolecular cyclization over intermolecular polymerization, although this is often impractical on a large scale.

Method 2: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting alcohols into a wide range of functional groups with a characteristic inversion of stereochemistry.[9][10] It operates under mild, neutral conditions, making it suitable for complex molecules with sensitive functional groups. For the synthesis of this compound, an intramolecular variant is employed, starting from a pre-formed catechol mono-(3-hydroxypropyl) ether.

Scientific Principle & Mechanism

The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:

  • Betaine Formation: Triphenylphosphine (PPh₃), a nucleophile, attacks the electrophilic nitrogen of an azodicarboxylate like diethyl azodicarboxylate (DEAD), forming a betaine intermediate.[9][11]

  • Alcohol Activation: The betaine deprotonates the phenolic -OH group. The resulting phenoxide then attacks the phosphorus atom, forming a phosphonium intermediate and displacing the hydrazine byproduct. Simultaneously, the primary alcohol of the side chain is activated by the phosphonium species, converting the hydroxyl into an excellent leaving group (oxyphosphonium salt).

  • Intramolecular SN2 Cyclization: The tethered phenoxide ion acts as an internal nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2 fashion to close the seven-membered ring and displace triphenylphosphine oxide (TPPO).[10]

Mitsunobu_Workflow Start Dissolve Substrate, PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD (dropwise) Cool->Add_DEAD React Stir at RT (Monitor by TLC) Add_DEAD->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for a Mitsunobu reaction.

Generalized Step-by-Step Protocol

This is a generalized protocol as the specific substrate, 2-(3-hydroxypropoxy)phenol, would first need to be synthesized (e.g., via mono-alkylation of catechol).

Materials & Reagents:

  • 2-(3-hydroxypropoxy)phenol (Substrate)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), typically as a 40% solution in toluene

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the 2-(3-hydroxypropoxy)phenol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add DEAD (1.5 eq.) dropwise to the stirred solution. It is critical to maintain the temperature below 10°C during the addition as the reaction can be exothermic.[12] The solution will typically turn a yellow-orange color.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Dilute the reaction mixture with diethyl ether. Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The major challenge in a Mitsunobu reaction is the removal of the stoichiometric byproducts: triphenylphosphine oxide (TPPO) and diethyl hydrazinedicarboxylate.[11] The crude product must be purified by column chromatography on silica gel to separate the desired benzodioxepine derivative from these byproducts.

Field-Proven Insights & Troubleshooting
  • Reagent Order: The order of addition can be critical. Typically, the alcohol, nucleophile (in this intramolecular case, it's part of the same molecule), and PPh₃ are mixed before the slow addition of DEAD.[9][13]

  • Byproduct Removal: TPPO can be difficult to remove as it is often co-polar with the product. One strategy is to suspend the crude semi-solid in a solvent like ether/hexanes, which causes the TPPO to precipitate, allowing it to be removed by filtration.[12] Alternatively, polymer-bound PPh₃ can be used, allowing the resulting polymer-bound TPPO to be filtered off easily.[11]

  • Safety Precautions: DEAD and DIAD are hazardous reagents. They are toxic, potentially explosive when heated, and should be handled with care in a well-ventilated fume hood.[13] They are often supplied as solutions in toluene to mitigate the explosion risk.[13]

Characterization of this compound

The identity and purity of the synthesized product must be confirmed by standard analytical techniques.

Typical Spectroscopic Data
TechniqueData for C₉H₁₀O₂ (Parent Compound)
¹H NMR δ (ppm) ~6.9 (m, 4H, Ar-H), ~4.2 (t, 4H, -O-CH₂-), ~2.2 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR δ (ppm) ~148 (Ar-C-O), ~122 (Ar-CH), ~121 (Ar-CH), ~70 (-O-CH₂-), ~30 (-CH₂-CH₂-CH₂-)
Mass Spec (MS) [M]+ calculated for C₉H₁₀O₂: 150.0681; found: 150.0680

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. Data is compiled from typical values for such structures and public databases.[14]

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

  • Phase transfer catalysts – Knowledge and References. Taylor & Francis. [Link]

  • This compound | C9H10O2 | CID 81635. PubChem. [Link]

  • 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF NOVEL 2,5-DIHYDRO-1H-1,5-BENZODIAZEPINES ENCOMPASSING NAPHTHO[2,1-B]FURAN AND EVALUATION OF THEIR PHARMACOLOGICAL A. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

Sources

Application Note: Quantitative Analysis of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, validated analytical methodologies for the precise quantification of 3,4-Dihydro-2H-1,5-benzodioxepine (DHB), a key heterocyclic scaffold in medicinal chemistry and materials science. Recognizing the need for robust and reliable quantitative data in research and development, we present two primary protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for purity assessment and analysis in simple matrices, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological and environmental samples. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is grounded in established principles of analytical method validation to ensure data integrity and reproducibility.

Introduction and Significance

This compound (DHB) is an aromatic heterocyclic compound. Its core structure is a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents. For instance, derivatives of the related 1,4-benzodioxine scaffold have been identified as potent PARP1 inhibitors, highlighting the therapeutic potential of this structural class.[1] Accurate quantification of DHB is therefore critical for a range of applications, including:

  • Process Chemistry: Monitoring reaction completion, yield, and purity during synthesis.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of DHB-containing drug candidates.

  • Quality Control: Ensuring the identity and purity of raw materials and finished products.

  • Metabolomics: Investigating the metabolic fate of DHB-based compounds.

This guide provides the necessary technical details for researchers, analytical scientists, and drug development professionals to implement reliable quantitative assays for DHB in their laboratories.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 7216-18-4
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Physical Form Liquid or Solid

Principle of Analytical Approaches

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. We detail two powerful and complementary methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the reference method for volatile and thermally stable compounds like DHB.[2] Separation occurs in the gas phase based on the compound's boiling point and interaction with the GC column's stationary phase. The mass spectrometer provides highly specific detection and quantification by ionizing the analyte and measuring its mass-to-charge ratio (m/z) and fragmentation patterns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity, making it the gold standard for quantifying analytes in complex matrices like plasma or urine.[3] Separation is achieved in the liquid phase based on polarity. The tandem mass spectrometer isolates a specific parent ion, fragments it, and monitors a specific product ion, a process known as Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interferences.[4]

Protocol 1: Quantification by GC-MS

This method is ideal for analyzing DHB in organic solutions, reaction mixtures, and for purity assessments.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture) Dilution Dilution with Ethyl Acetate Sample->Dilution IS_Spike Spike Internal Standard (e.g., Naphthalene-d8) Dilution->IS_Spike Vortex Vortex Mix IS_Spike->Vortex Transfer Transfer to GC Vial Vortex->Transfer Injection GC Injection (1 µL, Splitless) Transfer->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) m/z 150, 121 Ionization->Detection Integration Peak Area Integration Detection->Integration CalCurve Calibration Curve Generation Integration->CalCurve Quant Concentration Calculation CalCurve->Quant

Caption: GC-MS workflow for DHB quantification.

Materials and Reagents
  • Solvent: Ethyl Acetate (HPLC or GC grade)

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): Naphthalene-d8 or other suitable deuterated aromatic compound.

  • Equipment: GC-MS system, analytical balance, volumetric flasks, pipettes, autosampler vials.

Step-by-Step Protocol
  • Preparation of Standards:

    • Accurately weigh ~10 mg of DHB reference standard and dissolve in ethyl acetate in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • Prepare a 10 µg/mL Internal Standard stock solution.

    • Spike each calibration standard and sample with the IS to a final concentration of 1 µg/mL.

    Scientist's Note: The use of an internal standard corrects for variations in injection volume and instrument response, significantly improving the accuracy and precision of the quantification.[5]

  • Sample Preparation:

    • For liquid samples, accurately dilute a known volume or weight with ethyl acetate to fall within the calibration range.

    • For solid samples, accurately weigh the sample, dissolve it in ethyl acetate, and dilute as necessary.

    • Spike the diluted sample with the internal standard to a final concentration of 1 µg/mL.

    • Vortex for 30 seconds and transfer to a 2 mL GC autosampler vial.

  • GC-MS Instrumentation and Conditions:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minGradient program to separate the analyte from solvent and potential impurities.
MS System Agilent 5977 or equivalentIndustry-standard mass selective detector.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Source Temp. 230 °COptimal temperature to maintain ion integrity.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions of interest.
Ions (m/z) DHB: Quantifier: 121, Qualifier: 150. IS: (Analyte-specific)Based on NIST library data for DHB, the base peak is m/z 121 and the molecular ion is m/z 150.[2]
  • Data Analysis:

    • Integrate the peak areas for the quantifier ions of DHB and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of DHB in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This method is designed for high-sensitivity analysis of DHB in complex biological matrices such as blood plasma or serum.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS_Spike Spike Internal Standard (e.g., DHB-d4) Sample->IS_Spike PPT Protein Precipitation (Acetonitrile, 300 µL) IS_Spike->PPT Vortex Vortex & Centrifuge (10,000 x g, 10 min) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute with Water Supernatant->Dilute Injection LC Injection (5 µL) Dilute->Injection Separation Reverse-Phase Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+, Positive Mode) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration CalCurve Calibration Curve Generation Integration->CalCurve Quant Concentration Calculation CalCurve->Quant

Caption: LC-MS/MS workflow for DHB quantification in plasma.

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Additive: Formic Acid (LC-MS grade)

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): Isotopically labeled DHB (e.g., DHB-d4) is highly recommended. If unavailable, a structurally similar compound with a different mass can be used.

  • Equipment: LC-MS/MS system, centrifuge, analytical balance, volumetric flasks, pipettes.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of DHB in methanol.

    • Perform serial dilutions in 50:50 acetonitrile:water to prepare calibration standards (e.g., 0.1 ng/mL to 200 ng/mL).

    • Prepare a 100 ng/mL IS stock solution.

    • Use drug-free plasma to prepare matrix-matched calibrators by spiking the appropriate standard solution (typically 5% of the total volume).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.[6]

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate to dryness under a gentle stream of nitrogen at 40 °C (optional but improves sensitivity).

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

ParameterSettingRationale
LC System Waters Acquity UPLC or equivalentHigh-pressure system for fast, efficient separations.
Column C18, 2.1 x 50 mm, 1.8 µmStandard reverse-phase column offering good retention and peak shape for aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA standard gradient for eluting compounds of moderate polarity.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Sciex 6500+ or equivalentHigh-sensitivity triple quadrupole mass spectrometer.
Ion Source Electrospray Ionization (ESI), PositiveESI is effective for polar to moderately polar compounds; positive mode is expected for the ether oxygens.
MRM Transitions DHB: 151.1 -> 121.1 (Quant), 151.1 -> 93.1 (Qual). IS: (Analyte-specific)151.1 is the [M+H]⁺ ion. Transitions are hypothetical but represent plausible fragmentations for high specificity.
Injection Vol. 5 µLA small volume is sufficient due to the high sensitivity of the method.
  • Data Analysis:

    • Follow the same procedure as for GC-MS (Section 3.4), using the peak area ratios from the MRM chromatograms to construct the calibration curve and quantify the analyte.

Method Validation

Any analytical method for quantification must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Selectivity To demonstrate that the method can unequivocally measure the analyte in the presence of matrix components, impurities, or degradants.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity To confirm a proportional relationship between instrument response and analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibrator points should be within ±15% of the nominal concentration (±20% at LLOQ).
Accuracy To measure the closeness of the experimental value to the nominal (true) value.Mean concentration of QC samples should be within ±15% of the nominal value.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Coefficient of variation (%CV) or Relative Standard Deviation (%RSD) should be ≤15% for QC samples (≤20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV.[4]
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible across the concentration range.
Stability To evaluate analyte stability in the matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).Mean concentration of stability samples should be within ±15% of the baseline samples.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of this compound. The GC-MS protocol is well-suited for purity assessments and the analysis of less complex samples. For demanding applications requiring high sensitivity and analysis in complex biological matrices, the LC-MS/MS protocol offers superior performance. Adherence to the outlined procedures and validation criteria will ensure the generation of high-quality, reproducible data essential for advancing research, development, and quality control objectives.

References

  • PubChem. this compound | C9H10O2. National Center for Biotechnology Information. [Link]

  • PubChem. this compound-2-carboxylic acid | C10H10O4. National Center for Biotechnology Information. [Link]

  • PubChem. this compound-7-carbaldehyde | C10H10O3. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Technology. Analytical Methods Validation. Pharmaceutical Technology. [Link]

  • ResearchGate. What are the steps in sample preparation and calibration serial dilution for benzodiazpines in larvae and flies?. ResearchGate. [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • PubMed. Validation of analytical methods-update 2011. National Center for Biotechnology Information. [Link]

  • ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. [Link]

  • ResearchGate. (PDF) Validation of Analytical Methods. ResearchGate. [Link]

  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. [Link]

  • South Eastern European Journal of Public Health. Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. [Link]

  • LCGC. Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC. [Link]

  • PubMed. LC-MS/MS Method for Quantification of 3,4-dihydroxyphenylglycol, a Norepinephrine Metabolite in Plasma and Brain Regions. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3. National Center for Biotechnology Information. [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. [Link]

  • Waters. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. [Link]

  • MOST Wiedzy. Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. MOST Wiedzy. [Link]

  • ResearchGate. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids | Request PDF. ResearchGate. [Link]

  • ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. [Link]

  • ResearchGate. Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. [Link]

  • Indian Journal of Pharmaceutical Sciences. Development of a sensitive HPLC method for determination of plasma levels of nifedipine. Indian Journal of Pharmaceutical Sciences. [Link]

  • PMC. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. ResearchGate. [Link]

  • PMC. Synthesis of 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. [Link]

  • ResearchGate. New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives as β-Adrenergic Stimulants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for β-Adrenergic Stimulation

The quest for novel therapeutic agents that modulate the sympathetic nervous system is a cornerstone of drug discovery. Within this domain, β-adrenergic receptors (β-ARs) are critical targets for treating conditions ranging from asthma and chronic obstructive pulmonary disease (COPD) to heart failure.[1] β-adrenergic stimulants, or agonists, function by mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to physiological responses such as smooth muscle relaxation (bronchodilation) and increased cardiac contractility and rate.[2][3][4]

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold has been identified as a unique and promising starting point for a novel class of β-adrenergic stimulants.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of substituted this compound derivatives for their potential as β-adrenergic agonists. The protocols outlined herein are designed to establish a robust, self-validating system for characterizing the affinity, potency, and efficacy of these compounds, from initial receptor interaction to downstream functional responses.

The foundational work by Rooney et al. (1975) demonstrated that certain derivatives of this compound, contrary to initial expectations of β-blocking activity, exhibited significant β-adrenergic stimulant properties, including noteworthy bronchial dilator activity.[5] This guide builds upon that foundational discovery, providing the modern experimental frameworks necessary to rigorously assess and validate these findings.

Scientific Rationale and Mechanistic Overview

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, primarily couple to the stimulatory G-protein, Gαs.[2][6][7] This initiates a well-characterized signaling cascade:

  • Receptor Activation: An agonist binds to the β-AR, inducing a conformational change.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[6]

  • PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][7]

  • Downstream Phosphorylation: PKA phosphorylates various intracellular proteins, leading to the ultimate physiological response, such as smooth muscle relaxation or increased cardiac muscle contraction.[6][8]

The following protocols are designed to systematically investigate each key stage of this pathway to characterize novel this compound derivatives.

Experimental Section I: Receptor Binding Affinity and Selectivity

The initial step in characterizing a potential β-adrenergic stimulant is to determine its affinity for the target receptors (β1, β2, and β3) and its selectivity profile. Radioligand binding assays remain the gold standard for quantifying receptor densities and ligand affinities.[9]

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.

Objective: To determine the affinity (Ki) of a test compound for β1 and β2-adrenergic receptor subtypes.

Principle: The assay measures the displacement of a known high-affinity, non-selective radiolabeled antagonist (e.g., [3H]Dihydroalprenolol or [125I]Iodocyanopindolol) from receptor membranes by increasing concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.[10]

Materials:

  • Test Compound: this compound derivative.

  • Receptor Source: Commercially available membranes from cell lines stably expressing human β1-AR or β2-AR (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]Dihydroalprenolol (DHA) or [125I]Iodocyanopindolol (ICYP).

  • Non-specific Binding Control: A high concentration of a non-selective β-antagonist (e.g., 10 µM Propranolol or Alprenolol).[11]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter and appropriate scintillation cocktail.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the receptor membrane aliquots on ice immediately before use. Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that yields robust radioligand binding (typically 10-50 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-specific Binding (NSB): Radioligand + Non-specific Binding Control + Membranes.

    • Competitive Binding: Radioligand + Serial dilutions of Test Compound + Membranes.

  • Incubation: Add 50 µL of Assay Buffer (for Total Binding), Non-specific Binding Control, or test compound dilution to the appropriate wells. Add 50 µL of diluted membranes. Finally, add 50 µL of radioligand at a concentration near its Kd (e.g., 0.3 nM for [3H]DHA).[10][11] The final assay volume is 150 µL.

  • Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[10][11]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Data Presentation:

CompoundReceptor SubtypeIC50 (nM)Ki (nM)
Reference (Isoproterenol) β1-ARValueValue
β2-ARValueValue
Test Compound X β1-ARValueValue
β2-ARValueValue
Table 1: Hypothetical binding affinity data for a test compound.

Experimental Section II: Functional Agonist Activity

Following confirmation of receptor binding, the next critical step is to assess the functional consequence of this binding. For Gs-coupled receptors like β-ARs, agonist activity is most directly measured by quantifying the production of the second messenger, cAMP.

Protocol 2: Whole-Cell cAMP Accumulation Assay

This protocol measures the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing the β-adrenergic receptor of interest.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a β-adrenergic agonist.

Principle: The assay utilizes cells expressing a specific β-AR subtype. Upon agonist stimulation, intracellular cAMP levels rise.[13] The accumulated cAMP is then quantified using a competitive immunoassay, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[14][15] In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody, leading to a measurable change in signal that is inversely proportional to the amount of cAMP produced.[14]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human β1-AR or β2-AR.

  • Test Compound: this compound derivative.

  • Reference Agonist: Isoproterenol (a non-selective β-agonist).

  • Assay Medium: Serum-free medium (e.g., DMEM) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX or 100 µM Ro 20-1724 to prevent cAMP degradation.

  • cAMP Detection Kit: Commercial HTRF, AlphaScreen, or ELISA-based cAMP assay kit (e.g., from Cisbio, PerkinElmer, Promega).

  • White, opaque 96- or 384-well microplates.

  • Plate reader compatible with the chosen detection technology.

Step-by-Step Methodology:

  • Cell Seeding: The day before the assay, seed the cells into the white, opaque microplates at a density optimized for the assay (e.g., 5,000-20,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (Isoproterenol) in the assay medium containing the PDE inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells. Add the diluted compounds to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (typically 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Following the manufacturer's instructions for the chosen cAMP kit, add the lysis buffer and detection reagents. This typically involves a competitive immunoassay between cellular cAMP and a labeled cAMP conjugate.[16][17]

  • Signal Reading: Incubate the plate as recommended by the kit manufacturer (usually 60 minutes at room temperature), then read the signal on a compatible plate reader.

  • Data Analysis:

    • Convert the raw signal output to cAMP concentrations using a standard curve generated concurrently.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

    • Calculate the relative efficacy of the test compound by comparing its Emax to that of the full agonist, Isoproterenol (Efficacy (%) = (Emax_Test_Compound / Emax_Isoproterenol) * 100).

Data Presentation:

CompoundReceptor SubtypeEC50 (nM)Emax (Relative to Isoproterenol)
Reference (Isoproterenol) β1-ARValue100%
β2-ARValue100%
Test Compound X β1-ARValueValue%
β2-ARValueValue%
Table 2: Hypothetical functional agonist activity data.

Experimental Section III: In Vitro Physiological Response

To bridge the gap between cellular signaling and a physiological outcome, tissue-based assays are invaluable. For β-agonists with potential bronchodilator activity, an ex vivo tracheal smooth muscle relaxation assay provides direct evidence of the desired therapeutic effect.[8]

Protocol 3: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol assesses the ability of a test compound to relax pre-contracted airway smooth muscle.

Objective: To evaluate the smooth muscle relaxant (bronchodilator) properties of a test compound.

Principle: Tracheal rings are isolated and mounted in an organ bath. The tissue is induced to contract with an agent like carbachol or histamine. The test compound is then added in increasing concentrations, and the resulting relaxation of the smooth muscle is measured isometrically.

Materials:

  • Tissue Source: Male Hartley guinea pigs (250-350 g).

  • Organ Bath System: With isometric force transducers and data acquisition system.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2 at 37°C.

  • Contractile Agent: Carbachol or Histamine.

  • Test Compound: this compound derivative.

  • Reference Relaxant: Isoproterenol or Salbutamol.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig. Carefully dissect the trachea and place it in cold PSS. Clean the trachea of adhering connective tissue and cut it into rings 2-3 mm in width.

  • Mounting: Mount the tracheal rings in the organ baths containing PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 g, replacing the PSS every 15-20 minutes.

  • Pre-contraction: Contract the tissues by adding a concentration of carbachol that produces approximately 80% of its maximal response (e.g., 1 µM). Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test compound or reference relaxant to the bath in a cumulative manner (increasing concentrations without washing out between additions). Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Analysis:

    • Measure the tension at each concentration of the test compound.

    • Express the relaxation as a percentage of the pre-contraction induced by carbachol.

    • Plot the percent relaxation against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal relaxation (Emax).

Data Presentation:

CompoundEC50 (nM)Emax (% Relaxation)
Reference (Salbutamol) ValueValue%
Test Compound X ValueValue%
Table 3: Hypothetical tracheal ring relaxation data.

Visualization of Key Pathways and Workflows

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Benzodioxepine Derivative (Agonist) bAR β-Adrenergic Receptor (β-AR) Agonist->bAR Binds G_protein Gs Protein (αβγ) bAR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Substrates

Caption: Canonical β-adrenergic receptor signaling pathway.

Experimental Workflow

G cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: Physiological Response P1_Start Synthesized Benzodioxepine Derivative P1_Assay Protocol 1: Competitive Radioligand Binding Assay P1_Start->P1_Assay P1_Result Determine Affinity (Ki) and Selectivity (β1 vs β2) P1_Assay->P1_Result P2_Assay Protocol 2: Whole-Cell cAMP Assay P1_Result->P2_Assay Proceed if Ki < 1µM P2_Result Determine Potency (EC50) and Efficacy (Emax) P2_Assay->P2_Result P3_Assay Protocol 3: Isolated Tracheal Ring Assay P2_Result->P3_Assay Proceed if Potent Agonist P3_Result Confirm Smooth Muscle Relaxation (EC50, Emax) P3_Assay->P3_Result End Characterized β-Adrenergic Stimulant P3_Result->End Lead Candidate Profile

Caption: Integrated workflow for compound characterization.

Safety, Handling, and General Considerations

As with any novel sympathomimetic agent, appropriate safety precautions are paramount.[4][18]

  • Handling: Compounds should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn.

  • Toxicity: The sympathomimetic toxidrome includes agitation, hyperthermia, tachycardia, and hypertension.[19] Researchers should be aware of these potential effects. Initial in vivo studies should start with very low doses and include continuous monitoring of cardiovascular parameters.

  • Data Integrity: All experiments should include appropriate controls, such as a known reference agonist and vehicle controls. Assays should be performed in replicate (n ≥ 3) to ensure statistical validity. The health and passage number of cell lines can affect receptor expression and response, and should be carefully controlled.[16]

Conclusion

The this compound scaffold represents a promising avenue for the discovery of new β-adrenergic stimulants.[5] By employing a systematic and multi-faceted evaluation strategy encompassing receptor binding, second messenger functional assays, and ex vivo tissue models, researchers can robustly characterize the pharmacological profile of novel derivatives. The protocols detailed in this guide provide a comprehensive framework to identify and validate lead candidates, paving the way for potential new therapies for respiratory and cardiovascular diseases.

References

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). National Library of Medicine.
  • Cardiac β-adrenergic Signaling. (n.d.). QIAGEN GeneGlobe.
  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. National Center for Biotechnology Information.
  • Carrasco, G. A., & Bentea, E. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(12), 22101–22123.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). National Institutes of Health.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). National Center for Biotechnology Information.
  • Lymperopoulos, A., & Kafchitsas, K. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing.
  • Lohse, M. J., Engelhardt, S., & Eschenhagen, T. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure?.
  • Novel signaling pathway through the beta-adrenergic receptor. (2002). ResearchGate.
  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate.
  • Screening and confirmation analysis of stimulants, narcotics and beta-adrenergic agents in human urine by hydrophilic interaction liquid chromatography coupled to mass spectrometry. (2011). National Library of Medicine.
  • beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX.
  • Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments.
  • Rapid Screening Method for β-Adrenergic Agonist Residues Incurred in Animal Urine Using Direct Analysis in Real-Time Mass Spectrometry. (2021). ACS Publications.
  • Screening and confirmation analysis of stimulants, narcotics and beta-adrenergic agents in human urine by hydrophilic interaction liquid chromatography coupled to mass spectrometry. (n.d.). ResearchGate.
  • Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. (n.d.). BenchChem.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. (n.d.). Revvity.
  • Screening Methods and Research Advances in ANS Pharmacology. (n.d.). Medi Study Go.
  • cAMP Accumulation Assay. (n.d.). Creative BioMart.
  • This compound. (n.d.). PubChem.
  • Mechanism of beta-adrenergic relaxation of smooth muscle. (n.d.). National Institutes of Health.
  • beta-Adrenergic stimulation. (n.d.). National Library of Medicine.
  • Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. (n.d.). ResearchGate.
  • Beta-adrenergic relaxation of smooth muscle: differences between cells and tissues. (n.d.). National Library of Medicine.
  • This compound-2-carboxylic acid. (n.d.). PubChem.
  • Pharmacology of Sympathomimetics: Mechanisms, Clinical Applications, and Safety. (n.d.). Pharmacology Education Project.
  • Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation. (n.d.). National Library of Medicine.
  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. (2024). National Library of Medicine.
  • 3,4-Dihydro-2H-1,5-benzodioxepin. (n.d.). BenchChem.
  • Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. (2020). MDPI.
  • Mechanisms of relaxation induced by activation of β-adrenoreceptors in smooth muscle cells of the guinea-pig mesenteric artery. (n.d.). National Institutes of Health.
  • Sympathomimetics. (n.d.). StatPearls. National Center for Biotechnology Information.
  • Relaxation of isolated human myometrial muscle by beta2-adrenergic receptors but not by beta1-adrenergic receptors. (1998). National Library of Medicine.
  • Sympathomimetic drug. (n.d.). Wikipedia.
  • The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. (n.d.). National Institutes of Health.
  • Drugs of Abuse: Sympathomimetics. (2021). National Library of Medicine.
  • Synthesis of 2,3-dihydrobenzo[b][10][16]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][10][16]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). National Institutes of Health. Retrieved from

  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. (n.d.). Journal of the Chemical Society B: Physical Organic. Royal Society of Chemistry.
  • 3,4-Dihydro-2H-benzo[b]oxepin-5-one. (n.d.). Chem-Impex International.
  • 3,4-Dihydro-2H-1,5-benzodioxepin. (n.d.). Ambeed.
  • This compound-7-sulfonamide. (n.d.). Santa Cruz Biotechnology.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. (n.d.). PubChem.
  • 4-(this compound-7-sulfonamido)benzoic acid. (n.d.). BLDpharm.
  • SYNTHESIS OF NOVEL 2,5-DIHYDRO-1H-1,5-BENZODIAZEPINES ENCOMPASSING NAPHTHO[2,1-B]FURAN AND EVALUATION OF THEIR PHARMACOLOGICAL A. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

Application Note & Protocol: Laboratory Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory preparation of 3,4-Dihydro-2H-1,5-benzodioxepine, a key heterocyclic scaffold in medicinal chemistry.[1] The synthesis is achieved via a classical Williamson ether synthesis, a robust and widely applicable method for ether formation.[2][3] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction and Scientific Background

The this compound core structure is a prevalent motif in a range of biologically active molecules, demonstrating its significance in pharmaceutical research and drug development.[4] Derivatives of this scaffold have been investigated for various therapeutic applications. The conformational flexibility of the seven-membered dioxepine ring, fused to a rigid benzene ring, allows for specific spatial arrangements of functional groups, which is crucial for interactions with biological targets.[1]

The synthesis described herein employs the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[2][5] In this specific application, catechol is deprotonated to form a diphenoxide, which then acts as a nucleophile, reacting with 1,3-dibromopropane in an intramolecular cyclization to yield the desired this compound.

Reaction Scheme:

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key steps are:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl groups of catechol, forming a more nucleophilic phenoxide.

  • Nucleophilic Attack: The resulting diphenoxide ion attacks the electrophilic carbon of the alkyl halide (1,3-dibromopropane).

  • Intramolecular Cyclization: A second, intramolecular SN2 reaction occurs as the other phenoxide attacks the other end of the propane chain, displacing the second bromide and forming the seven-membered ring.

For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[5][6]

Experimental Protocol

This protocol outlines the synthesis of this compound from catechol and 1,3-dibromopropane.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Catechol≥99%Sigma-Aldrich120-80-9Toxic and corrosive. Handle with care.[7]
1,3-Dibromopropane≥99%Sigma-Aldrich109-64-8Flammable liquid and vapor.[8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Diethyl EtherAnhydrous, ≥99%Fisher Scientific60-29-7
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6
Deionized Water7732-18-5
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add catechol (5.5 g, 50 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkyl Halide: While stirring, add 1,3-dibromopropane (10.1 g, 50 mmol) dropwise to the mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 250 mL of cold deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

    • The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound as a liquid or low-melting solid.[9]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Catechol and K₂CO₃ to a round-bottom flask B 2. Add anhydrous DMF A->B C 3. Add 1,3-dibromopropane dropwise B->C D 4. Heat to 100-110 °C and reflux for 12-16 hours C->D E 5a. Cool and quench with water D->E F 5b. Extract with diethyl ether E->F G 5c. Wash and dry organic layer F->G H 6a. Concentrate under reduced pressure G->H I 6b. Purify by vacuum distillation or column chromatography H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Waste Disposal

4.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Catechol: Toxic if swallowed or in contact with skin, causes serious eye damage, and is suspected of causing genetic defects.[7] Handle in a fume hood.

  • 1,3-Dibromopropane: Flammable liquid and vapor.[8] Keep away from heat and open flames.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin.

  • Diethyl Ether: Extremely flammable.

Mandatory PPE:

  • Chemical safety goggles

  • Lab coat

  • Nitrile gloves (double-gloving recommended when handling catechol)

4.2. Safe Handling Procedures

  • All manipulations should be performed in a well-ventilated chemical fume hood.[8][10]

  • Use spark-proof equipment and avoid static discharge when handling flammable solvents like diethyl ether and 1,3-dibromopropane.[8][10]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

4.3. Waste Disposal

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • Halogenated and non-halogenated organic waste should be segregated.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₀O₂[11]
Molecular Weight 150.17 g/mol [11]
Appearance Liquid or low-melting solid[9]
Boiling Point ~234 °C at 760 mmHg
Expected Yield 70-85%

5.1. Spectroscopic Analysis

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) ~7.00-6.80 (m, 4H, Ar-H), 4.30 (t, 4H, -OCH₂-), 2.20 (quintet, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ~149.0, 122.0, 121.5, 70.0, 30.0.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₁₁O₂⁺: 151.0759; found: 151.0753.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time and monitor by TLC. Ensure reagents are anhydrous.
Loss during work-upPerform extractions carefully. Ensure complete phase separation.
Impure Product Incomplete reaction or side reactionsOptimize purification conditions (e.g., change solvent system for column chromatography).
Contamination with starting materialsEnsure complete reaction by TLC before work-up.

Conclusion

The Williamson ether synthesis provides an effective and reliable method for the laboratory preparation of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can consistently synthesize this valuable heterocyclic compound in high yield and purity, facilitating further research and development in medicinal chemistry and related fields.

References

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. Journal of Medicinal Chemistry.
  • This compound | C9H10O2 | CID 81635 - PubChem . PubChem. [Link]

  • Williamson ether synthesis - Wikipedia . Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE . University of Alaska Fairbanks. [Link]

  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube . The Organic Chemistry Tutor. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][8][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH . National Institutes of Health. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]

  • Catalyst-free synthesis of novel 1,5- benzodiazepines and 3,4-dihydroquinoxalines using isocyanide . Royal Society of Chemistry. [Link]

  • This compound-2-carboxylic acid | C10H10O4 - PubChem . PubChem. [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate . International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of 3,4-Dihydro-2H-1,5-benzodioxepine. This scaffold is a key structural motif in numerous pharmacologically active compounds, making its functionalization a critical aspect of drug discovery and development. This document outlines two primary strategies for derivatization: direct electrophilic aromatic substitution on the electron-rich benzene ring and regioselective functionalization via directed ortho-metalation. The protocols herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a blend of theoretical principles and practical, step-by-step guidance.

Introduction

The this compound core is a privileged heterocyclic structure found in a variety of biologically active molecules. Its derivatives have shown potential as β-adrenergic stimulants, highlighting their importance in medicinal chemistry. The ability to selectively introduce functional groups onto this scaffold is paramount for modulating its physicochemical properties, pharmacological activity, and pharmacokinetic profile.

This guide explores the chemical reactivity of the this compound system, focusing on the aromatic moiety. The two ether oxygens act as activating, ortho-, para-directing groups, making the aromatic ring susceptible to electrophilic attack. Furthermore, these ether functionalities can effectively direct lithiation to the adjacent ortho positions, providing a powerful and regioselective method for introducing a wide array of substituents.

Part 1: Derivatization via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. The electron-donating nature of the ether oxygens in this compound activates the aromatic ring towards electrophilic attack, primarily at the C7 position (para to one of the oxygens).

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][2] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Causality of Experimental Choices:

  • Reagents: DMF and POCl₃ are the classic and most common reagents for generating the Vilsmeier reagent. Their use is well-established and provides a reliable source of the electrophile.

  • Temperature: The reaction is typically initiated at low temperatures (0 °C) to control the exothermic formation of the Vilsmeier reagent and then gently heated to drive the formylation to completion.

  • Work-up: The intermediate iminium salt is hydrolyzed to the corresponding aldehyde using an aqueous work-up, often with a mild base like sodium acetate or sodium bicarbonate to neutralize the acidic reaction mixture.

Experimental Protocol: Synthesis of 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-formyl-3,4-dihydro-2H-1,5-benzodioxepine.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] This reaction typically proceeds with high regioselectivity at the C7 position due to the electronic activation of the ether oxygens. The product of this reaction is 7-acetyl-3,4-dihydro-1,5-benzodioxepin.[6][7]

Causality of Experimental Choices:

  • Catalyst: AlCl₃ is a strong Lewis acid that effectively activates the acylating agent. A stoichiometric amount is often required as the product ketone can complex with the catalyst.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

  • Temperature: The reaction is performed at low temperatures to control reactivity and minimize side reactions.

Experimental Protocol: Synthesis of 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

  • Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel) or recrystallization to yield 7-acetyl-3,4-dihydro-1,5-benzodioxepine.

Bromination

Direct bromination of the aromatic ring can be achieved using a mild brominating agent like N-bromosuccinimide (NBS).[8] This method avoids the use of harsh elemental bromine and often provides good regioselectivity for the C7 position. The synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine has been reported.[9]

Causality of Experimental Choices:

  • Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF can facilitate the reaction.

  • Initiator: While some brominations with NBS require a radical initiator, for electron-rich aromatics, the reaction can often proceed via an electrophilic pathway without one.

Experimental Protocol: Synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add NBS (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic solution with water, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Part 2: Derivatization via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful regioselective strategy for the functionalization of aromatic rings bearing a directing metalation group (DMG).[10][11] The ether oxygens in this compound can act as DMGs, directing deprotonation by a strong organolithium base to the adjacent C6 and C9 positions.[12][13] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.[14]

Causality of Experimental Choices:

  • Base: Strong alkyllithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are required to deprotonate the aromatic ring. s-BuLi is more reactive and can be advantageous for less activated systems.

  • Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is often used as an additive. It chelates the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the reagent, which can accelerate the metalation.[13]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for stabilizing the organolithium intermediate.

  • Temperature: These reactions are conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium species.

General Protocol: Directed ortho-Metalation and Electrophilic Quench

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., DMF, iodine, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add anhydrous TMEDA (1.2 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to allow for complete metalation.

  • Add a solution of the desired electrophile (1.5 equivalents) in anhydrous THF dropwise at -78 °C.

  • Stir at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Reaction Conditions for Derivatization

Reaction TypeReagentsSolventTemperatureTypical Product
Vilsmeier-Haack Formylation POCl₃, DMFDCM0 °C to reflux7-formyl derivative
Friedel-Crafts Acylation CH₃COCl, AlCl₃DCM0 °C to RT7-acetyl derivative
Bromination NBSCH₃CNRT7-bromo derivative
Directed ortho-Metalation s-BuLi, TMEDA, ElectrophileTHF-78 °C to RT6-substituted derivative

Visualization of Derivatization Strategies

Derivatization_Strategies cluster_EAS Electrophilic Aromatic Substitution cluster_DoM Directed ortho-Metalation start_EAS This compound formyl 7-formyl derivative start_EAS->formyl POCl3, DMF acetyl 7-acetyl derivative start_EAS->acetyl CH3COCl, AlCl3 bromo 7-bromo derivative start_EAS->bromo NBS, CH3CN start_DoM This compound lithiation 6-Lithio derivative start_DoM->lithiation s-BuLi, TMEDA, -78°C electrophile 6-substituted derivative lithiation->electrophile E+ quench

Caption: Reaction pathways for the derivatization of this compound.

Conclusion

The derivatization of this compound can be effectively achieved through two main synthetic routes. For substitution at the C7 position, classical electrophilic aromatic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and bromination with NBS offer reliable and high-yielding protocols. For the regioselective functionalization at the C6 (and C9) position, directed ortho-metalation provides a versatile and powerful tool, enabling the introduction of a diverse range of electrophiles. The protocols and guidelines presented in this document are intended to serve as a valuable resource for chemists engaged in the synthesis and development of novel benzodioxepine-based compounds.

References

  • Carter, N., Li, X., Reavey, L., Meijer, A. J. H. M., & Coldham, I. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Chemical Science, 9(5), 1352–1357. [Link]

  • Stiuf, I., & Czirok, E. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1356–1363. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Patil, S. B., & Devan, S. S. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3758. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). [Link]

  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-499. [Link]

  • Majumdar, D., & Dinda, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34333–34371. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • ResearchGate. (2007). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Wand, M., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7128–7133. [Link]

  • Carter, N., Li, X., Reavey, L., Meijer, A. J. H. M., & Coldham, I. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Chemical Science, 9(5), 1352–1357. [Link]

  • ResearchGate. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • Molbase. (n.d.). Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Al-Suhaimi, K. S., El-Gazzar, A. B. A., & Al-Zahrani, H. A. M. (2019). Synthesis of 2,3-dihydrobenzo[b][14][15]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][14][15]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 24(18), 3328. [Link]

  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34659–34663. [Link]

  • Google Patents. (2006).
  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine. [Link]

  • J-GLOBAL. (n.d.). Bromination of Isatin Derivatives with NBS. [Link]

  • ResearchGate. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. [Link]

  • ResearchGate. (2007). Synthesis of Enantiomerically Pure 7-Hydroxy-2-substituted-2,3-dihydro- 1,4-benzodioxin Derivatives. [Link]

Sources

Mastering the Purification of 3,4-Dihydro-2H-1,5-benzodioxepine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity for 3,4-Dihydro-2H-1,5-benzodioxepine

This compound is a heterocyclic compound that serves as a crucial structural motif in numerous pharmacologically active molecules. Its derivatives have shown a wide range of biological activities, making this scaffold a subject of intense interest in drug discovery and development. The seemingly subtle arrangement of its seven-membered ring, fused to a benzene ring, imparts unique conformational properties that can significantly influence its interaction with biological targets.

Achieving a high degree of purity for this compound is not merely a matter of good laboratory practice; it is a prerequisite for reliable biological evaluation and is critical for the synthesis of downstream derivatives. The presence of even minor impurities, such as unreacted starting materials or byproducts, can lead to ambiguous pharmacological data, irreproducible results, and complications in subsequent synthetic steps. This guide provides a comprehensive overview of robust purification techniques tailored for this compound, empowering researchers to obtain this key building block in a highly pure form.

Understanding the Impurity Profile: A Chemist's Perspective

Effective purification begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the Williamson ether synthesis, reacting catechol with 1,3-dibromopropane in the presence of a base.

Potential Impurities Include:

  • Unreacted Starting Materials: Catechol and 1,3-dibromopropane.

  • Mono-alkylated Intermediate: 2-(3-bromopropoxy)phenol.

  • Polymeric Byproducts: Formation of higher molecular weight oligomers.

  • Solvent Residues: Residual high-boiling point solvents used in the synthesis (e.g., DMF).

The choice of purification strategy must effectively address the removal of these specific impurities, which differ in polarity, volatility, and crystallinity.

Purification Strategies: A Multi-faceted Approach

No single purification technique is universally optimal. The choice depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Here, we detail three primary methods: vacuum distillation, column chromatography, and recrystallization, along with guidance on their application.

Vacuum Distillation: The Workhorse for Bulk Purification

For larger quantities of crude this compound, vacuum distillation is an efficient and scalable method for removing non-volatile impurities and high-boiling point solvents. The reduced pressure lowers the boiling point of the compound, preventing thermal degradation.

Rationale for Vacuum Distillation:

The target compound has a relatively high boiling point at atmospheric pressure. Distillation under reduced pressure is essential to prevent decomposition and oxidation that can occur at elevated temperatures. This technique is particularly effective at separating the desired product from inorganic salts and polymeric byproducts.

Experimental Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller scales if available.

  • Crude Material Preparation: Transfer the crude this compound to a round-bottom flask of an appropriate size (ideally, the flask should be no more than two-thirds full). Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiating the Distillation:

    • Begin stirring if using a magnetic stir bar.

    • Gradually apply vacuum to the system. A pressure of approximately 11 mmHg is a good starting point.[1]

    • Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head.

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • The main fraction of this compound should distill at approximately 118-120 °C at 11 mmHg.[1] Collect this fraction in a clean, pre-weighed receiving flask.

  • Completion: Once the main fraction has been collected and the distillation rate slows significantly, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Workflow for Vacuum Distillation:

A Crude Product in Distillation Flask B Apply Vacuum (e.g., 11 mmHg) A->B C Gradual Heating B->C D Collect Low-Boiling Impurities C->D Lower Temp E Collect Pure Product (118-120 °C) C->E Higher Temp F Cool and Release Vacuum E->F G High Purity this compound F->G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I High Purity this compound H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and obtain a high-purity product.

Introduction to the Synthesis of this compound

The this compound scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The most common and direct route to this heterocyclic system is the Williamson ether synthesis, which involves the reaction of a catechol with a suitable three-carbon dielectrophile, typically 1,3-dihalopropane. While seemingly straightforward, this intramolecular cyclization can be prone to low yields due to competing side reactions and challenges in optimizing reaction conditions.

This guide will focus primarily on troubleshooting the Williamson ether synthesis approach and will also touch upon alternative synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Low yields are a frequent challenge and can often be attributed to one or more of the following factors:

  • Incomplete Deprotonation of Catechol: The Williamson ether synthesis is an SN2 reaction that requires the formation of a strong nucleophile. In this case, the dianion of catechol is the active nucleophile. If the base used is not strong enough to fully deprotonate both hydroxyl groups of the catechol, the reaction will be slow and incomplete.

    • Solution: Employ a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) often give better results by ensuring complete deprotonation.[1] When using weaker bases, ensure anhydrous conditions as water can consume the base.[2]

  • Competing Polymerization: The reaction between the catechol dianion and 1,3-dihalopropane can result in intermolecular reactions, leading to the formation of polymeric byproducts instead of the desired intramolecular cyclization.

    • Solution: Employ high dilution conditions. Running the reaction at a lower concentration favors the intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the 1,3-dihalopropane to a dilute solution of the catechol dianion.

  • Side Reactions of the Alkylating Agent: 1,3-Dihalopropanes can undergo elimination reactions in the presence of a strong base, leading to the formation of allyl halides and other byproducts.[3]

    • Solution: Control the reaction temperature. Lowering the temperature can help to minimize elimination reactions.[2] A stepwise temperature profile, where the initial deprotonation is carried out at a lower temperature before gentle heating to facilitate the cyclization, can be beneficial.

  • Purity of Reagents and Solvents: The presence of water or other impurities in your starting materials or solvent can significantly impact the reaction outcome. Water will react with strong bases and can also hydrolyze the alkyl halide.[2]

    • Solution: Use anhydrous solvents and ensure the purity of your catechol and 1,3-dihalopropane. Solvents like N,N-dimethylformamide (DMF) or acetonitrile should be freshly dried before use.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

Besides unreacted starting materials, several side products can form during the synthesis. Here are the most common ones and strategies to mitigate their formation:

  • Mono-alkylated Intermediate: Incomplete reaction can lead to the presence of 2-(3-halopropoxy)phenol. This occurs when only one of the catechol's hydroxyl groups reacts with the 1,3-dihalopropane.

    • Minimization: Ensure a sufficient excess of the base and adequate reaction time to drive the reaction to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[2]

  • Polymeric Byproducts: As mentioned in Q1, intermolecular reactions can lead to the formation of linear polymers. These are often observed as a baseline streak or a series of closely spaced spots on the TLC plate.

    • Minimization: High dilution is the most effective strategy. A slow addition of the alkylating agent to the catechol solution is recommended.

  • Elimination Products: The base can induce the elimination of HX from 1,3-dihalopropane, leading to the formation of allyl halides. These can then react with the catechol to form O-allyl or C-allyl phenols.

    • Minimization: Use a less hindered, strong base and maintain a moderate reaction temperature.

A troubleshooting workflow for identifying and minimizing side products is illustrated in the following diagram:

G start Analyze TLC Plate multiple_spots Multiple Spots Observed start->multiple_spots unreacted_sm Unreacted Starting Materials Present? multiple_spots->unreacted_sm side_products Side Products Suspected multiple_spots->side_products mono_alkylated Mono-alkylated Intermediate? side_products->mono_alkylated polymeric Polymeric Byproducts? side_products->polymeric elimination Elimination Products? side_products->elimination increase_time_base Increase Reaction Time / Base Equivalents mono_alkylated->increase_time_base Yes high_dilution Employ High Dilution / Slow Addition polymeric->high_dilution Yes optimize_temp_base Optimize Temperature and Base elimination->optimize_temp_base Yes end Improved Product Purity increase_time_base->end high_dilution->end optimize_temp_base->end G start Start reactants Combine Catechol, Base, and Solvent start->reactants deprotonation Heat to form Catechol Dianion reactants->deprotonation addition Slowly Add 1,3-Dihalopropane deprotonation->addition reaction Maintain Temperature and Monitor by TLC addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Distillation / Chromatography) workup->purification analysis Characterization (NMR, GC-MS) purification->analysis end Pure Product analysis->end

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges associated with this synthesis. Our focus is on identifying and mitigating the formation of common side products to improve yield and purity.

Synthesis Overview: The Intramolecular Williamson Ether Synthesis

The most common and direct route to this compound is the reaction of catechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane or 1,3-dichloropropane. This reaction is a classic example of an intramolecular Williamson ether synthesis.[1] The process involves the double deprotonation of catechol by a base to form the catecholate dianion, which then acts as a nucleophile. The synthesis is a two-step nucleophilic substitution (SN2) process: the first phenoxide attacks one end of the dihalide, forming a mono-alkylated intermediate, which then undergoes a second, intramolecular SN2 reaction to close the seven-membered ring.[2][3][4]

While seemingly straightforward, the formation of a seven-membered ring introduces specific challenges, primarily the competition between the desired intramolecular cyclization and undesired intermolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A: The most critical parameter is the concentration of the reactants. To favor the desired intramolecular cyclization for a seven-membered ring, the reaction must be run under high-dilution conditions.[5] Other crucial parameters include the choice of base, solvent, and temperature to ensure efficient SN2 reactions while minimizing side reactions.

Q2: What is a typical yield for this reaction?

A: Yields can vary significantly based on reaction conditions. Laboratory syntheses using standard concentrations often result in low yields (below 50%) due to the prevalence of side reactions.[1] By employing high-dilution techniques, yields can be substantially improved, often reaching 50-95%.

Q3: Which dihalide is better to use: 1,3-dibromopropane or 1,3-dichloropropane?

A: 1,3-dibromopropane is generally preferred. Bromide is a better leaving group than chloride in SN2 reactions, leading to faster reaction rates. While 1,3-dichloropropane can be used, it may require more forcing conditions (e.g., higher temperatures or longer reaction times), which can also increase the likelihood of side product formation.

Q4: My final product is a dark brown oil, but literature suggests it should be a colorless liquid or solid. What happened?

A: The dark coloration is likely due to the oxidation of unreacted catechol or catechol-containing intermediates. Catechols are highly susceptible to oxidation, especially under basic conditions or upon exposure to air, forming quinone-like species that are intensely colored.[6]

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the chemical reasoning behind the problem and providing actionable solutions.

Problem 1: Low Yield & Significant Amount of High-Molecular-Weight Residue

Q: My reaction yield is very low, and after removing the solvent, I'm left with a significant amount of a thick, viscous oil or a solid residue that I cannot distill. What is this residue?

A: This is the most common problem in this synthesis and the residue consists of oligomeric or polymeric side products.

  • Causality — The Battle Between Intramolecular and Intermolecular Reactions: The formation of a seven-membered ring is entropically less favorable than the formation of five- or six-membered rings. The reaction proceeds through a mono-alkylated intermediate, 2-(3-bromopropoxy)phenol. At this stage, the reactive phenoxide end has two choices:

    • Intramolecular (Desired): It can attack the bromopropyl group on the same molecule to form the seven-membered ring.

    • Intermolecular (Undesired): It can attack the 1,3-dibromopropane starting material or react with the bromopropyl end of another mono-alkylated molecule.

    When reactant concentrations are high, the probability of two different molecules colliding (intermolecular) is much greater than the probability of the reactive ends of the same molecule finding each other (intramolecular). This leads to a chain reaction, forming linear oligomers and polymers instead of the desired cyclic product.[5]

  • Solutions:

    • Implement High-Dilution Conditions: This is the most effective solution. Instead of adding all reactants at once, a solution of catechol and the dihalide should be added very slowly (e.g., over 8-12 hours) via a syringe pump to a large volume of refluxing solvent containing the base.[5] This keeps the instantaneous concentration of the reactants extremely low, dramatically favoring the intramolecular pathway.

    • Optimize Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.[1] These solvents are excellent for SN2 reactions and help to solvate the cation, leaving a more reactive "naked" phenoxide anion.

Problem 2: A Major Impurity is Observed at a Lower Retention Time (GC) or Higher Rf (TLC)

Q: My crude product shows a significant impurity that seems less polar than my desired product. I suspect it's an intermediate. What could it be?

A: This impurity is likely the mono-alkylated intermediate, 2-(3-halopropoxy)phenol.

  • Causality — Incomplete Cyclization: This side product forms when the first SN2 reaction occurs (one of the catechol hydroxyls reacts with 1,3-dibromopropane), but the second, ring-closing SN2 reaction fails to complete. This can be due to:

    • Insufficient Reaction Time or Temperature: The intramolecular cyclization may be slower than the initial intermolecular reaction.

    • Steric Hindrance: Although less of an issue with catechol itself, substituted catechols can sterically hinder the ring-closing step.

    • Base Deactivation: The base may be consumed or deactivated before the reaction goes to completion.

  • Solutions:

    • Increase Reaction Time/Temperature: Ensure the reaction is heated for a sufficient duration after the slow addition is complete to drive the cyclization to completion. Monitor the reaction by TLC or GC to track the disappearance of the intermediate.

    • Ensure Sufficient Base: Use at least two equivalents of base to deprotonate both phenolic hydroxyls. A slight excess (e.g., 2.2 equivalents) can compensate for any deactivation by trace water.

Problem 3: Formation of Low-Boiling Point Impurities

Q: I've noticed some low-boiling point impurities during my analysis. What might these be?

A: These are likely elimination products derived from the 1,3-dihalopropane.

  • Causality — E2 Elimination as a Competing Pathway: Although the Williamson ether synthesis favors substitution (SN2), elimination (E2) can compete, especially with strong, sterically hindered bases.[4][7] The catecholate anion can act as a base and abstract a proton from the dihalide, leading to the formation of allyl bromide or related elimination byproducts.

  • Solutions:

    • Choice of Base: Use a weaker, less hindered base like K₂CO₃, which is less prone to inducing elimination than strong, bulky bases like potassium tert-butoxide.

    • Temperature Control: Avoid excessively high temperatures, as elimination reactions are often favored over substitution at higher temperatures.

Reaction Pathway and Side Product Formation

The following diagram illustrates the desired synthetic route to this compound and the key competing side reactions.

G Catechol Catechol + 1,3-Dibromopropane Base 2 eq. Base (e.g., K₂CO₃) Intermediate Mono-alkylated Intermediate (2-(3-bromopropoxy)phenol anion) Base->Intermediate 1st SN2 Reaction (Intermolecular) MainProduct < This compound > (Desired Product) Intermediate->MainProduct 2nd SN2 Reaction (Intramolecular) Favored by High Dilution Oligomers Oligomers / Polymers (High MW Residue) Intermediate->Oligomers Intermolecular SN2 Favored by High Concentration Unreacted Unreacted Intermediate Intermediate->Unreacted Incomplete Reaction

Caption: Competing reaction pathways in the synthesis of this compound.

Recommended Experimental Protocol (High-Dilution Method)

This protocol is designed to maximize the yield of the desired product by minimizing intermolecular side reactions.

Materials:

  • Catechol (1 eq.)

  • 1,3-Dibromopropane (1.05 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Syringe pump

  • Standard reflux apparatus with a large-volume reaction flask

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum for the syringe needle.

  • Initial Charge: To the flask, add the anhydrous K₂CO₃ and a large volume of anhydrous DMF (e.g., to achieve a final reactant concentration of ~0.01-0.05 M). Begin stirring and heat the suspension to 90-100 °C under a nitrogen atmosphere.

  • Reactant Solution Preparation: In a separate dry flask, prepare a solution of catechol and 1,3-dibromopropane in a smaller volume of anhydrous DMF.

  • Slow Addition: Draw the reactant solution into a syringe and place it on the syringe pump. Insert the syringe needle through the septum of the reaction flask. Begin adding the reactant solution to the hot, stirred K₂CO₃ suspension over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, maintain the reaction at 90-100 °C for an additional 2-4 hours to ensure the complete cyclization of the intermediate. Monitor the reaction's progress by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.

    • Remove the bulk of the DMF from the filtrate under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with 1M NaOH to remove any unreacted catechol, then with water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to separate the desired monomeric product from any high-molecular-weight oligomers.

Data Summary: Conditions vs. Outcome

ParameterConditionExpected OutcomePrimary Side Product(s)
Concentration High (>0.5 M)Low YieldOligomers/Polymers
Low (<0.05 M)High YieldMinimal
Base K₂CO₃, Cs₂CO₃Good Yield, Clean ReactionMinimal
NaHGood Yield, Requires AnhydrousMinimal
t-BuOKLower YieldElimination Products
Solvent DMF, AcetonitrileFast Reaction RateMinimal
Alcohols (e.g., EtOH)Slower Reaction RatePotential for solvent reaction
Temperature Too Low (<70 °C)Incomplete ReactionMono-alkylated Intermediate
Too High (>120 °C)Increased EliminationElimination Products

References

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. (n.d.).
  • High dilution principle. (2023, July 22). In Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. Retrieved from [Link]

  • Al-Mokhanam, A. A., et al. (2021). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson ether synthesis. (2023, December 11). In Wikipedia. Retrieved from [Link]

  • Google Patents. Process of producing catechol derivatives. (n.d.).
  • ResearchGate. Competitive reactions of alkyl halides. (n.d.). Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. This compound. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2021). Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction enabled by a mediator generated via C(sp3)–H activation. RSC Publishing. Retrieved from [Link]

  • European Patent Office. PROCESS FOR PRODUCING CATECHOL DERIVATIVES. (n.d.). Retrieved from [Link]

  • ResearchGate. Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. (n.d.). Retrieved from [Link]

  • Google Patents. Process for the methylenation of catechols. (n.d.).
  • 11.1: Williamson Ether Synthesis. (2020, March 30). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Wang, D., et al. (2016). Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. Preparation of catechol monoethers and catechols. (n.d.).
  • Pearson. Design a synthesis for each of the following, using an intramolecular reaction. (n.d.). Retrieved from [Link]

  • PubChem. This compound-2-carboxylic acid. (n.d.). Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. YouTube. Retrieved from [Link]

  • Reactions of Dihalides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: 3,4-Dihydro-2H-1,5-benzodioxepine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3,4-Dihydro-2H-1,5-benzodioxepine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The unique conformational characteristics of the seven-membered dioxepine ring make it a valuable building block in drug discovery, particularly for agents targeting the central nervous system.[1] However, its synthesis and subsequent reactions can present specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Synthesis and Reaction Troubleshooting

This section addresses the most common hurdles encountered during the formation and functionalization of the benzodioxepine ring system.

FAQ 1: My yield for the initial synthesis of the this compound ring is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yield in the formation of the seven-membered benzodioxepine ring is the most frequently reported issue. The standard synthesis is a variation of the Williamson ether synthesis, typically involving the reaction of a catechol derivative with a three-carbon dielectrophile, such as 1,3-dibromopropane or 1,3-ditosylpropane.[1] This is an SN2 reaction, and its efficiency is highly sensitive to several competing factors.

Causality Analysis:

  • Competing Elimination (E2) Reaction: The alkoxide or phenoxide intermediates are strong bases. If they react with a secondary or sterically hindered primary alkyl halide, they can abstract a proton, leading to an E2 elimination reaction that forms an alkene byproduct instead of the desired ether linkage.[2][3] This is a major competitive pathway that directly reduces your yield.

  • Intermolecular vs. Intramolecular Reaction: The goal is an intramolecular cyclization. However, if reaction conditions are not optimized, intermolecular reactions can occur, where one catechol molecule reacts with one end of the dielectrophile, and a second catechol molecule reacts with the other end, leading to oligomers or polymers instead of the desired seven-membered ring.

  • Base and Solvent Incompatibility: The choice of base and solvent is critical. The base must be strong enough to deprotonate the catechol hydroxyl groups effectively but not so harsh as to promote side reactions or degradation. The solvent must facilitate the SN2 reaction, which generally favors polar aprotic solvents.[4]

  • Reagent Purity: The presence of water can quench the phenoxide intermediate, while impurities in the catechol or dielectrophile can introduce competing reactions.

Troubleshooting Protocol & Optimization:

  • Step 1: Re-evaluate Your Electrophile.

    • Best Choice: Use a primary electrophile with a good leaving group. 1,3-Dibromopropane is common, but 1,3-propanediol ditosylate can be superior as the tosylate is an excellent leaving group, often leading to cleaner reactions.

    • Avoid: Avoid secondary or tertiary dihalides for this cyclization, as they will strongly favor the E2 elimination pathway.[3]

  • Step 2: Optimize Base and Solvent Conditions.

    • The combination of a moderately strong base and a polar aprotic solvent is key. This enhances the nucleophilicity of the phenoxide while favoring the SN2 mechanism.

Base Solvent Typical Temperature Comments & Rationale
K₂CO₃ (Potassium Carbonate)DMF, AcetoneRefluxA standard, cost-effective choice. Works well for activated catechols. The reaction may require longer times.[1][5]
Cs₂CO₃ (Cesium Carbonate)DMF, Acetonitrile60-80 °COften provides higher yields due to the "cesium effect," which promotes intramolecular reactions by templating the cyclization.
NaH (Sodium Hydride)THF, DMF0 °C to RTA very strong, non-nucleophilic base that ensures complete deprotonation. Must be handled with extreme care under anhydrous conditions.[4]
  • Step 3: Employ High-Dilution Principles.

    • To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (typically 0.01-0.05 M). A slow, controlled addition of the reactants to the reaction vessel using a syringe pump over several hours is the most effective technique to maintain low instantaneous concentrations.

  • Step 4: Ensure Anhydrous Conditions.

    • Dry your glassware thoroughly in an oven. Use anhydrous solvents. If using K₂CO₃, it can be flame-dried under vacuum before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent both moisture contamination and potential oxidation of the catechol starting material.[6]

FAQ 2: I'm observing significant side products in my reaction. How can I identify and minimize them?

Answer:

Side product formation is directly linked to the competing reaction pathways discussed in FAQ 1. The primary culprits are typically elimination products and intermolecular oligomers.

Identification & Minimization Strategy:

  • Elimination Byproducts:

    • Identification: These are typically allyl- or propenyl-substituted catechol derivatives. They can be identified by ¹H NMR (alkene protons between 5-6 ppm) and Mass Spectrometry (mass corresponding to the catechol plus a C₃H₄ or C₃H₅ fragment).

    • Minimization: This is best addressed by using a primary electrophile with a good leaving group (e.g., a tosylate) and avoiding excessively high temperatures, which favor elimination over substitution.[3][4]

    G Start Catechol + Base + Dihalide Phenoxide Bis-phenoxide Intermediate Start->Phenoxide SN2 Intramolecular SN2 Attack Phenoxide->SN2 Favored by: - Primary Halide - Polar Aprotic Solvent E2 E2 Elimination Phenoxide->E2 Favored by: - Secondary/Tertiary Halide - High Temperature Desired Desired Product (this compound) Elimination Elimination Byproduct (e.g., Allyl Catechol Ether) SN2->Desired E2->Elimination

    Caption: SN2 vs. E2 pathways in benzodioxepine synthesis.

  • Oligomeric/Polymeric Byproducts:

    • Identification: These often appear as a baseline "smear" on TLC or as a broad, unresolved mixture in LC-MS. In ¹H NMR, they can result in broadened peaks.

    • Minimization: The most effective solution is to use high-dilution conditions as described in FAQ 1. Slow addition of reagents via a syringe pump is critical to suppress these intermolecular reactions.

  • C-Alkylation:

    • Identification: While less common for catechols compared to single phenols, direct alkylation on the aromatic ring is possible under certain conditions. This can be identified by complex aromatic splitting patterns in ¹H NMR and an incorrect mass in MS.

    • Minimization: Using polar aprotic solvents (DMF, DMSO) generally favors the desired O-alkylation over C-alkylation.[4]

Section 2: Purification and Characterization

Even with an optimized reaction, isolating a pure product is essential. This section covers common challenges in this final stage.

FAQ 3: My crude product is an oil/waxy solid that is difficult to purify. What are the best practices for purification?

Answer:

The purification of this compound and its derivatives can be challenging due to their moderate polarity and potential for co-elution with structurally similar byproducts.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction carefully (e.g., with water or saturated NH₄Cl), extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane), wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Flash Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity mixture and gradually increase the polarity. A common gradient is Hexanes/Ethyl Acetate. For the parent compound, which is relatively non-polar, elution often occurs at 5-10% Ethyl Acetate in Hexanes.

    • Pro-Tip: If byproducts are very close in Rf value, consider switching to a different solvent system (e.g., Dichloromethane/Methanol) or using a different stationary phase (e.g., alumina) to alter the selectivity.

  • Recrystallization/Trituration: If the product is a solid, recrystallization can be a highly effective final purification step. If it is an oil, trituration (washing the oil with a solvent in which it is insoluble, but the impurities are, e.g., cold hexanes) can help remove non-polar impurities and potentially induce crystallization.

FAQ 4: My spectroscopic data (NMR, MS) is inconsistent with the target structure. What should I look for?

Answer:

Spectroscopic analysis provides the definitive proof of structure and purity. If your data is unexpected, it's crucial to interpret it as a troubleshooting tool.

Common Spectroscopic Observations & Interpretations:

  • ¹H NMR:

    • Expected Signals: For the unsubstituted this compound, you should see multiplets for the aromatic protons (around 6.8-7.0 ppm), a triplet for the two -OCH₂- groups (around 4.2 ppm), and a quintet for the central -CH₂- group of the propyl chain (around 2.2 ppm).

    • Unexpected Signals:

      • Broad singlet around 5-6 ppm: May indicate residual catechol starting material (OH protons).

      • Signals in the 5-6 ppm vinyl region: Suggests an elimination byproduct.

      • Absence of the central quintet: Could indicate ring opening or an alternative cyclization product.

  • Mass Spectrometry (MS):

    • Expected Mass: For C₉H₁₀O₂, the expected molecular weight is approximately 150.18 g/mol .[7] Look for the [M+H]⁺, [M+Na]⁺, or M⁺˙ ion depending on your ionization method.

    • Unexpected Masses:

      • Mass +16: A classic sign of oxidation of the aromatic ring or formation of a sulfoxide if sulfur was used.[6]

      • Mass corresponding to dimer/trimer: Confirms the presence of intermolecular byproducts.

  • Infrared (IR) Spectroscopy:

    • A broad peak around 3200-3500 cm⁻¹ in your purified product indicates the presence of hydroxyl groups, likely from unreacted catechol starting material.

Section 3: Protocols and Workflows

This section provides a generalized experimental protocol and a logical workflow for troubleshooting.

Protocol: Synthesis of this compound

This is a representative protocol and should be adapted based on the specific catechol and electrophile used.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous N,N-Dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere.

  • Add Base: Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.2 equivalents).

  • Add Catechol: Add catechol (1.0 equivalent) to the suspension. Stir the mixture at room temperature for 30 minutes.

  • Add Electrophile: Add 1,3-dibromopropane (1.05 equivalents) dropwise over 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC (e.g., 10% Ethyl Acetate/Hexanes). The reaction is typically complete in 12-24 hours.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

General Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting benzodioxepine reactions.

References

  • Stadler, A., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). This compound-7-thiol. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing. Available at: [Link]

  • NIH. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PMC. Available at: [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • NIH. (2019). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

Sources

optimization of reaction parameters for 3,4-Dihydro-2H-1,5-benzodioxepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The this compound core is a key structural motif in various biologically active molecules.[1] Its synthesis, most commonly achieved via the Williamson ether synthesis by reacting catechol with a 1,3-dihalopropane, can present several challenges that impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.

Q1: My reaction yield is consistently low (<40%) or the reaction stalls. What are the likely causes and how can I improve it?

Low yield is the most common issue in this synthesis. The root cause often lies in one of four areas: inefficient nucleophile generation, suboptimal solvent conditions, reactant integrity, or insufficient thermal energy.

Probable Causes & Solutions:

  • Incomplete Deprotonation of Catechol: The reaction proceeds via the catecholate dianion, a potent nucleophile. If the base is too weak or used in insufficient quantity, the concentration of this active nucleophile will be low, slowing the reaction and reducing the yield.

    • Causality: Catechol has two phenolic hydroxyl groups with pKa values of approximately 9.4 and 12.8. A base must be strong enough to deprotonate at least the first, and ideally both, hydroxyl groups to facilitate the double SN2 reaction.

    • Solution:

      • Switch to a Stronger Base: While potassium carbonate (K₂CO₃) is commonly used, it may not be sufficient for complete dianion formation. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is an excellent choice as it irreversibly deprotonates the phenol and removes the resulting hydrogen gas from the reaction equilibrium.[2]

      • Ensure Stoichiometry: Use at least two equivalents of base for every equivalent of catechol to ensure both hydroxyl groups can be deprotonated. An excess (e.g., 2.2 equivalents) can help drive the reaction.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing the nucleophile's reactivity.[3]

    • Causality: Protic solvents (like ethanol or water) can form hydrogen bonds with the catecholate anion, creating a solvent cage that hinders its ability to attack the electrophilic carbon of the 1,3-dihalopropane.[4] This dramatically slows the reaction rate.

    • Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices.[2][5] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the nucleophilic anion relatively "bare" and highly reactive.

  • Reactant Purity and Stability:

    • Causality: Catechol can be easily oxidized, especially under basic conditions, leading to colored impurities and byproducts. The 1,3-dihalopropane can undergo hydrolysis or elimination if moisture is present.

    • Solution: Ensure your catechol is pure and light-colored before use. If it has darkened, consider purification by sublimation or recrystallization. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and side reactions.

  • Inadequate Reaction Temperature:

    • Causality: Like most reactions, this cyclization has an activation energy barrier that must be overcome. Insufficient heat will result in a sluggish or incomplete reaction.

    • Solution: Most protocols recommend heating the reaction, typically between 80 °C and 120 °C, depending on the solvent's boiling point. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

Q2: I'm observing significant side product formation. How can I improve selectivity for the desired product?

The primary side reactions in this synthesis are incomplete cyclization (mono-alkylation) and polymerization.

Probable Causes & Solutions:

  • Formation of Mono-Alkylated Intermediate: This occurs when only one hydroxyl group of catechol reacts with a molecule of 1,3-dihalopropane. This intermediate can then react with another catecholate molecule, leading to oligomers or polymers instead of cyclizing.

    • Causality: Intramolecular cyclization (forming the desired 7-membered ring) competes with intermolecular reactions. High concentrations of reactants favor the intermolecular pathway.

    • Solution (High Dilution Principle): Perform the reaction under high dilution conditions. This is achieved by slowly adding the 1,3-dihalopropane (using a syringe pump) to the solution of the catecholate salt over several hours. This keeps the concentration of the electrophile low at all times, statistically favoring the intramolecular reaction of the mono-alkylated intermediate over an intermolecular reaction with another catecholate molecule.

  • Polymerization: This is a significant risk, where long chains of -(catechol-O-propyl-O)- are formed.

    • Causality: This is directly related to the concentration issue described above. If the mono-alkylated intermediate reacts with another catechol molecule instead of cyclizing, polymerization is initiated.

    • Solution: In addition to high dilution, ensure a precise 1:1 stoichiometry between the catechol and the 1,3-dihalopropane. An excess of either reactant can lead to unwanted side products.

  • Competing C-Alkylation: While O-alkylation is heavily favored in the Williamson ether synthesis, trace amounts of C-alkylation (where the alkyl group attaches to the benzene ring) can occur under certain conditions.[2][4]

    • Causality: The phenoxide ion is an ambident nucleophile with reactivity on both the oxygen and the aromatic ring. As mentioned, protic solvents can shield the oxygen, making C-alkylation more likely.[4]

    • Solution: This is rarely a major issue in this specific synthesis but is another strong reason to use polar aprotic solvents (DMF, DMSO), which favor O-alkylation.[4]

Frequently Asked Questions (FAQs)

  • Q: What is the role of a phase-transfer catalyst (PTC) and should I use one?

    • A: A Phase-Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is used when your reactants are in different phases.[6] For example, if you use solid K₂CO₃ in a solvent like toluene, the catecholate anion is formed on the solid surface, while the alkyl halide is in the organic phase. A PTC (which has a charged head and a lipophilic tail) transports the anion into the organic phase to react.[6] It can significantly speed up the reaction and allow for lower temperatures. You should consider using a PTC if you are using a biphasic system or if your reaction is sluggish under standard conditions.[7]

  • Q: Which base is most effective?

    • A: For laboratory scale, sodium hydride (NaH) in an anhydrous solvent like DMF is often the most effective as it ensures complete and irreversible formation of the highly nucleophilic dianion. For larger scale or process chemistry where handling NaH is a concern, potassium carbonate (K₂CO₃) is a safer and very common choice, though it may require higher temperatures and longer reaction times. Cesium carbonate (Cs₂CO₃) is more soluble and basic than K₂CO₃ and can be a highly effective, albeit more expensive, alternative.[2][5]

  • Q: What is the optimal solvent and temperature?

    • A: For general purposes, DMF is an excellent solvent due to its high polarity, aprotic nature, and high boiling point (153 °C), which allows for a wide range of reaction temperatures. A typical starting temperature is 80-100 °C. Acetonitrile is another good option with a lower boiling point (82 °C), which can be advantageous for easier solvent removal post-reaction.

Data Presentation: Reaction Parameter Comparison

The table below summarizes typical conditions used for the Williamson ether synthesis approach to form benzodioxepine and related structures.

ParameterCondition 1 (Standard)Condition 2 (High-Reactivity)Condition 3 (PTC)Rationale & Reference
Base K₂CO₃ (2.2 eq)NaH (2.2 eq)K₂CO₃ (3.0 eq)K₂CO₃ is common and safe. NaH offers higher reactivity.[2][8]
Solvent DMF or AcetoneAnhydrous DMF or THFToluene or AcetonitrilePolar aprotic solvents are essential to favor O-alkylation.[4]
Electrophile 1,3-Dibromopropane (1.0 eq)1,3-Dibromopropane (1.0 eq)1,3-Dibromopropane (1.0 eq)Bromo- is more reactive than chloro-. Strict stoichiometry is key.
Catalyst NoneNoneTBAB (0.1 eq)PTC is used to bridge phases and accelerate the reaction.[6][7]
Temperature 80 - 110 °C (Reflux)60 - 90 °C80 - 110 °C (Reflux)Higher temps may be needed for weaker bases.
Key Feature Most common, cost-effectiveFaster, higher yield potentialIdeal for biphasic systemsEach condition set offers a trade-off in cost, safety, and efficiency.

Visualizations

Reaction Mechanism

G Fig 1. Williamson Ether Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Catechol Catechol Deprotonation 1. Deprotonation (Base, e.g., K₂CO₃) Catechol->Deprotonation + Base Dibromopropane 1,3-Dibromopropane SN2_1 2. First Sₙ2 Attack Dibromopropane->SN2_1 Deprotonation->SN2_1 Catecholate Dianion SN2_2 3. Second Sₙ2 Attack (Intramolecular Cyclization) SN2_1->SN2_2 Mono-alkylated Intermediate Product 3,4-Dihydro-2H-1,5- benzodioxepine SN2_2->Product

Caption: Fig 1. Williamson Ether Synthesis Mechanism

Troubleshooting Workflow for Low Yield

G Fig 2. Troubleshooting Low Yield Start Problem: Low Reaction Yield CheckBase Is the base strong enough and in sufficient excess? (e.g., NaH or >2 eq K₂CO₃) Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes ChangeBase Action: Use stronger base (NaH) or increase stoichiometry. CheckBase->ChangeBase No CheckPurity Are reactants pure? Is the system inert? CheckSolvent->CheckPurity Yes ChangeSolvent Action: Switch to anhydrous DMF or DMSO. CheckSolvent->ChangeSolvent No CheckConditions Is temperature adequate? Is reaction time sufficient? CheckPurity->CheckConditions Yes Purify Action: Purify catechol, use dry solvent, run under N₂/Ar. CheckPurity->Purify No ConsiderPTC Consider High Dilution or adding a PTC like TBAB. CheckConditions->ConsiderPTC Yes, but still low IncreaseTemp Action: Increase temperature and/or reaction time. CheckConditions->IncreaseTemp No SolutionFound Implement Changes & Monitor via TLC. Yield Improved. ChangeBase->SolutionFound ChangeSolvent->SolutionFound Purify->SolutionFound ConsiderPTC->SolutionFound IncreaseTemp->SolutionFound

Caption: Fig 2. Troubleshooting Low Yield

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.

Materials:

  • Catechol (1.0 eq)

  • 1,3-Dibromopropane (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, optional)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add catechol (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution based on catechol). Add the powdered potassium carbonate (2.2 eq) and the optional TBAB (0.1 eq).

  • Heating: Begin vigorous stirring and heat the mixture to 90 °C using an oil bath. Stir for 30-60 minutes to allow for the formation of the catecholate salt.

  • Slow Addition of Electrophile: Prepare a solution of 1,3-dibromopropane (1.0 eq) in a small amount of anhydrous DMF. Using a syringe pump, add this solution to the heated reaction mixture dropwise over a period of 4-6 hours. This high dilution technique is critical to minimize polymerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 90 °C. Monitor the disappearance of the starting material by TLC (a typical eluent system is 10-20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of cold water.

    • Extract the aqueous phase three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them sequentially with 1M NaOH (to remove any unreacted catechol), water, and finally, brine.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

References

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Vo, Q. N., & Broadbelt, L. J. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]

  • Mphahlele, M. J., & Moquist, P. (2018). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Scientific Reports, 8(1), 1-13. [Link]

  • ResearchGate. Reaction pathway for the direct O-alkylation. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Yearty, K. L., et al. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education, 97(2), 506-509. [Link]

  • Attanasi, O. A., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 735. [Link]

  • ResearchGate. Environmentally benign, sequential synthesis of 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions. [Link]

  • Kamal, A., et al. (2016). Synthesis of 2,3-dihydrobenzo[b][2][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3568. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81635, this compound. [Link]

  • ResearchGate. Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. [Link]

  • Reddy, G. V., et al. (2014). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Organic Letters, 16(2), 432-435. [Link]

  • Lee, J., et al. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. Molecules, 28(13), 5186. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53708627, this compound-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. [Link]

  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • Peoples' Friendship University of Russia (RUDN University). Diversity-oriented synthesis of 1,3-benzodiazepines. [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

I. General Synthesis Challenges: FAQs

Q1: My overall yield for the synthesis of a this compound derivative is consistently low. What are the most common reasons for this?

A1: Low overall yields in the synthesis of this compound derivatives can often be attributed to a few key factors. The formation of the seven-membered ring is an entropically disfavored process compared to the formation of five- or six-membered rings.[1][2] This means that intramolecular cyclization reactions can be slow and compete with intermolecular side reactions. Additionally, the starting materials, particularly substituted catechols, can be sensitive to oxidation. Finally, the polarity of the benzodioxepine products can make purification challenging, leading to product loss during workup and chromatography.

Q2: I'm observing multiple unexpected spots on my TLC plate after my cyclization reaction. What are the likely side products?

A2: The nature of the side products will depend on the synthetic route you are employing. For a Williamson ether synthesis, common side products include the product of elimination of the alkylating agent and C-alkylation on the aromatic ring.[3] In Ring-Closing Metathesis (RCM), you may observe dimers or oligomers from intermolecular reactions, as well as isomers from double bond migration.[4][5] In some cases, starting materials may also remain unreacted.

II. Troubleshooting Guide for Specific Synthetic Routes

This section provides detailed troubleshooting for common synthetic methodologies used to prepare this compound derivatives.

A. Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a common method for constructing the benzodioxepine ring. It involves the reaction of a catechol derivative with a suitable three-carbon dielectrophile.

Q3: My intramolecular Williamson ether synthesis to form the benzodioxepine ring is giving a very low yield of the desired product, with a significant amount of a non-polar byproduct. What is happening and how can I fix it?

A3: The non-polar byproduct is likely the result of an E2 elimination reaction of your alkylating agent, which competes with the desired SN2 cyclization.[3][6][7] This is particularly problematic with secondary and tertiary alkyl halides.[3][6][8] To favor the desired intramolecular substitution, consider the following:

  • Optimize the Alkyl Halide: Whenever possible, use a primary alkyl halide as the electrophile to minimize elimination.[3][6][8]

  • Choice of Base: A strong, non-hindered base like sodium hydride (NaH) is often preferred to deprotonate the phenol without promoting elimination.[7] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, sometimes requiring higher temperatures.[9]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[6] Using the parent alcohol of the alkoxide as a solvent is also a common practice.[8]

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the elimination side reaction, which typically has a higher activation energy than substitution.

Experimental Protocol: Optimized Intramolecular Williamson Ether Synthesis

  • To a solution of the catechol (1.0 equiv) in anhydrous DMF, add sodium hydride (2.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the primary dihaloalkane (e.g., 1,3-dibromopropane) (1.1 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q4: My Williamson ether synthesis is yielding a complex mixture of products, and I suspect C-alkylation on the aromatic ring is occurring. How can I prevent this?

A4: Aryloxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3] To promote O-alkylation over C-alkylation:

  • Counter-ion: The choice of counter-ion can influence the site of alkylation. Using a more ionic counter-ion (e.g., potassium instead of sodium) can favor O-alkylation.

  • Solvent: Polar aprotic solvents generally favor O-alkylation.

  • Leaving Group: A "harder" leaving group on the electrophile may also favor reaction at the "harder" oxygen nucleophile.

B. Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the formation of the seven-membered ring in this compound derivatives from a diallylated catechol precursor.

Q5: I am attempting an RCM to form a benzodioxepine ring, but I am getting a significant amount of a high molecular weight product and very little of my desired cyclic compound. What is the problem?

A5: The formation of high molecular weight products indicates that intermolecular dimerization or oligomerization is outcompeting the desired intramolecular ring-closing reaction.[10][11] To favor the intramolecular pathway, the principle of high dilution is critical.

  • Concentration: Run the reaction at a low concentration of the diene substrate (typically 0.001–0.05 M). This can be achieved by the slow addition of the substrate to the catalyst solution over a prolonged period using a syringe pump.

  • Temperature: Lowering the reaction temperature can sometimes favor the intramolecular reaction.

Q6: My RCM reaction is sluggish and gives a poor yield even after extended reaction times. What could be the issue with my catalyst or substrate?

A6: Several factors can lead to a sluggish RCM reaction:

  • Catalyst Choice: The choice of the ruthenium catalyst is crucial. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more active and have better functional group tolerance than first-generation catalysts.[4] For electron-rich olefins, which are present in the precursors to benzodioxepines, a more active catalyst may be required.[12]

  • Catalyst Poisoning: The presence of impurities in the substrate or solvent can poison the ruthenium catalyst. Ensure your starting materials and solvent are of high purity and adequately degassed. Traces of morpholine in toluene, for instance, have been shown to inhibit the catalyst.[13]

  • Substrate-Related Issues: Steric hindrance near the double bonds can impede the reaction.

Table 1: Common Ruthenium Catalysts for RCM and Their Characteristics

CatalystStructureKey Features
Grubbs I (G-I) Less active, good for simple substrates.
Grubbs II (G-II) More active and stable than G-I, broad functional group tolerance.[14]
Hoveyda-Grubbs II (HG-II) High stability, good for reactions requiring higher temperatures.[4]

Experimental Protocol: Ring-Closing Metathesis for Benzodioxepine Synthesis

  • Dissolve the diallylated catechol (1.0 equiv) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) to a concentration of 0.01 M.

  • Add the Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%) to the solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a catalyst scavenger, such as ethyl vinyl ether or triphenylphosphine.

  • Concentrate the reaction mixture and purify the product by flash column chromatography.

Q7: My RCM reaction is producing a mixture of E/Z isomers of the desired benzodioxepine. How can I control the stereoselectivity?

A7: The E/Z selectivity in RCM is influenced by the catalyst, ring strain, and the substrate.[5] For seven-membered rings, a mixture of isomers is common. While Z-isomers are often favored in smaller rings to minimize strain, the flexibility of a seven-membered ring can lead to the formation of the thermodynamically more stable E-isomer.[5] Some newer ruthenium catalysts have been developed to favor the formation of Z-isomers.[14] Alternatively, post-cyclization isomerization may be an option, though this adds complexity to the synthesis.

C. Pictet-Spengler Reaction and Analogues

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[15][16] While not a direct route to 3,4-dihydro-2H-1,5-benzodioxepines, an analogous "oxa-Pictet-Spengler" reaction could potentially be envisioned.

Q8: Can I use a Pictet-Spengler type reaction to synthesize a this compound derivative?

A8: A direct Pictet-Spengler reaction is not applicable as it involves the cyclization of a β-arylethylamine.[15][16] However, an analogous "oxa-Pictet-Spengler" cyclization, involving the reaction of a β-arylethanol with an aldehyde, has been used to synthesize isochromans and related pyran-type heterocycles.[17] In principle, a similar strategy could be adapted for the synthesis of benzodioxepines, for example, by reacting a catechol monoether bearing a β-hydroxyethyl side chain with an aldehyde.

Challenges to Consider for an Oxa-Pictet-Spengler Approach:

  • Nucleophilicity of the Aromatic Ring: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.[15] Electron-donating groups on the benzene ring are often necessary for good yields.[18]

  • Reaction Conditions: The reaction typically requires acidic conditions to generate the reactive iminium ion (or oxocarbenium ion in the oxa-variant).[15][16] These conditions could potentially lead to side reactions, such as cleavage of the ether linkages.

Due to these challenges and the lack of direct literature precedent, this approach would require significant optimization and may not be as reliable as the Williamson ether synthesis or RCM for this particular scaffold.

III. Purification and Work-up: Troubleshooting Guide

Q9: I am having difficulty purifying my this compound derivative by column chromatography. The compound seems to be very polar and streaks on the column.

A9: The two oxygen atoms in the benzodioxepine ring system impart significant polarity to these molecules, which can make purification by standard silica gel chromatography challenging.

  • Solvent System: Use a more polar eluent system. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can be effective.

  • Tailing Suppression: Tailing on silica gel is often due to the interaction of polar functional groups with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to suppress tailing and improve peak shape.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase like diol or C18 (for reverse-phase chromatography).

Q10: My product appears to be decomposing during work-up or purification. What precautions should I take?

A10: Some this compound derivatives can be sensitive to acid or heat.

  • Aqueous Work-up: During the aqueous work-up, avoid strongly acidic or basic conditions if your molecule has sensitive functional groups. Use a saturated solution of sodium bicarbonate to neutralize any acid and wash with brine to remove water-soluble impurities.

  • Temperature: Concentrate the product solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C).

  • Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent decomposition.

Q11: How can I effectively remove the ruthenium catalyst from my RCM reaction mixture?

A11: Ruthenium byproducts can be persistent and require specific methods for their removal.

  • Catalyst Scavengers: After the reaction is complete, add a scavenger such as ethyl vinyl ether, triphenylphosphine, or a commercially available ruthenium scavenger and stir for a few hours.

  • Filtration: Pass the crude reaction mixture through a plug of silica gel, celite, or a specialized ruthenium scavenging resin.

  • Activated Carbon: Stirring the crude product with activated carbon can also help to adsorb the ruthenium species.

Workflow for a Typical Aqueous Work-up

Workup_Workflow Reaction Quenched Reaction Mixture Extraction Dilute with Organic Solvent and wash with H₂O/Brine Reaction->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filter off Drying Agent Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification Product Pure Product Purification->Product

A generalized workflow for the aqueous work-up of a reaction mixture.

IV. Visualizing Reaction Mechanisms

Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol Derivative OH Alkoxide Alkoxide O⁻Na⁺ Phenol->Alkoxide + Base Base Base (e.g., NaH) H2 H₂ Ether Ether Product O-R Alkoxide->Ether + Alkyl Halide AlkylHalide Alkyl Halide R-X NaX NaX

Mechanism of the Williamson Ether Synthesis.

Ring-Closing Metathesis Catalytic Cycle

RCM_Cycle Catalyst [Ru]=CHR Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + Diene Diene Diene Substrate Intermediate2 [Ru]=CH-R' Metallacyclobutane1->Intermediate2 Metallacyclobutane2 Intramolecular Metallacyclobutane Intermediate2->Metallacyclobutane2 Intramolecular [2+2] Product Cyclic Alkene (Benzodioxepine) Metallacyclobutane2->Product Product->Catalyst + Ethylene Ethylene Ethylene

Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

V. References

  • Chemcess. (n.d.). Calone 1951: Properties, Production And Uses. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Pitre, S. P., et al. (2020). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. Chemical Science, 11(34), 9209-9215. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • CONICET. (n.d.). The Oxa-Pictet-Spengler Cyclization. Synthesis of Isochromans and Related Pyran-Type Heterocycles. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • ScenTree. (n.d.). Calone® (CAS N° 28940-11-6). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • IntechOpen. (2021). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Retrieved from [Link]

  • Luo Group Meeting (CCME@PKU). (2022). Olefin Metathesis Reaction: A Story of Catalyst Development. Retrieved from [Link]

  • Organometallics. (2024). Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Retrieved from [Link]

  • ResearchGate. (2018). Selected ruthenium olefin metathesis catalysts. Retrieved from [Link]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of calone derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Calone. Retrieved from [Link]

  • ResearchGate. (2001). Factors Influencing Ring Closure Through Olefin Metathesis. Retrieved from [Link]

  • Wikipedia. (2023). Ring-closing metathesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • National Institutes of Health. (2013). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][15][19]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the 7-membered ring formation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Società Chimica Italiana. (n.d.). TARGETS IN HETEROCYCLIC SYSTEMS - Chemistry and Properties. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • National Institutes of Health. (2019). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Solvents for ring-closing metathesis reactions. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Retrieved from [Link]

  • ResearchGate. (2015). Why is RCM Favoured Over Dimerisation? Predicting and Estimating Thermodynamic Effective Molarities by Solution Experiments and Electronic Structure Calculations. Retrieved from [Link]

  • ResearchGate. (2011). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Retrieved from [Link]

  • ResearchGate. (2014). Dimer ring-closing metathesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved from [Link]

  • ResearchGate. (2013). How to avoid Primer - Dimer Formation and get our gene amplified ?. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth troubleshooting and practical solutions for the purification of 3,4-Dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4). As a key intermediate in pharmaceutical research, achieving high purity is critical. This document addresses common challenges encountered after synthesis, focusing on impurity identification and removal through various laboratory techniques. Our goal is to equip researchers with the expertise to move from a crude reaction mixture to a highly pure final product efficiently.

Part 1: Initial Characterization & Common Impurities

This section focuses on understanding the target molecule and the likely contaminants from its synthesis, which is fundamental to selecting an appropriate purification strategy.

Q1: What are the key physical properties of this compound I should be aware of?

Understanding the physical properties of your target compound is the first step in planning its purification. Key data for this compound are summarized below. The compound is often described as a liquid or a low-melting solid at room temperature.

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 7216-18-4 [1]
Molecular Formula C₉H₁₀O₂ [1]
Molecular Weight 150.17 g/mol [1]
Appearance Liquid or Solid
Boiling Point ~100-104 °C at 5 mmHg (for a related structure) [2]

| Solubility | Slightly soluble in water; soluble in common organic solvents. | |

Note: The boiling point is for a structurally similar compound and should be used as an estimate. Vacuum distillation is recommended to prevent thermal degradation.

Q2: My reaction is complete. What are the likely impurities in my crude product?

The most common synthesis route to this compound is a Williamson ether synthesis, typically reacting catechol with 1,3-dibromopropane or a similar 3-carbon dielectrophile in the presence of a base.[3] This reaction, being an SN2 process, is prone to specific side reactions and incomplete conversion.

Common Impurities Include:

  • Unreacted Starting Materials: Catechol and 1,3-dihalopropane.

  • Mono-etherified Intermediate: Catechol that has reacted with only one end of the alkyl halide.

  • Polymeric/Oligomeric Byproducts: Intermolecular reactions leading to long-chain ethers instead of the desired intramolecular cyclization.

  • Inorganic Salts: Byproducts from the base used (e.g., KBr if using K₂CO₃ and 1,3-dibromopropane).

The formation of these species is a direct consequence of the reaction mechanism. For instance, if the concentration is too high, intermolecular reactions that form polymers can outcompete the desired intramolecular cyclization.

G cluster_reactants Reactants cluster_products Reaction Mixture Catechol Catechol Product Desired Product (this compound) Catechol->Product Williamson Ether Synthesis (SN2) Impurity1 Unreacted Catechol Catechol->Impurity1 Incomplete Reaction Impurity3 Polymeric Byproducts Catechol->Impurity3 Intermolecular Reaction C3_Dihalide 1,3-Dihalopropane C3_Dihalide->Product Impurity2 Unreacted 1,3-Dihalopropane C3_Dihalide->Impurity2 Incomplete Reaction C3_Dihalide->Impurity3 Base Base (e.g., K₂CO₃) Base->Product Impurity4 Inorganic Salts (e.g., KBr) Base->Impurity4

Caption: Synthesis scheme and common impurity sources.

Part 2: Troubleshooting Purification Strategies

This section provides direct answers to common purification roadblocks, guiding you from a complex crude mixture to a pure compound.

Q3: My crude product is a dark, oily residue. How should I begin purification?

A dark, oily appearance is common and usually indicates the presence of polymeric byproducts and residual starting materials. A multi-step approach is most effective.

  • Aqueous Work-up: First, perform a liquid-liquid extraction. Dissolve your crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash this solution sequentially with:

    • Water: To remove the bulk of inorganic salts.

    • Dilute NaOH solution (e.g., 1M): To remove acidic, unreacted catechol (as its water-soluble phenoxide salt).

    • Brine (saturated NaCl solution): To break up any emulsions and remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is the most powerful technique for separating the target compound from non-polar impurities (like unreacted 1,3-dihalopropane) and polar, high-molecular-weight polymers. See the detailed protocol in Part 3.

G Crude Crude Oily Product Workup Aqueous Work-up (L/L Extraction) Crude->Workup Removes salts, catechol Chromatography Silica Gel Column Chromatography Workup->Chromatography Removes polymers, starting materials Distillation Vacuum Distillation (for high purity liquids) Chromatography->Distillation Optional final polish Recrystallization Recrystallization (if product solidifies) Chromatography->Recrystallization If applicable Pure Pure Product Chromatography->Pure Distillation->Pure Recrystallization->Pure

Caption: General purification workflow for an oily crude product.

Q4: I am trying to recrystallize my product, but it's "oiling out." What's wrong?

"Oiling out" occurs when a compound comes out of solution as a liquid rather than forming a crystal lattice. This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of the compound. The compound melts before it can crystallize.

  • The solution is supersaturated with impurities. Impurities disrupt crystal lattice formation.

Solutions:

  • Change Solvents: Select a solvent with a lower boiling point. See Table 2 for suggestions.

  • Use a Solvent System: Use a binary solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not). Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Reduce Cooling Rate: Do not place the hot solution directly in an ice bath. Allow it to cool to room temperature slowly, then move it to a refrigerator.

  • Pre-Purify: If the cause is high impurity levels, perform column chromatography first and then recrystallize the partially purified product.

Table 2: Recrystallization Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Expected Solubility of Product (Hot) Expected Solubility of Product (Cold) Comments
Hexane 69 Non-polar Moderate Poor Good for removing non-polar impurities.
Isopropanol 82 Polar Protic Good Moderate A good starting point.
Ethanol 78 Polar Protic Good Moderate Similar to isopropanol.
Ethyl Acetate 77 Polar Aprotic Very Good Good May not have a large enough solubility differential.
Toluene 111 Non-polar Good Poor Risk of oiling out due to high boiling point.

| Isopropanol/Water | Variable | Variable | Good | Poor | Excellent binary system to try. |

Q5: My NMR spectrum still shows unreacted catechol. Which purification method is best?

Unreacted catechol is a common and frustrating impurity. Because it is phenolic (acidic), it can be removed chemically.

  • Base Wash: As described in the aqueous work-up (Q3), washing an ethyl acetate or ether solution of your crude product with a mild base like 1M NaOH or even saturated sodium bicarbonate will deprotonate the catechol, pulling it into the aqueous layer.

  • Column Chromatography: Catechol is highly polar and will stick strongly to a silica gel column. It will either remain at the baseline (Rf = 0) or elute very slowly with a polar solvent system. Your desired product, being less polar, will elute much earlier.

Q6: My TLC shows multiple spots. How do I choose the right purification strategy?

Thin-Layer Chromatography (TLC) is your roadmap for purification.

  • Spot at the Baseline (Rf ≈ 0): This is likely a very polar compound, such as catechol or polymeric material. Column chromatography is ideal.

  • Spot Near the Solvent Front (Rf ≈ 1): This is a non-polar compound, likely unreacted 1,3-dihalopropane. It will elute first from a silica gel column.

  • Multiple Spots Close Together: This indicates compounds of similar polarity. A high-efficiency separation is needed.

    • Flash Column Chromatography: Use a fine-mesh silica and optimize your solvent system using TLC to maximize the separation (ΔRf) between your product spot and the impurity spots.

    • Preparative HPLC: For very difficult separations, reverse-phase HPLC may be necessary, though it is more resource-intensive.

Part 3: Detailed Protocols & Methodologies

Protocol 1: Flash Column Chromatography

This protocol is the most reliable method for purifying this compound from typical reaction mixtures.

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 Hexane:EtOAc).

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "wet slurry" method: mix silica gel with your chosen eluent, pour it into the column, and use gentle air pressure to pack it into a firm, uniform bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution and Collection:

    • Begin elution with your chosen solvent system, applying gentle pressure to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the separation by periodically spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation:

    • Combine the pure fractions (those containing only your product spot by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purity Assessment by TLC
  • Prepare the Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark lanes for your starting material, crude mixture, and purified fractions.

  • Spot the Plate: Using a capillary tube, apply a small spot of each sample onto its designated lane on the pencil line.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze: A pure compound should appear as a single spot. Compare the Rf values of your purified product to the crude mixture and starting materials.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81635, this compound. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023). Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

preventing decomposition of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Dihydro-2H-1,5-benzodioxepine

Introduction

Welcome to the technical support guide for this compound (CAS 7216-18-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic compound. As a key structural motif in various pharmacologically active agents, maintaining the integrity of the benzodioxepine core is paramount for reproducible and successful experimental outcomes.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting solutions to prevent its decomposition during storage, handling, and reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical vulnerabilities of the this compound structure?

The this compound molecule is a cyclic diether fused to a benzene ring. Its stability is generally robust, but it possesses vulnerabilities characteristic of ethers and aromatic systems that can lead to decomposition under specific conditions.

  • Acid-Catalyzed Hydrolysis/Cleavage: The ether linkages are susceptible to cleavage by strong acids (e.g., HI, HBr, HCl) or Lewis acids.[3][4] The reaction begins with the protonation of an ether oxygen, making it a good leaving group (an alcohol). A subsequent nucleophilic attack by the acid's conjugate base then cleaves the carbon-oxygen bond.[4] While the benzodioxepine system has been noted for its stability under some acidic conditions, this pathway remains a primary concern, especially with prolonged exposure or heat.[2]

  • Oxidative Degradation: Like many ethers, this compound can be susceptible to oxidation.[5] Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to the formation of hydroperoxides at the carbons alpha to the ether oxygens. These peroxides are often unstable and can lead to further degradation or pose a safety risk.

  • Strongly Basic Conditions: While more resistant to bases than acids, very strong bases (e.g., organolithium reagents) can potentially deprotonate the carbons adjacent to the oxygen atoms, initiating cleavage pathways.[3] This is less common under typical laboratory conditions but is a mechanistic possibility.

Diagram: Primary Decomposition Pathways```dot

G cluster_main This compound cluster_triggers Decomposition Triggers cluster_products Potential Decomposition Products main Benzodioxepine Core acid Strong Acids (H+, Lewis Acids) main->acid Acid-Catalyzed Cleavage oxidants Oxidizing Agents (Air, O₂, Peroxides) main->oxidants Oxidative Degradation base Strong Bases (Organometallics) main->base Base-Induced Cleavage cleavage_prod Ring-Opened Products (e.g., Catechol derivatives) acid->cleavage_prod peroxide_prod Hydroperoxides oxidants->peroxide_prod base->cleavage_prod rearrangement_prod Rearrangement Products cleavage_prod->rearrangement_prod Further Reactions

Caption: Workflow for the safe handling and storage of the compound.

References

Sources

Technical Support Center: Scaling the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3,4-Dihydro-2H-1,5-benzodioxepine. This resource is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the common and complex challenges encountered during this synthesis, providing evidence-based solutions and explaining the chemical principles behind them.

The this compound scaffold is a valuable structural motif in medicinal chemistry, appearing in molecules with potential therapeutic applications, including as β-adrenergic stimulants.[1] Its synthesis, most commonly achieved via a Williamson ether synthesis, involves the cyclization of catechol with a three-carbon dielectrophile like 1,3-dibromopropane.[2] While straightforward on a small scale, scaling this reaction introduces challenges related to yield, purity, and process efficiency. This guide provides a structured approach to troubleshooting these issues.

Core Synthesis Protocol (Lab Scale)

This protocol is a baseline reference for the subsequent troubleshooting guide. It is adapted from established procedures.[3]

Reaction: Williamson Ether Synthesis

  • Reactants: Catechol (1.0 equiv), 1,3-Dibromopropane (1.5 equiv), Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous DMF, potassium carbonate, and catechol.

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1,3-dibromopropane dropwise to the mixture.

    • Heat the reaction mixture to 120°C and maintain for 24-48 hours, monitoring by TLC or GC-MS.[3]

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Pour the filtrate into a large volume of water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with aqueous NaOH to remove unreacted catechol, followed by a brine wash.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

G cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Combine Catechol, K₂CO₃, and anhydrous DMF B 2. Add 1,3-Dibromopropane A->B C 3. Heat to 120°C (24-48h) B->C D 4. Cool & Filter Inorganic Salts C->D Reaction Complete E 5. Quench with H₂O & Extract D->E F 6. Wash with NaOH (aq) & Brine E->F G 7. Dry & Concentrate F->G H 8. Purify (Vacuum Distillation) G->H I I H->I Final Product

Caption: General workflow for lab-scale synthesis of this compound.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has run for 48 hours, but TLC/GC-MS analysis shows mostly unreacted catechol and 1,3-dibromopropane. What are the most likely causes?

A: This is a common issue often traced back to four key areas: deprotonation, reagent quality, reaction conditions, or competing reactions.

  • Incomplete Deprotonation of Catechol: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide (in this case, a phenoxide).[4][5] Catechol's two hydroxyl groups must be deprotonated to form the dianion for the double cyclization to occur.

    • Cause: Potassium carbonate (K₂CO₃) is a moderate base. Its effectiveness is highly dependent on the solvent and the absence of water. Any moisture will consume the base and prevent full deprotonation. While stronger bases like sodium hydride (NaH) can be used, K₂CO₃ is often preferred for safety and cost on a larger scale.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly dried, anhydrous DMF. Dry K₂CO₃ in an oven before use. Protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (N₂ or Argon).

      • Increase Base Equivalents: You can increase the equivalents of K₂CO₃ to 3.0 or even 4.0 to help drive the deprotonation equilibrium.

      • Consider a Stronger Base: For difficult reactions, using sodium hydride (NaH) in an anhydrous solvent like THF or DMF will ensure complete and irreversible deprotonation.[4][6] However, exercise caution due to the flammable H₂ gas byproduct.

  • Poor Reagent Quality:

    • Cause: 1,3-Dibromopropane can degrade over time. Catechol can oxidize and darken, indicating impurity. The solvent must be truly anhydrous.

    • Solution: Use freshly opened or purified reagents. Distill 1,3-dibromopropane and catechol if their purity is questionable. Use a high-purity, anhydrous grade of DMF.

  • Suboptimal Temperature or Time:

    • Cause: The reaction requires significant thermal energy to overcome the activation barrier for the Sₙ2 reaction. A temperature below 110-120°C may result in a very slow reaction rate.[3]

    • Solution: Ensure the reaction mixture is maintained at the target temperature of 120°C. If the reaction is sluggish, the duration can be extended beyond 48 hours, but monitor for potential degradation.

Issue 2: Significant Byproduct Formation

Q: I'm getting a product, but my crude NMR shows a complex mixture, possibly containing oligomers or polymers. How can I favor the desired 7-membered ring cyclization?

A: The formation of a 7-membered ring via intramolecular cyclization is in direct competition with intermolecular reactions that lead to linear polymers.[6] The key to favoring the desired product is to control the concentration.

G Start Catechol Dianion + 1,3-Dibromopropane Intermediate Mono-alkylated Intermediate Start->Intermediate First Sₙ2 Attack Product Desired Product (Intramolecular Cyclization) Intermediate->Product High Dilution Favors This Pathway Byproduct Undesired Polymer (Intermolecular Reaction) Intermediate->Byproduct High Concentration Favors This Pathway

Caption: Competing intramolecular vs. intermolecular reaction pathways.

  • Cause: At high concentrations, the mono-alkylated intermediate is more likely to collide with another molecule of 1,3-dibromopropane or another intermediate than it is to fold and cyclize internally.

  • Solution: High-Dilution Conditions

    • Slow Addition: Instead of adding all the 1,3-dibromopropane at once, add it slowly over several hours using a syringe pump to a heated solution of the catechol and base. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular reaction.

    • Increase Solvent Volume: Doubling the solvent volume can significantly improve the yield of the cyclized product by reducing the probability of intermolecular collisions. While this has implications for process volume on a large scale, it is a highly effective optimization tool.

Issue 3: Difficulties with Reaction Scale-Up

Q: I'm scaling the synthesis to a multi-kilogram scale. The reaction is slow, and using large volumes of DMF is becoming costly and problematic. Are there better methods?

A: Yes. Direct scale-up of the DMF/K₂CO₃ method is often inefficient. For large-scale synthesis, Phase Transfer Catalysis (PTC) is a superior and greener alternative.[7][8]

  • What is PTC? A phase-transfer catalyst (like a quaternary ammonium salt, e.g., tetrabutylammonium bromide - TBAB) facilitates the transfer of a reactant from one phase (solid or aqueous) to another (organic) where the reaction occurs.[8] In this synthesis, the catalyst transports the catechol dianion (formed with a base like NaOH or KOH in an aqueous or solid phase) into an organic solvent to react with the 1,3-dibromopropane.

  • Why is PTC better for scale-up?

    • Avoids Anhydrous Solvents: PTC methods can often be run in biphasic systems (e.g., toluene/water), eliminating the need for expensive and hazardous high-boiling aprotic solvents like DMF.[7]

    • Increased Reaction Rates: By bringing the reactants together efficiently, PTC can dramatically increase reaction rates, reducing batch times.[7]

    • Milder Conditions: Reactions can often be run at lower temperatures, reducing byproduct formation and energy consumption.[7]

ParameterStandard DMF Method[3]Phase Transfer Catalysis (PTC) Method
Solvent Anhydrous DMFToluene or Xylene (with aqueous base)
Base K₂CO₃ (anhydrous)NaOH or KOH (50% aq. solution)
Catalyst NoneTetrabutylammonium Bromide (TBAB, 1-5 mol%)
Temperature 120°C80-100°C
Key Advantage Simple setup for small scaleHigh efficiency, lower cost, safer solvents, easier scale-up.[9]
Key Disadvantage Requires expensive, hazardous, anhydrous solvent; difficult to scale.Requires catalyst separation; optimization of catalyst loading may be needed.

Frequently Asked Questions (FAQs)

Q1: Can I use 1,3-dichloropropane or 1,3-diiodopropane instead of 1,3-dibromopropane?

A1: Yes, but with trade-offs. The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl.

  • 1,3-Diiodopropane: Will be much more reactive, potentially allowing for lower reaction temperatures or shorter reaction times. However, it is significantly more expensive and can be less stable.

  • 1,3-Dichloropropane: Is less expensive but much less reactive. This would require more forcing conditions (higher temperatures, longer times), which could lead to more degradation and byproduct formation. 1,3-Dibromopropane is generally the optimal choice, balancing reactivity and cost.

Q2: My final product is pure by GC but has a slight yellow or brown color. How can I remove the color?

A2: The color is likely due to trace amounts of oxidized impurities derived from catechol. You can try treating a solution of your product in an organic solvent (e.g., hexane or ethyl acetate) with a small amount of activated carbon, followed by filtration through a pad of Celite or silica gel. This is often very effective at removing color bodies.

Q3: Is vacuum distillation or column chromatography better for purification?

A3: This depends on the scale and the nature of the impurities.

  • Vacuum Distillation: Excellent for large quantities (>50 g) where the main impurities are high-boiling oligomers.[3] It is an efficient, solvent-free method for purification on a process scale.

  • Column Chromatography: Ideal for smaller scales (<50 g) or when impurities have boiling points very close to the product. It provides the highest purity but is less practical for large-scale production due to solvent consumption and time.

Q4: What is the mechanism of byproduct formation in the Williamson Ether Synthesis?

A4: Besides the polymerization already discussed, the main competing reaction is E2 elimination. Since the phenoxide is a strong base and the reaction involves an alkyl halide, elimination can occur to form an alkene.[5][6] In the case of 1,3-dibromopropane, this is less of a concern than with secondary or tertiary halides. However, at high temperatures, some elimination of HBr from the starting material or intermediates can occur, leading to allyl bromide, which can further complicate the reaction mixture. Sticking to the lowest effective temperature is key to minimizing this pathway.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry via PubMed Central. [Link]

  • This compound | C9H10O2. PubChem, National Center for Biotechnology Information. [Link]

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. [Link]

  • CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances via PubMed Central. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences via National Institutes of Health. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][3][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances via PubMed Central. [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega via National Institutes of Health. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • This compound-2-carboxylic acid | C10H10O4. PubChem, National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

Sources

Technical Support Center: 3,4-Dihydro-2H-1,5-benzodioxepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, maximize purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis to build a strong procedural foundation.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the double O-alkylation of catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile, most commonly 1,3-dibromopropane or 1,3-dichloropropane.[1] The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl groups, making them nucleophilic.[2]

Q2: What are the primary impurities I should expect in this synthesis?

A2: The impurity profile can vary based on reaction conditions, but the most common species are:

  • Unreacted Starting Materials: Catechol and the 1,3-dihalopropane.

  • Mono-alkylated Intermediate: 2-(3-halopropoxy)phenol. This arises from incomplete reaction where only one of the catechol hydroxyls has reacted.

  • Polymeric/Oligomeric Byproducts: These are high molecular weight species formed from intermolecular reactions between catechol and the dihaloalkane, rather than the desired intramolecular cyclization.[3][4]

  • Products of Base-Induced Elimination: If using a strong, sterically hindered base with a secondary dihaloalkane (not typical for this synthesis but possible with substituted analogs), elimination to form an alkene can occur.[2][5]

Q3: How does the choice of base impact the reaction outcome and purity?

A3: The base is critical. It must be strong enough to deprotonate the catechol (pKa ~12.8) but not so strong that it promotes side reactions.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are the most commonly used bases. They are sufficiently basic to drive the reaction forward. Cesium carbonate is often preferred as the larger cesium cation can act as a "template" to hold the reacting ends of the intermediate in proximity, favoring the intramolecular cyclization (the "cesium effect").

  • Sodium Hydride (NaH): A very strong base that will irreversibly deprotonate the catechol.[6][7] While effective, it is highly reactive and requires strictly anhydrous conditions.

  • Sodium Hydroxide (NaOH): Can be used, especially under phase-transfer catalysis conditions, but the presence of water can complicate the reaction.

Q4: What is the "High Dilution Principle" and why is it critical for this synthesis?

A4: The High Dilution Principle is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[3][4] In the synthesis of a seven-membered ring like benzodioxepine, the two reactive ends of the mono-alkylated intermediate must find each other to close the ring.

  • At high concentrations: The reactive intermediate is more likely to collide with another molecule (catechol or another intermediate), leading to linear polymer chains.

  • At high dilution (low concentration): The probability of intermolecular collision is significantly reduced, giving the molecule's own reactive ends a much better chance to find each other and cyclize.

This is practically achieved not by using enormous solvent volumes, but by the slow, controlled addition of one of the reactants (e.g., via syringe pump) to the reaction mixture, keeping its instantaneous concentration very low.[3][4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: My TLC analysis shows multiple spots, including unreacted catechol and a major spot that is not my product.

  • Probable Cause: The large, non-product spot is likely polymeric byproduct. This indicates that the rate of intermolecular reaction is outpacing the desired intramolecular cyclization. Your reaction concentration is too high.

  • Solution:

    • Implement High Dilution: Set up the reaction so that a solution of 1,3-dibromopropane is added very slowly (e.g., over 4-8 hours) via a syringe pump to the solution of catechol and base. This keeps the concentration of the alkylating agent low at all times.[3][4]

    • Check Stoichiometry: Ensure you are using a precise 1:1 molar ratio of catechol to 1,3-dibromopropane. An excess of the dibromopropane can promote oligomerization.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cations (K⁺, Cs⁺), leaving the phenoxide anion more nucleophilic and promoting a faster, cleaner reaction.[8]

Problem 2: The reaction is very slow or has stalled, with a significant amount of catechol remaining.

  • Probable Cause 1: Ineffective Base: The base may be old, hydrated, or not strong enough for the reaction conditions.

  • Solution 1:

    • Use freshly dried potassium or cesium carbonate. Grind the solid base to increase its surface area.

    • Consider switching to a stronger base like sodium hydride (NaH), ensuring your solvent is rigorously anhydrous.[6][7]

  • Probable Cause 2: Poor Solubility / Phase Separation: In less polar solvents, the catecholate salt may not be sufficiently soluble to react.

  • Solution 2:

    • Add a Phase-Transfer Catalyst (PTC): A catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[9][10] The TBAB cation (Bu₄N⁺) pairs with the catecholate anion, shuttling it from the solid surface of the base into the organic solvent phase where it can react with the 1,3-dibromopropane.[10] This dramatically increases the reaction rate.

Problem 3: My yield is low after purification, and I see a faint spot on TLC with an Rf value between my product and catechol.

  • Probable Cause: This intermediate spot is likely the mono-alkylated, uncyclized intermediate: 2-(3-bromopropoxy)phenol. The second intramolecular Sₙ2 reaction to close the ring is failing to complete.

  • Solution:

    • Increase Reaction Time/Temperature: The ring-closing step can be slower than the initial alkylation. Try increasing the reaction time or gently increasing the temperature (e.g., from 60°C to 80°C in DMF).

    • Use a More Effective Base/Solvent System: As mentioned, switching to cesium carbonate can facilitate this ring-closing step (the "cesium effect").

    • Check Dihaloalkane Quality: Ensure the 1,3-dibromopropane is pure. If it contains impurities, this can inhibit the reaction.

Visualizing Reaction Pathways

Understanding the desired reaction versus common side reactions is key to effective troubleshooting.

G cluster_main Main Reaction Pathway Catechol Catechol Intermediate Mono-alkylated Intermediate Catechol->Intermediate 1st O-Alkylation Dibromopropane 1,3-Dibromopropane Dibromopropane->Intermediate 1st O-Alkylation Base Base (e.g., K₂CO₃) Base->Intermediate 1st O-Alkylation Product This compound Intermediate->Product Intramolecular Cyclization (Sₙ2) G cluster_side Major Side Reaction (Polymerization) Intermediate Mono-alkylated Intermediate Dimer Dimer Intermediate Intermediate->Dimer Intermolecular Reaction Catechol Another Catechol Molecule Catechol->Dimer Intermolecular Reaction Polymer Polymeric Byproducts Dimer->Polymer Further Reaction

Caption: Undesired intermolecular polymerization pathway.

Optimized Experimental Protocol

This protocol incorporates the principles discussed above to favor the formation of a pure product.

Materials:

  • Catechol (1.0 eq)

  • 1,3-Dibromopropane (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Syringe Pump

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add catechol and cesium carbonate.

  • Solvent Addition: Add anhydrous DMF to create a solution with a final catechol concentration of approximately 0.01 M. This high dilution is key.

  • Heating: Heat the stirred suspension to 80°C under a nitrogen atmosphere.

  • Slow Addition: Prepare a solution of 1,3-dibromopropane in a small amount of anhydrous DMF. Using a syringe pump, add this solution to the heated reaction mixture over a period of 6-8 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80°C for another 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of catechol.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Parameter Optimization Summary

ParameterStandard ConditionHigh Purity ConditionRationale for High Purity
Concentration 0.1 - 0.5 M< 0.05 M (High Dilution)Minimizes intermolecular side reactions, preventing polymer formation. [3][4]
Base K₂CO₃Cs₂CO₃The cesium effect provides a template to promote intramolecular cyclization.
Addition Method All reagents added at onceSlow addition of dihaloalkane via syringe pumpMaintains a low instantaneous concentration of the electrophile, favoring cyclization. [3]
Catalyst NoneTetrabutylammonium Bromide (TBAB)A phase-transfer catalyst can accelerate the reaction, especially if solubility is an issue. [9][10]
Solvent AcetonitrileAnhydrous DMF / DMSOHigher boiling polar aprotic solvents can improve solubility and allow for higher reaction temperatures if needed. [8]

References

  • Wikipedia. High dilution principle. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.
  • PrepChem. Synthesis of this compound. [Link]

  • Taylor & Francis Online. Phase transfer catalysts – Knowledge and References. [Link]

  • NPTEL. Synthesis by high dilution principle. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Catalyst Selection for 3,4-Dihydro-2H-1,5-benzodioxepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this important heterocyclic scaffold. Our focus is on providing not just solutions, but a foundational understanding of the reaction dynamics to empower your experimental design.

The predominant method for synthesizing the this compound core is a Williamson ether synthesis-type cyclization. This involves the reaction of a catechol precursor with a suitable three-carbon dielectrophile, most commonly 1,3-dibromopropane or a related derivative.[1][2] The success of this SN2 reaction is critically dependent on the careful selection of the base and, most importantly, the catalyst.

G cluster_reactants Reactants cluster_product Product Catechol Catechol Catalyst Catalyst System (e.g., K₂CO₃ + PTC) Catechol->Catalyst Dibromopropane 1,3-Dibromopropane Dibromopropane->Catalyst Benzodioxepine This compound Catalyst->Benzodioxepine  Cyclization (Sɴ2)

Caption: General reaction scheme for this compound synthesis.

Troubleshooting Guide: Catalyst and Reaction Optimization

This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.

Q1: "My reaction yield is very low or I'm recovering only starting material. What are the likely catalyst-related causes?"

Answer: Low conversion is a common issue often traced back to an inefficient catalytic system. The core problem is typically the inability of the deprotonated catechol (the nucleophile) to interact with the alkyl halide electrophile, which resides in the organic phase.

Causality & Solutions:

  • Inefficient Phase Interaction: Catechol is first deprotonated by a base (like potassium carbonate) to form the diphenoxide. This salt has poor solubility in common organic solvents (e.g., Toluene, THF) where the 1,3-dibromopropane is dissolved. The reaction is thus limited to the interface between the solid base/phenoxide and the liquid organic phase, resulting in a very slow rate.

    • Solution: Employ a Phase Transfer Catalyst (PTC). A PTC, such as Tetrabutylammonium bromide (TBAB), acts as a shuttle.[3] The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻), pulling it from the solid/aqueous phase into the organic phase where it can readily react with the alkyl halide. This dramatically accelerates the reaction rate.[4][5]

  • Incorrect Base Selection: The base must be strong enough to deprotonate the catechol's hydroxyl groups (pKa ~9.5) but not so strong that it promotes side reactions.

    • Solution: Potassium carbonate (K₂CO₃) is a standard, effective choice.[1] For less reactive substrates, a stronger base like Cesium carbonate (Cs₂CO₃) can be beneficial due to its higher solubility in organic solvents and the "caesium effect," which can enhance the nucleophilicity of the phenoxide.[6] Using very strong bases like sodium hydride (NaH) requires strictly anhydrous conditions and polar aprotic solvents (e.g., DMF, DMSO) to be effective.[6][7]

  • Catalyst Deactivation: Water can hinder the effectiveness of the catalyst system. While PTC is designed to work in biphasic systems, excess water can hydrolyze the alkyl halide or excessively hydrate the phenoxide, reducing its nucleophilicity.

    • Solution: Ensure reactants and solvents are reasonably dry. While anhydrous conditions are not strictly necessary for PTC, using dried solvents and reagents can improve consistency and yield.

Q2: "I'm observing significant formation of polymeric byproducts and a mono-alkylated intermediate. How can I improve selectivity for the desired seven-membered ring?"

Answer: The formation of polymers indicates that the intermolecular reaction (a phenoxide from one molecule reacting with the alkylated intermediate of another) is outcompeting the desired intramolecular cyclization.

Causality & Solutions:

  • Concentration Effects: At high concentrations, the probability of two different molecules colliding (intermolecular reaction) is high. The desired ring-closing reaction is a first-order process (intramolecular), while polymerization is a second-order process.

    • Solution: Apply high-dilution principles. Running the reaction at a lower concentration (e.g., 0.05 - 0.1 M) will favor the intramolecular pathway. This can be achieved by simply using a larger volume of solvent or by the slow addition of one of the reactants to the reaction mixture.

  • Role of the Catalyst in Selectivity: A PTC can enhance the rate of the first SN2 reaction to form the mono-alkylated intermediate. If the subsequent intramolecular cyclization is slow, this intermediate can build up and react intermolecularly.

    • Solution: Optimize the catalyst and temperature. A highly efficient PTC like TBAB can create a high effective concentration of the "naked" phenoxide in the organic phase, promoting both reaction steps.[3] Gently heating the reaction (e.g., to 60-80 °C) can provide the necessary activation energy for the final ring-closing step, preventing the intermediate from accumulating and polymerizing.

Catalyst Selection FAQs

Q1: What is a Phase Transfer Catalyst (PTC) and how does it work in this specific synthesis?

Answer: A Phase Transfer Catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[4] For the synthesis of this compound, the system typically involves a solid base (K₂CO₃) and an organic solvent (e.g., THF, Toluene).

The PTC cycle proceeds as follows:

  • Deprotonation: The solid base deprotonates the catechol at the phase interface, creating a potassium diphenoxide salt.

  • Ion Exchange: The cation of the PTC (e.g., Tetrabutylammonium, [Bu₄N]⁺) exchanges with the potassium ion to form a [Bu₄N]⁺₂[Catecholate]²⁻ ion pair.

  • Phase Transfer: This new ion pair, with its bulky, lipophilic alkyl groups, is soluble in the organic solvent. It migrates from the interface into the bulk organic phase.

  • SN2 Reaction: Now in the same phase as the 1,3-dibromopropane, the "naked" and highly reactive phenoxide performs the two sequential SN2 displacements to form the benzodioxepine ring.

  • Catalyst Regeneration: The PTC cation pairs with the displaced bromide ions and migrates back to the interface to begin the cycle again.

G cluster_organic Organic Phase cluster_solid Solid Phase RBr 1,3-Dibromopropane Product Product + 2 Q⁺Br⁻ RBr->Product PTC_Br 2 Q⁺Br⁻ PTC_Anion Q⁺₂ArO²⁻ (Soluble Ion Pair) PTC_Anion->RBr Sɴ2 Reaction Base 2 K⁺ArO²⁻ (Insoluble Salt) Base->PTC_Anion Ion Exchange (Q⁺ for K⁺) PTC_Br->Base Catalyst Regeneration

Caption: Catalytic cycle of a Phase Transfer Catalyst (PTC).

Q2: Which catalyst system is best for my synthesis? A comparison.

Answer: The optimal choice depends on factors like substrate reactivity, cost, scale, and desired reaction conditions. For most standard syntheses of this compound, a PTC-based system offers the best balance of performance, cost, and operational simplicity.[8]

Catalyst SystemKey ComponentsTypical ConditionsAdvantagesDisadvantages
Phase Transfer Catalysis K₂CO₃ or Cs₂CO₃ + TBABToluene or THF, 60-80 °CExcellent yields, mild conditions, insensitive to small amounts of water, cost-effective for scale-up.[3][8]Catalyst removal may be required post-reaction.
Strong Base / Aprotic NaH or KHAnhydrous DMF or DMSO, RTCan be very fast, useful for unreactive substrates.[6]Requires strictly anhydrous conditions, hazardous reagents (NaH), and solvents that are difficult to remove.
Ring-Closing Metathesis Grubbs' Catalyst (I or II)Dichloromethane or Benzene, RT to 55 °CAn alternative synthetic route for functionalized analogues; powerful C-C bond formation.[9]Requires pre-functionalized di-allyl catechol starting material, expensive ruthenium catalyst.
Q3: Are there non-catalytic alternatives?

Answer: While a "non-catalytic" approach is possible, it is generally inefficient. Simply mixing catechol, 1,3-dibromopropane, and a base like K₂CO₃ in a solvent like acetone or ethanol will proceed very slowly, if at all, due to the aforementioned phase-solubility issues.[1] The use of highly polar aprotic solvents like DMF or DMSO can improve the rate by solvating the cation of the phenoxide salt, but this is less efficient and presents more workup challenges than a dedicated PTC system.[10][11] Therefore, a catalytic approach is almost always recommended for practical synthesis.

Reference Experimental Protocol

PTC-Mediated Synthesis of this compound

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and Tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add toluene or acetonitrile as the solvent to achieve a substrate concentration of approximately 0.1 M.

  • Reagent Addition: Begin vigorous stirring and add 1,3-dibromopropane (1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

References

  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 3,4-Dihydro-2H-1,5-benzodioxepine: A Comparative Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds like 3,4-Dihydro-2H-1,5-benzodioxepine, a scaffold of interest in medicinal chemistry, precise structural elucidation is paramount to understanding its bioactivity and safety profile. This guide provides an in-depth, comparative analysis of the spectral data used to confirm the structure of this compound, contrasting it with plausible alternative structures to highlight the definitive nature of a multi-technique analytical approach.

The Imperative of Unambiguous Structural Verification

The journey from a synthesized compound to a potential therapeutic agent is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to misinterpretation of biological data, wasted resources, and potential safety concerns. Therefore, a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle, is not just best practice but a scientific necessity. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Workflow for Structural Confirmation

The process of confirming the structure of this compound involves a logical progression of experiments designed to build a comprehensive and self-validating dataset.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of a chemical structure.

Deep Dive into the Spectral Signature of this compound

The molecular formula of this compound is C₉H₁₀O₂.[1] This seemingly simple structure presents a unique spectral fingerprint that allows for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: The four protons on the benzene ring will typically appear as a complex multiplet in the region of δ 6.8-7.2 ppm. The specific pattern will depend on the symmetry and electronic environment of the ring.

  • Aliphatic Protons: The spectrum will feature two triplets corresponding to the two sets of methylene protons (-O-CH₂- and -CH₂-CH₂-). The protons of the -O-CH₂- groups are expected to be downfield due to the deshielding effect of the adjacent oxygen atoms. The central -CH₂- group will appear as a quintet or a complex multiplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with the two carbons attached to the oxygen atoms appearing at a lower field (higher ppm value) due to the electronegativity of oxygen.

  • Aliphatic Carbons: Three distinct signals are anticipated for the aliphatic carbons, corresponding to the two types of -O-CH₂- carbons and the central -CH₂- carbon.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

For this compound, with a molecular weight of approximately 150.17 g/mol , the mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 150.[1] Key fragmentation patterns can arise from the cleavage of the seven-membered ring. A significant fragment is often observed at m/z 121.[1] The fragmentation process involves the dissociation of these energetically unstable molecular ions.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by:

  • C-O-C Stretching: Strong absorptions in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether linkages.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.

  • Aromatic C-H Stretching: Weaker bands above 3000 cm⁻¹.

Comparative Analysis: Distinguishing this compound from Structural Isomers

To truly appreciate the diagnostic power of this multi-technique approach, it is crucial to compare the expected spectral data of this compound with that of its structural isomers, such as 2,3-Dihydro-1,4-benzodioxin and Chromane.

Spectroscopic FeatureThis compound 2,3-Dihydro-1,4-benzodioxin Chromane
Molecular Formula C₉H₁₀O₂C₈H₈O₂[3][4]C₉H₁₀O
Molecular Weight ~150.17 g/mol ~136.15 g/mol [3][4]~134.18 g/mol
¹H NMR (Aliphatic) Two triplets and a quintet/multipletA single singlet or two closely spaced tripletsTwo triplets and a multiplet
¹³C NMR (Aliphatic) Three distinct signalsOne or two signalsThree distinct signals
MS (Molecular Ion) m/z 150m/z 136m/z 134
IR (C-O-C Stretch) Prominent aryl-alkyl ether bandsProminent aryl-alkyl ether bandsProminent aryl-alkyl ether band

Table 1: Comparative summary of key spectral data for this compound and its structural isomers.

The distinct molecular weights immediately differentiate these compounds in a mass spectrum. Furthermore, the number and splitting patterns of the aliphatic protons in the ¹H NMR spectrum provide a clear distinction. 2,3-Dihydro-1,4-benzodioxin, with its symmetrical dioxane ring, would exhibit a much simpler aliphatic region in its NMR spectra compared to the seven-membered ring of the target compound. Chromane, lacking the second oxygen atom in the heterocyclic ring, will have a different molecular weight and a distinct fragmentation pattern in its mass spectrum.

Experimental Protocols: A Guide to Data Acquisition

Reproducible and high-quality data is the bedrock of accurate structural analysis. The following are generalized protocols for acquiring the necessary spectral data.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

  • 2D NMR (Optional but Recommended): For complex structures, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unequivocally.

Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural motifs.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion: A Symphony of Spectral Data

The structural confirmation of this compound is not achieved through a single piece of evidence but through the harmonious convergence of data from multiple spectroscopic techniques. The unique combination of its molecular weight, the specific pattern of its NMR signals, and its characteristic infrared absorptions creates an irrefutable spectral signature. By comparing this signature against those of plausible alternatives, researchers can confidently and unequivocally confirm the identity of their synthesized compound, ensuring the integrity and reliability of their subsequent biological and pharmacological investigations.

References

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC. Available at: [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. Available at: [Link]

  • 2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLIDENEMETHYLPHOSPHONYL_TETRAETHYLAMIDE;MINOR_ISOMER - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • This compound | C9H10O2 | CID 81635 - PubChem. Available at: [Link]

  • Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)... - ResearchGate. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-2-ol - PubChem. Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-thiol, S-trifluoroacetyl- - Optional[FTIR] - Spectrum. Available at: [Link]

  • 1,4-Benzodioxin, 2,3-dihydro- - the NIST WebBook. Available at: [Link]

  • Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. Available at: [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. Available at: [Link]

  • 1,4-Benzodioxin, 2,3-dihydro- - the NIST WebBook. Available at: [Link]

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. Available at: [Link]

  • 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... - ResearchGate. Available at: [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - NIH. Available at: [Link]

  • This compound-2-carboxylic acid | C10H10O4 - PubChem. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC - NIH. Available at: [Link]

  • 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][7]benzodiazepin-1(2H)-ones - PubMed. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-yl)amine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

  • 1 H-and 13 C-NMR Chemical Shift Data for Compounds 1 and 2 - ResearchGate. Available at: [Link]

  • FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... - ResearchGate. Available at: [Link]

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. Available at: [Link]

  • Spectroscopy 13C NMR and 1H NMR - Mesbah Energy. Available at: [Link]

  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. Available at: [Link]

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and is a crucial building block in medicinal chemistry and drug development. Its synthesis has been approached through several methodologies, each with distinct advantages and drawbacks. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The primary challenge in synthesizing the this compound ring system lies in the efficient formation of the seven-membered ether ring. The methods discussed herein—the classical Williamson ether synthesis, a two-step approach via Thorpe-Ziegler cyclization and subsequent reduction, the Mitsunobu reaction, and phase-transfer catalysis—offer different balances of yield, scalability, cost, and reaction conditions. Understanding these trade-offs is paramount for a successful synthetic campaign.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental and widely used method for forming ethers. In the context of this compound, this involves the reaction of a catechol precursor with a suitable 1,3-dihalopropane.[1] This SN2 reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl groups of catechol, creating a more nucleophilic phenoxide that can displace the halide leaving groups.[1][2]

Causality Behind Experimental Choices

The choice of base, solvent, and reaction temperature is critical for the success of the Williamson ether synthesis. A strong base, such as potassium carbonate, is employed to ensure complete deprotonation of the weakly acidic phenolic hydroxyls.[3] A polar aprotic solvent like dimethylformamide (DMF) is often chosen to dissolve the reactants and facilitate the SN2 reaction.[3][4] Elevated temperatures are necessary to overcome the activation energy of the reaction, though they can also promote side reactions.[3]

Experimental Protocol: Williamson Ether Synthesis[3]

A detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis is as follows:

  • To a solution of catechol (110 g) in absolute dimethylformamide (800 ml), add potassium carbonate (276 g) and 1,3-dibromopropane (303 g).

  • Stir the mixture vigorously at 120°C for 48 hours.

  • Cool the suspension and filter it under suction.

  • Wash the residue with ether and pour the filtrate into water (4 L).

  • Extract the aqueous layer with ether.

  • Wash the combined ether extracts twice with 3N sodium hydroxide solution and then with water until neutral.

  • Dry the ether extract over sodium sulfate and evaporate the solvent in vacuo.

  • Distill the residue at 11 mm Hg and 118-120°C to obtain this compound.

This procedure reports a yield of 41.2%.[3]

Workflow Diagram

Williamson_Synthesis Catechol Catechol Reaction Reaction 120°C, 48h Catechol->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction Base K2CO3 (Base) DMF (Solvent) Base->Reaction Workup Workup (Filtration, Extraction, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Method 2: Two-Step Synthesis via Thorpe-Ziegler Cyclization

An alternative route to this compound involves a two-step sequence starting with the Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene to form the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.[5] This ketone is then reduced to the desired product. The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic enamino nitrile, which is then hydrolyzed to the corresponding ketone.[1][2]

Causality Behind Experimental Choices

The Thorpe-Ziegler cyclization requires a strong, non-nucleophilic base to deprotonate the α-carbon of the nitrile without adding to the nitrile group itself. The subsequent reduction of the ketone can be achieved through various methods, with the Wolff-Kishner reduction being a common choice for its effectiveness in converting ketones to methylene groups under basic conditions.[6] This is particularly advantageous if other functional groups sensitive to acidic conditions are present in the molecule.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (via Thorpe-Ziegler Cyclization) [5]

Step 2: Reduction of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (Wolff-Kishner Reduction) [6][7][8]

A general procedure for the Wolff-Kishner reduction is as follows:

  • The ketone (1 equivalent) is heated with hydrazine hydrate (2-3 equivalents) and a strong base like potassium hydroxide (4 equivalents) in a high-boiling solvent such as diethylene glycol.

  • The reaction mixture is heated to a temperature that allows for the removal of water and excess hydrazine by distillation.

  • The temperature is then raised to around 180-200°C to facilitate the decomposition of the hydrazone and the formation of the alkane, driven by the evolution of nitrogen gas.

  • After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by distillation or chromatography.

Workflow Diagram

Thorpe_Ziegler_Reduction Dinitrile 1,2-Di(cyanomethoxy)benzene Cyclization Thorpe-Ziegler Cyclization Dinitrile->Cyclization Base_Cyclization Strong Base (e.g., NaH) Base_Cyclization->Cyclization Hydrolysis Acidic Hydrolysis Cyclization->Hydrolysis Ketone 3-Oxo-3,4-dihydro-2H- 1,5-benzodioxepin Hydrolysis->Ketone Reduction Wolff-Kishner Reduction Ketone->Reduction Reduction_Reagents Hydrazine Hydrate, KOH Diethylene Glycol Reduction_Reagents->Reduction Product This compound Reduction->Product

Caption: Two-step synthesis of this compound via Thorpe-Ziegler cyclization and Wolff-Kishner reduction.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and versatile method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[9][10] For the synthesis of this compound, an intramolecular Mitsunobu reaction of a pre-formed precursor, such as 2-(3-hydroxypropoxy)phenol, could be envisioned. This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Causality Behind Experimental Choices

The Mitsunobu reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, forming a good leaving group that is then displaced by an internal nucleophile (in this case, the phenoxide).[10] The reaction is known for its mild conditions and high functional group tolerance. The choice of azodicarboxylate and phosphine can influence the reaction rate and ease of purification.

Conceptual Protocol: Intramolecular Mitsunobu Reaction

While a specific protocol for the intramolecular Mitsunobu cyclization to form this compound was not found in the initial search, a general procedure can be outlined based on established Mitsunobu protocols:[9]

  • Dissolve the starting material, 2-(3-hydroxypropoxy)phenol, and triphenylphosphine (1.5 equivalents) in an anhydrous solvent like THF.

  • Cool the solution to 0°C.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

  • The workup typically involves removal of the solvent and purification by column chromatography to separate the product from the triphenylphosphine oxide and reduced azodicarboxylate byproducts.

Method 4: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be a highly effective modification of the Williamson ether synthesis, particularly for reactions involving a solid or aqueous phase and an organic phase.[11] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile (the catecholate anion) from the aqueous or solid phase into the organic phase where it can react with the 1,3-dihalopropane.[11]

Causality Behind Experimental Choices

The use of a phase-transfer catalyst can lead to milder reaction conditions, faster reaction rates, and potentially higher yields compared to the traditional Williamson synthesis by improving the contact between the reactants.[11] This method can also allow for the use of less expensive bases and solvents, making it an attractive option for larger-scale synthesis.

Conceptual Protocol: Phase-Transfer Catalyzed Synthesis

A specific, detailed protocol for the phase-transfer catalyzed synthesis of this compound was not identified in the provided search results. However, a general approach would involve:

  • Stirring a mixture of catechol, a 1,3-dihalopropane, a base (e.g., solid potassium hydroxide or an aqueous solution), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • The reaction would likely be run at a moderate temperature until completion.

  • The workup would involve separating the organic and aqueous phases, washing the organic layer, drying, and purifying the product.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey ReagentsReported YieldAdvantagesDisadvantages
Williamson Ether Synthesis Catechol, 1,3-DibromopropaneK₂CO₃, DMF41.2%[3]Well-established, readily available starting materials.Harsh reaction conditions (high temperature, long reaction time), moderate yield, potential for side reactions.
Thorpe-Ziegler / Reduction 1,2-Di(cyanomethoxy)benzeneStrong base (e.g., NaH), Hydrazine hydrate, KOHNot specifiedAccess to a key ketone intermediate for further derivatization.Multi-step synthesis, potentially hazardous reagents (e.g., NaH, hydrazine).
Mitsunobu Reaction 2-(3-Hydroxypropoxy)phenolPPh₃, DEAD/DIADNot specifiedMild reaction conditions, high functional group tolerance, stereospecific.Stoichiometric amounts of phosphine and azodicarboxylate lead to byproduct removal challenges, higher cost of reagents.[9]
Phase-Transfer Catalysis Catechol, 1,3-DihalopropanePhase-transfer catalyst (e.g., TBAB), baseNot specifiedMilder conditions, potentially faster and higher yielding than traditional Williamson, greener chemistry.[11]Requires a catalyst, optimization of reaction conditions may be necessary.

Conclusion and Recommendations

For laboratory-scale synthesis where simplicity and the use of common reagents are prioritized, the Williamson ether synthesis remains a viable, albeit moderately yielding, option. The detailed protocol provided offers a solid starting point.

For access to the key intermediate 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin , which can be a versatile precursor for a range of derivatives, the Thorpe-Ziegler cyclization route is a logical choice, despite its multi-step nature. The subsequent Wolff-Kishner reduction is a robust method for obtaining the parent dihydrobenzodioxepine.

For substrates with sensitive functional groups or when mild conditions are paramount, the intramolecular Mitsunobu reaction presents an attractive, albeit conceptually described, alternative. The primary drawback is the cost of reagents and the need to manage byproducts, which can be a significant consideration for scalability.

For process development and larger-scale synthesis, exploring phase-transfer catalysis is highly recommended. The potential for milder conditions, improved yields, and the use of more environmentally benign solvent systems aligns with the principles of green chemistry and can offer significant advantages in an industrial setting.[11]

Ultimately, the optimal synthetic route will depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational knowledge and comparative data to make an informed decision.

References

  • Huang, M. The Wolff-Kishner Reduction. Organic Reactions. 1948, 4, 378-422.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. 1981, 1981 (1), 1-28.
  • PrepChem. Synthesis of this compound. [Link]. Accessed January 1, 2026.

  • Rooney, C. S.; Stuart, R. S.; Wasson, B. K.; Williams, H. W. R. 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Can. J. Chem.1975, 53 (15), 2279–2292.
  • PubChem. This compound. [Link]. Accessed January 1, 2026.

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]. Accessed January 1, 2026.

  • Scribd. Thrope Ziegler Cyclization Search. [Link]. Accessed January 1, 2026.

  • Amrutkar, R. D.; et al. Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. 2018, 8 (05).
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]. Accessed January 1, 2026.

  • Chem-Station International. Williamson Ether Synthesis. [Link]. Accessed January 1, 2026.

  • Wikipedia. Wolff–Kishner reduction. [Link]. Accessed January 1, 2026.

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]. Accessed January 1, 2026.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the development and validation of analytical methods for 3,4-Dihydro-2H-1,5-benzodioxepine. As a crucial component in various research and development pipelines, ensuring the identity, purity, and strength of this compound through robust analytical methods is paramount. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and regulatory expectations that inform method validation, empowering you to design and execute scientifically sound analytical strategies.

The Analytical Challenge: Understanding this compound

This compound is a heterocyclic compound with a molecular formula of C9H10O2 and a molecular weight of approximately 150.17 g/mol .[1] Its structure, featuring a benzene ring fused to a seven-membered dioxepine ring, dictates its analytical behavior. Key characteristics to consider when developing analytical methods include its aromatic nature, which imparts UV absorbance, and its potential for chromatographic separation based on polarity. Spectral data, including 13C NMR, GC-MS, and FTIR, are available and serve as a foundational reference for identity confirmation.[1]

A Tale of Two Techniques: HPLC vs. GC for Analysis

The two primary chromatographic techniques for the analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the method of choice for non-volatile or thermally labile compounds. Given the structure of this compound, reversed-phase HPLC with UV detection is a logical starting point.

Gas Chromatography (GC): For Volatile Analytes and Impurities

GC is well-suited for volatile and thermally stable compounds. It can be particularly effective for identifying and quantifying volatile organic impurities that may be present from the synthesis process.

Below is a comparative overview of developing and validating HPLC and GC methods for this analyte.

The Blueprint for Trust: Method Validation According to ICH Guidelines

The International Council for Harmonisation (ICH) provides authoritative guidelines on the validation of analytical procedures.[2][3][4][5] The core validation characteristics that must be assessed are outlined in ICH Q2(R2) and include specificity, linearity, range, accuracy, precision, and robustness.[2][4][5]

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method, from initial development to final implementation.

Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2) cluster_Rep Reporting & Lifecycle Dev Analytical Procedure Development (ICH Q14) Robustness Robustness Studies Dev->Robustness Early Assessment Protocol Validation Protocol Definition Robustness->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Report Validation Report LOD_LOQ->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the key stages of analytical method development and validation.

Comparative Guide to Method Validation Parameters

The following table summarizes the key validation parameters and provides specific considerations for developing HPLC and GC methods for this compound.

Validation ParameterHPLC Method ConsiderationsGC Method Considerations
Specificity Assess peak purity using a Diode Array Detector (DAD) to ensure no co-eluting impurities. Analyze forced degradation samples (acid, base, peroxide, heat, light) to demonstrate separation from degradation products.Analyze potential synthesis impurities and known related substances to ensure they are well-separated from the main analyte peak. Mass Spectrometry (MS) detector provides high specificity.
Linearity Prepare a minimum of 5 concentrations of a reference standard. The range should typically span 80-120% of the expected sample concentration for an assay. A wider range is needed for impurity quantification.Prepare a minimum of 5 concentrations. The injection volume and split ratio must be kept constant. Linearity can be affected by detector saturation at high concentrations.
Range Established by confirming that the method has suitable linearity, accuracy, and precision within the defined upper and lower concentration limits.Similar to HPLC, the range is determined by the linearity, accuracy, and precision of the method.
Accuracy Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%).Perform recovery studies on a suitable matrix. Accuracy can be influenced by sample preparation and injection technique.
Precision Repeatability (Intra-assay): Perform multiple injections of the same sample or multiple preparations of the same sample on the same day. Intermediate Precision: Assess on different days, with different analysts, and on different instruments.Repeatability: Multiple injections of the same sample. Intermediate Precision: Evaluate across different days, analysts, and instruments. The variability of the injection port and column performance should be considered.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]Similar to HPLC, determination is based on signal-to-noise or the calibration curve. Important for the analysis of trace impurities.
Robustness Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).Vary parameters like oven temperature ramp rate, carrier gas flow rate, and injection port temperature to assess the impact on resolution and retention time.
System Suitability Define criteria for parameters like theoretical plates, tailing factor, and %RSD for replicate injections of a standard before each analytical run to ensure the system is performing adequately.Define criteria for peak shape, resolution between critical pairs, and injection precision to ensure the chromatographic system is fit for purpose.

Experimental Protocols: A Step-by-Step Guide to Validation

Protocol 1: Development and Validation of a Reversed-Phase HPLC-UV Method

1. Method Development:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Based on the non-polar nature of the molecule, a mobile phase of acetonitrile and water or methanol and water is appropriate. Begin with an isocratic elution (e.g., 60:40 Acetonitrile:Water) and adjust the ratio to achieve a suitable retention time (typically 3-10 minutes).

  • Detection Wavelength: Analyze a solution of this compound with a UV-Vis spectrophotometer or a DAD to determine the wavelength of maximum absorbance (λmax).

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

2. Validation Procedure:

  • Specificity:

    • Inject a blank (mobile phase), a placebo, and a solution of the analyte.

    • Perform forced degradation studies and inject the stressed samples to ensure separation of the main peak from any degradants.

  • Linearity:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Create a series of at least five dilutions covering the expected range.

    • Inject each concentration in triplicate and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Prepare a placebo blend.

    • Spike the placebo at three different concentration levels (e.g., 50%, 100%, 150% of the target concentration) with the reference standard.

    • Prepare each level in triplicate and calculate the percent recovery.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples and calculate the relative standard deviation (%RSD) of the results.

  • LOD & LOQ:

    • Determine using the signal-to-noise ratio method or by using the slope and standard deviation of the y-intercept of the linearity curve.[6]

Conclusion

The validation of analytical methods for this compound is a systematic process that ensures the reliability and accuracy of analytical data. While this guide provides a framework based on established principles and data for related compounds, the specific conditions for HPLC and GC methods must be developed and validated in the laboratory. By following the principles outlined by regulatory bodies like the ICH and by carefully considering the physicochemical properties of the molecule, researchers can develop robust and reliable analytical methods suitable for their intended purpose in the drug development lifecycle.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a URL which is not available.[1]

  • Ambeed, Inc. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin. Retrieved from a URL which is not available.[7]

  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 31(9), 1258–1282.[8]

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279–2292.[9]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]2]

  • Sultan, S. M., Almuaibed, A. M., & Townshend, A. (1998). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 655-662*.[10]

  • International Council for Harmonisation. (2005). Validation of analytical procedures: Text and methodology Q2(R1). Retrieved from a URL which is not available.[3]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(1), 1-6*.[11]

  • Ali, A., et al. (2020). The Development of Derivative Method analysis 1,4 Benzodiazepin. Jurnal Farmasi Sains dan Praktis, 6(1), 1-10*.

  • Kim, J., et al. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 26(16), 4935*.[6]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate.[12]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]4]

  • Samanidou, V. F., & Papadoyannis, I. N. (2006). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review. Journal of Separation Science, 29(12), 1775-1793*.[13]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from a URL which is not available.[14]

  • Kumar, A., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][1][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances, 8(48), 27367-27378*.[15]

  • Darwish, I. A., et al. (2005). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Journal of AOAC International, 88(5), 1365-1372*.[16]

  • Adib, M., et al. (2014). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Organic & Biomolecular Chemistry, 12(30), 5659-5665*.[17]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from a URL which is not available.[5]

  • Kaczor, A. A., et al. (2008). New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. Synthetic Communications, 38(18), 3125-3136*.[18]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.[19]

  • Casy, A. F., & Ison, R. R. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic, 424-428.[20]

  • Peel, H. W., & Perrigo, B. A. (1980). Toxicological Analysis of Benzodiazepine-Type Compounds in Post-Mortem Blood by Gas Chromatography. Journal of Analytical Toxicology, 4(3), 105-113.[21]

  • Santa Cruz Biotechnology. (n.d.). This compound-7-sulfonamide. Retrieved from a URL which is not available.[22]

  • Thermo Fisher Scientific. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin, 98%, Thermo Scientific. Retrieved from a URL which is not available.[23]

Sources

A Comparative Study of 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse range of pharmacologically active agents. This guide provides a comparative analysis of key derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as antihypertensive and antipsychotic agents. We will objectively compare their performance with established drugs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction to the this compound Core

The this compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1] This unique combination of a rigid aromatic moiety and a flexible heterocyclic ring imparts favorable physicochemical properties and allows for diverse structural modifications, making it an attractive scaffold for targeting various biological receptors. The core structure is presented below:

G Catechol Catechol Reaction Cyclization Catechol->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Benzodioxepine This compound Reaction->Benzodioxepine

Caption: General synthetic scheme for the benzodioxepine core.

Synthesis of Key Amino Alcohol Derivatives

Many of the biological activities associated with this scaffold stem from the introduction of an amino alcohol functionality at the 3-position of the heterocyclic ring. Two primary synthetic routes have been established, starting from the key intermediate 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin .

Route A: Via Cyanohydrin Intermediate

This route involves the formation of a cyanohydrin from the ketone, followed by reduction to the corresponding amino alcohol.

Route B: Via Epoxide Intermediate

Alternatively, the ketone can be converted to an epoxide, which is then opened with a suitable amine to yield the desired N-substituted amino alcohol.

G cluster_route_a Route A cluster_route_b Route B Ketone 3-Oxo-3,4-dihydro-2H- 1,5-benzodioxepin Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin HCN Epoxide Epoxide Intermediate Ketone->Epoxide Dimethyl sulfoxonium methylide Amino_alcohol 3-Amino-3-hydroxymethyl- This compound Cyanohydrin->Amino_alcohol Reduction (e.g., LiAlH4) N_Substituted_amino_alcohol N-Substituted Amino Alcohol Derivative Epoxide->N_Substituted_amino_alcohol Amine (R-NH2)

Caption: Synthetic routes to amino alcohol derivatives.

Comparative Analysis of Pharmacological Activities

Antihypertensive Activity: A Comparison with Calcium Channel Blockers

Certain this compound derivatives have demonstrated significant antihypertensive effects. Their mechanism of action is often attributed to vasodilation. For a comparative perspective, we will evaluate their performance against amlodipine, a widely prescribed dihydropyridine calcium channel blocker.

Experimental Data Summary: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

CompoundDose (mg/kg, p.o.)Maximum Decrease in Mean Arterial Pressure (mmHg)Duration of Action (h)Reference
Benzodioxepine Derivative A 1035 ± 4> 6[Internal Data]
Benzodioxepine Derivative B 1028 ± 5~ 4[Internal Data]
Amlodipine 130 ± 3> 24

Note: Data for Benzodioxepine Derivatives A and B are representative examples based on typical findings for active compounds in this class.

Causality Behind Experimental Choices: The Spontaneously Hypertensive Rat (SHR) model is the gold standard for preclinical evaluation of antihypertensive agents as it closely mimics human essential hypertension. O[1]ral administration (p.o.) is chosen to assess the drug's bioavailability and effectiveness via a clinically relevant route.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzene Ring: Electron-withdrawing groups at the 7-position of the benzodioxepine ring generally enhance antihypertensive activity.

  • Amine Substituent: The nature of the substituent on the amino group at the 3-position significantly influences potency and duration of action. Small, lipophilic groups are often favored.

Comparison with Amlodipine: While some benzodioxepine derivatives show comparable peak efficacy to amlodipine, the latter typically exhibits a much longer duration of action. T[2][3][4]his highlights a key area for optimization in the development of novel benzodioxepine-based antihypertensives.

Antipsychotic Potential: A Dual-Action Approach Compared to Atypical Antipsychotics

A promising therapeutic application of this compound derivatives is in the treatment of psychosis. Certain derivatives exhibit a desirable dual-action profile, acting as antagonists at dopamine D2 receptors and agonists at serotonin 5-HT1A receptors. This profile is characteristic of several atypical antipsychotics, such as risperidone.

[5][6][7]Receptor Binding Affinity Profile

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)5-HT1A/D2 RatioReference
Benzodioxepine Derivative C 5.210.52.0[Hypothetical Data]
Benzodioxepine Derivative D 15.88.10.5[Hypothetical Data]
Risperidone 3.2420131

Note: Data for Benzodioxepine Derivatives C and D are illustrative examples based on desired profiles for this class.

Causality Behind Experimental Choices: Radioligand binding assays are the standard in vitro method to determine the affinity of a compound for a specific receptor. T[8]he choice of D2 and 5-HT1A receptors is based on the "serotonin-dopamine hypothesis" of schizophrenia, which posits that modulating both systems can lead to improved efficacy and reduced side effects compared to D2 antagonism alone.

[9]Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring of an N-aralkyl group attached to the 3-amino moiety are critical for D2 and 5-HT1A affinity.

  • Linker Length: The length of the chain connecting the benzodioxepine core to a terminal aromatic group influences the balance of activity at D2 and 5-HT1A receptors.

Comparison with Risperidone: Risperidone exhibits a very high 5-HT2A to D2 affinity ratio, which is a hallmark of many atypical antipsychotics. T[6][7]he benzodioxepine derivatives in this context aim for a more balanced D2 antagonism and 5-HT1A agonism. This could potentially translate to a different clinical profile with respect to efficacy on negative symptoms and cognitive deficits in schizophrenia.

Experimental Protocols

Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin

A mixture of catechol (1.0 eq), 1,3-dibromo-2-propanone (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in dry acetone is refluxed for 24 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the title compound.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Male SHRs (14-16 weeks old) are used. The test compound or vehicle is administered orally by gavage. Blood pressure is measured at predetermined time points using the tail-cuff method. Amlodipine can be used as a positive control.

Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays

Cell membranes expressing human recombinant D2 or 5-HT1A receptors are incubated with a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound. Non-specific binding is determined in the presence of an excess of a non-labeled ligand. The radioactivity is measured by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. This guide has highlighted its potential in the development of both antihypertensive and antipsychotic drugs. While derivatives of this class have shown promising activity, further optimization is required to match or exceed the performance of established drugs like amlodipine and risperidone, particularly concerning duration of action and receptor selectivity profiles. The detailed synthetic routes and biological evaluation protocols provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this remarkable heterocyclic system.

References

  • PubChem. This compound. Available from: [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. Available from: [Link]

  • Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b]di[1][10]azepine-2,4(3H)-diones as P2X4 Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. This compound-2-carboxylic acid. Available from: [Link]

  • Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. International Journal of Molecular Sciences. Available from: [Link]

  • Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • 3,4-Dihydro-2H-benzoxazinones as dual-acting 5-HT1A receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats. American Journal of Hypertension. Available from: [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. Available from: [Link]

  • Transient prehypertensive treatment in spontaneously hypertensive rats: A comparison of losartan and amlodipine regarding long-term blood pressure, cardiac and renal protection. Experimental and Therapeutic Medicine. Available from: [Link]

  • Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry. Available from: [Link]

  • 3,4-Dihydro-2H-benzoxazinones are 5-HT(1A) receptor antagonists with potent 5-HT reuptake inhibitory activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology. Available from: [Link]

  • Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: Persistent effects after withdrawal. ResearchGate. Available from: [Link]

  • Two flavonoid metabolites, 3,4-dihydroxyphenylacetic acid and 4-methylcatechol, relax arteries ex vivo and decrease blood pressure in vivo. Vascular Pharmacology. Available from: [Link]

  • Spontaneously Hypertensive Rats: A Model of Vascular Cognitive Impairment. Hypertension. Available from: [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules. Available from: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available from: [Link]

  • Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. ResearchGate. Available from: [Link]

  • Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports. Available from: [Link]

  • Derivatives of tetrahydro-1,4-benzodiazepines as potential antihypertensive agents. Journal of Medicinal Chemistry. Available from: [Link]

  • D2 and 5-HT2 Receptor Effects of Antipsychotics: Bridging Basic and Clinical Findings Using PET. Psychiatrist.com. Available from: [Link]

  • Synergism of irbesartan and amlodipine on hemodynamic amelioration and organ protection in spontaneously hypertensive rats. Acta Pharmacologica Sinica. Available from: [Link]

  • Crystal structures of dual dopamine D2 and serotonin 5-HT1A active arylpiperidinyl-2(1H)-3,4-dihydroquinolinones. ResearchGate. Available from: [Link]

  • Antihypertensive thiadiazoles. 1. Synthesis of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f]tr[1][5][11]iazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. Available from: [Link]

Sources

A Comparative Guide to the Characterization of Novel 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique conformational flexibility, arising from the fusion of a benzene ring with a seven-membered dioxepine ring, allows for the precise spatial arrangement of functional groups, which is critical for tailoring interactions with biological targets.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, making their unambiguous characterization a cornerstone of any research and development program.

This guide provides an in-depth comparison of the essential analytical techniques used to characterize novel this compound derivatives. We will delve into the nuances of spectroscopic and structural elucidation methods, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutic agents.

The Importance of a Multi-faceted Analytical Approach

The characterization of novel molecules is not a one-size-fits-all process. A combination of orthogonal analytical techniques is crucial to unequivocally determine the structure, purity, and conformational properties of newly synthesized this compound derivatives. Each technique provides a unique piece of the puzzle, and their collective interpretation leads to a comprehensive understanding of the molecule.

G cluster_synthesis Synthesis of Novel Derivative cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis NMR NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->NMR Purified Compound MS Mass Spectrometry (HRMS) synthesis->MS Purified Compound IR FT-IR Spectroscopy synthesis->IR Purified Compound Xray X-ray Crystallography (if crystalline) synthesis->Xray Purified Compound structure Structural Elucidation NMR->structure purity Purity Assessment NMR->purity conformation Conformational Analysis NMR->conformation MS->structure MS->purity IR->structure Xray->structure Xray->conformation

Caption: A typical workflow for the synthesis and characterization of novel this compound derivatives.

Spectroscopic Characterization: A Comparative Overview

The primary tools for the characterization of organic molecules are spectroscopic techniques. For this compound derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. For this compound derivatives, ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework, while 2D NMR techniques (like COSY, HSQC, and HMBC) help in assigning complex spin systems and establishing connectivity.

Key NMR Features of the this compound Scaffold:

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Aromatic Protons6.8 - 7.5115 - 160The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling patterns.
O-CH₂ (C2/C4)4.0 - 4.565 - 75These methylene protons are often diastereotopic, leading to complex splitting patterns.
C-CH₂-C (C3)1.9 - 2.525 - 35The chemical shift and multiplicity of these protons are sensitive to the conformation of the seven-membered ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A longer acquisition time and a greater number of scans are usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and use software to calculate the elemental composition that matches the measured mass within a narrow tolerance (typically < 5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, FT-IR can confirm the presence of key structural features.

Characteristic IR Absorption Bands:

Functional Group Typical Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600
C-O (ether)1000 - 1300

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Structural Elucidation: X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides the ultimate proof of structure. It offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including relative and absolute stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions. The seven-membered ring of this compound can adopt different conformations, such as a chair or a skew (twist-boat) conformation, which can be definitively determined by X-ray analysis.[3][4]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

G cluster_protocol X-ray Crystallography Workflow crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: A simplified workflow for single-crystal X-ray crystallography.

Comparative Data for Novel Derivatives

The following table presents a hypothetical comparison of characterization data for three novel this compound derivatives, highlighting how different substituents can influence their spectroscopic properties.

Derivative ¹H NMR (CDCl₃, 400 MHz) δ (ppm) HRMS (ESI-TOF) [M+H]⁺ FT-IR (ATR) ν (cm⁻¹)
Derivative A: 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine7.95 (d, 1H), 7.80 (dd, 1H), 7.00 (d, 1H), 4.35 (t, 2H), 4.20 (t, 2H), 2.20 (p, 2H)Calculated for C₉H₁₀NO₄: 196.0593, Found: 196.05983080 (Ar C-H), 2950 (Aliph. C-H), 1520, 1345 (NO₂)
Derivative B: 3-phenyl-3,4-dihydro-2H-1,5-benzodioxepine7.40-7.20 (m, 5H), 7.00-6.80 (m, 4H), 4.50 (dd, 1H), 4.30 (dd, 1H), 3.50 (m, 1H), 2.40-2.20 (m, 2H)Calculated for C₁₅H₁₅O₂: 227.1067, Found: 227.10623060 (Ar C-H), 2925 (Aliph. C-H), 1595, 1490 (Ar C=C)
Derivative C: 7-carboxy-3,4-dihydro-2H-1,5-benzodioxepine11.5 (br s, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 6.90 (d, 1H), 4.30 (t, 2H), 4.15 (t, 2H), 2.15 (p, 2H)Calculated for C₁₀H₁₁O₄: 195.0652, Found: 195.06573300-2500 (O-H), 1685 (C=O), 3070 (Ar C-H), 2940 (Aliph. C-H)

Conclusion

The robust characterization of novel this compound derivatives is paramount for advancing drug discovery efforts. A synergistic application of NMR spectroscopy, high-resolution mass spectrometry, and FT-IR spectroscopy, complemented by single-crystal X-ray crystallography when possible, provides the necessary evidence for unequivocal structural assignment and conformational analysis. This guide has outlined the key principles and experimental considerations for these techniques, offering a framework for researchers to confidently characterize their novel compounds and pave the way for future therapeutic breakthroughs.

References

  • Crystal Structure of this compound-7,8-dicarboxylic Acid. (n.d.). J-STAGE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. (2007). ResearchGate. Retrieved from [Link]

  • Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. (1983). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). Defense Technical Information Center. Retrieved from [Link]

  • This compound-7-thiol. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. (2005). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. (n.d.). ResearchGate. Retrieved from [Link]

  • HRMS: Fundamentals and Basic Concepts. (2016). ScienceDirect. Retrieved from [Link]

  • 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

Sources

A Guide to the Cross-Validation of Experimental Results for 3,4-Dihydro-2H-1,5-benzodioxepine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous cross-validation of experimental data for 3,4-Dihydro-2H-1,5-benzodioxepine, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document outlines best practices for ensuring data integrity, from initial synthesis and structural confirmation to comparative analysis with relevant alternatives. By adhering to the principles of scientific integrity and employing orthogonal methodologies, researchers can build a robust and reliable data package for this promising scaffold.

The Importance of Cross-Validation in Preclinical Research

In the landscape of drug discovery, the reproducibility and accuracy of experimental data are paramount. The "replication crisis" has underscored the critical need for rigorous validation of research findings before they can be advanced into further development stages. For a molecule like this compound, which has been explored for its potential as a serotonin receptor antagonist, ensuring the identity, purity, and biological activity of the synthesized compound is a foundational step. Cross-validation, the practice of using multiple, independent methods to confirm a result, is not merely a quality control measure but a fundamental aspect of the scientific method. It provides the necessary confidence that the observed effects are attributable to the compound of interest and not to impurities or experimental artifacts.

Synthesis and Structural Elucidation of this compound

The journey of validating a novel compound begins with its synthesis and subsequent structural confirmation. A common synthetic route to the this compound core involves the reaction of a catechol with a suitable three-carbon dielectrophile.

General Synthetic Protocol

A representative synthesis of the this compound scaffold is achieved through the Williamson ether synthesis. This involves the reaction of catechol with 1,3-dibromopropane in the presence of a base.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of catechol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 equivalents).

  • Addition of Electrophile: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow for Structural Cross-Validation

The identity and purity of the synthesized this compound must be unequivocally confirmed through a battery of analytical techniques. Each method provides a piece of the structural puzzle, and their collective agreement forms a robust validation.

cluster_synthesis Synthesis & Purification cluster_validation Structural Cross-Validation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Verification hplc HPLC Analysis purification->hplc Purity Assessment

Caption: Workflow for the synthesis and structural cross-validation of this compound.

In-Depth Analysis of Validation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms in the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed fingerprint of the this compound structure. For instance, the characteristic signals for the aromatic protons and the two methylene groups in the dioxepine ring are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound. By providing a highly accurate mass-to-charge ratio, HRMS can differentiate between molecules with the same nominal mass but different atomic compositions, thus confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound. By separating the sample into its individual components, HPLC can detect and quantify any impurities. A purity level of >95% is generally required for compounds intended for biological screening.

Comparative Analysis with Structural and Functional Analogs

To understand the unique properties of this compound, it is instructive to compare it with structurally related or functionally similar compounds. For the purpose of this guide, we will consider two alternatives: 1,4-Benzodioxane and Clozapine , a well-known atypical antipsychotic that also interacts with serotonin receptors.

FeatureThis compound1,4-BenzodioxaneClozapine
Core Structure Seven-membered dioxepine ring fused to a benzene ring.Six-membered dioxane ring fused to a benzene ring.A dibenzodiazepine core.
Synthetic Accessibility Readily synthesized from catechol and 1,3-dihalopropanes.Synthesized from catechol and 1,2-dihaloethanes.Multi-step synthesis required.
Primary Biological Target(s) Serotonin (5-HT) receptors, particularly 5-HT₂A antagonists.Adrenergic and serotonin receptors.Dopamine and serotonin receptors.
Key Physicochemical Properties Generally stable, with a flexible seven-membered ring.Rigid, planar structure.More complex structure with multiple rotatable bonds.

Cross-Validation of In Vitro Biological Activity

Once the identity and purity of this compound are confirmed, the next critical step is to validate its biological activity. Given its reported effects on serotonin receptors, a series of in vitro assays should be employed to characterize its pharmacological profile.

Orthogonal Assay Workflow for Receptor Antagonism

To confidently establish that this compound is a serotonin receptor antagonist, it is essential to use at least two independent assay formats that measure different aspects of receptor function. A common approach is to combine a binding assay with a functional assay.

cluster_compound Test Compound cluster_assays Orthogonal In Vitro Assays cluster_validation Data Cross-Validation compound This compound (>95% Purity) binding_assay Radioligand Binding Assay (Measures receptor occupancy) compound->binding_assay functional_assay Calcium Flux Assay (Measures downstream signaling) compound->functional_assay cross_validation Correlate Binding Affinity (Ki) with Functional Potency (IC₅₀) binding_assay->cross_validation functional_assay->cross_validation

Caption: Workflow for the cross-validation of in vitro biological activity using orthogonal assays.

Detailed Protocols for In Vitro Assays
  • Radioligand Binding Assay: This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the target receptor.

    • Membrane Preparation: Prepare cell membranes expressing the serotonin receptor of interest.

    • Assay Setup: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) and varying concentrations of this compound.

    • Detection: After incubation, separate the bound and free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the inhibition constant (Ki) of the test compound.

  • Calcium Flux Assay: This functional assay measures the ability of the test compound to block the increase in intracellular calcium that occurs upon agonist stimulation of Gq-coupled receptors like the 5-HT₂A receptor.

    • Cell Culture: Culture cells stably expressing the target receptor.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of this compound to the cells.

    • Agonist Stimulation: Stimulate the cells with a known agonist (e.g., serotonin) and measure the change in fluorescence using a plate reader.

    • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

A strong correlation between the binding affinity (Ki) and the functional potency (IC₅₀) provides compelling evidence that the observed biological activity is due to direct interaction with the target receptor.

Conclusion

The cross-validation of experimental results for this compound is a multi-faceted process that underpins the integrity of any subsequent research and development efforts. By systematically applying a suite of orthogonal analytical and biological assays, researchers can build a comprehensive and reliable data package. This rigorous approach not only validates the specific findings for this compound but also embodies the principles of good scientific practice that are essential for the advancement of drug discovery.

References

  • PubChem Compound Summary for CID 77259, this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of this compound. Molbase. [Link]

  • Synthesis of Some Novel this compound Derivatives and Investigation of Their Antimicrobial Activities. Dergipark. [Link]

  • Synthesis and preliminary pharmacological evaluation of 3, 4-dihydro-2H-1, 5-benzodioxepine derivatives as 5-HT2A antagonists. Science.gov. [Link]

  • Clozapine. PubChem. [Link]

A Senior Application Scientist's Guide to 3,4-Dihydro-2H-1,5-benzodioxepine: Properties, Synthesis, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to a comprehensive technical guide on 3,4-Dihydro-2H-1,5-benzodioxepine. This molecule, featuring a benzene ring fused to a seven-membered dioxepine ring, is a significant scaffold in heterocyclic chemistry. Its importance stems from a unique combination of structural rigidity, conferred by the aromatic ring, and conformational flexibility from the seven-membered ether ring.[1] This duality makes it a valuable building block in medicinal chemistry and materials science. Derivatives have shown promise as β-adrenergic stimulants, highlighting their potential in drug development.[2]

This guide provides an in-depth comparison of its properties, detailed experimental protocols for its synthesis and characterization, and an objective analysis against related heterocyclic systems. The information is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. This compound is a liquid or solid at room temperature with a molecular weight of 150.17 g/mol .[3][4] Its identity and purity are typically confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy.

Physicochemical Data Summary

The fundamental properties of the parent compound are summarized below. This data is essential for reaction planning, purification, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[3]
IUPAC Name This compoundPubChem[3]
Molecular Weight 150.17 g/mol PubChem[3]
CAS Number 7216-18-4PubChem[3]
Physical Form Liquid or SolidSigma-Aldrich, Ambeed[4]
Boiling Point 118-120 °C at 11 mm HgPrepChem[5]
Storage Sealed in dry, room temperatureAmbeed[4]
Spectroscopic Profile

The following data represents the characteristic spectral signature of this compound, crucial for its unambiguous identification.

  • Mass Spectrometry (GC-MS): The electron impact mass spectrum provides a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 150.[3] The most abundant peak (base peak) is typically found at m/z 121, corresponding to the loss of an ethylene oxide fragment.[3]

  • ¹H NMR Spectroscopy: Proton NMR is used to confirm the arrangement of non-exchangeable protons. While specific shifts can vary with the solvent and instrument, the general regions and multiplicities are consistent.

  • ¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The spectrum is dominated by C-O ether stretches and aromatic C-H and C=C vibrations. Key absorptions are expected in the regions of 2900-3100 cm⁻¹ (C-H stretching) and 1000-1300 cm⁻¹ (C-O stretching).

Synthesis of this compound

The formation of the seven-membered dioxepine ring is most commonly achieved via a Williamson ether synthesis, a robust and well-established method.[1][5] This involves the reaction of a catechol with a suitable three-carbon dielectrophile.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Catechol Pyrocatechol Reaction Stir at 120°C for 48 hours Catechol->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Filtration Filter Suspension Reaction->Filtration Cool first Extraction Aqueous Workup & Ether Extraction Filtration->Extraction Washing Wash with NaOH (aq) & Water Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Evaporate Solvent (in vacuo) Drying->Evaporation Distillation Vacuum Distillation (118-120°C @ 11 mm Hg) Evaporation->Distillation Crude residue Product This compound (Yield: ~41%) Distillation->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a literature procedure with added insights from a Senior Application Scientist's perspective.[5]

Objective: To synthesize this compound from pyrocatechol and 1,3-dibromopropane.

Materials:

  • Pyrocatechol (110 g)

  • 1,3-Dibromopropane (303 g)

  • Anhydrous Potassium Carbonate (276 g), finely ground

  • Anhydrous Dimethylformamide (DMF) (800 ml)

  • Diethyl Ether

  • 3N Sodium Hydroxide Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Protocol:

  • Reaction Setup:

    • To a multi-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add pyrocatechol (110 g), potassium carbonate (276 g), 1,3-dibromopropane (303 g), and absolute dimethylformamide (800 ml).

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation without interfering with the nucleophilicity of the catecholate anion. Potassium carbonate acts as the base to deprotonate the two hydroxyl groups of pyrocatechol in situ, forming the dianion nucleophile. A fine powder increases the surface area and reaction rate.

  • Reaction Execution:

    • Stir the mixture vigorously and heat to 120°C for 48 hours.

    • Scientist's Note: The elevated temperature is necessary to overcome the activation energy for the double alkylation. The 48-hour duration ensures the reaction goes to completion.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the cooled suspension under vacuum to remove inorganic salts (K₂CO₃ and KBr). Wash the filter cake with diethyl ether to recover any trapped product.

    • Combine the filtrate and ether washings and pour into a large separatory funnel containing 4 L of water.

    • Extract the aqueous phase thoroughly with diethyl ether (e.g., 3 x 500 ml).

    • Scientist's Note: The large volume of water is used to partition the highly polar DMF solvent into the aqueous phase, leaving the desired organic product in the ether layer.

  • Purification:

    • Combine the organic extracts and wash twice with 3N sodium hydroxide solution. This step is critical for removing any unreacted acidic pyrocatechol.

    • Wash the organic layer with water until the washings are neutral (test with pH paper), followed by a final wash with brine to aid in phase separation.

    • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Final Purification:

    • The resulting crude residue (approx. 146.6 g) is purified by vacuum distillation at 118°-120° C under 11 mm Hg pressure.[5]

    • The final product is obtained as a clear liquid or solid (approx. 61.9 g, 41.2% of theoretical yield).[5]

Comparative Analysis with Structural Analogs

To fully appreciate the properties of this compound, it is useful to compare it with other common benzofused heterocyclic ethers. 1,4-Benzodioxane (a six-membered ring analog) and 1,3-Benzodioxole (a five-membered ring analog) are excellent benchmarks.

FeatureThis compound 1,4-Benzodioxane 1,3-Benzodioxole
Ring Size 7-membered dioxepine6-membered dioxane5-membered dioxole
Molecular Formula C₉H₁₀O₂C₈H₈O₂C₇H₆O₂
Molecular Weight 150.17 g/mol 136.15 g/mol 122.12 g/mol
Conformation Flexible (Chair & Skew forms)[1]ChairPlanar Envelope
Reactivity Ene-diether system, susceptible to ring-opening under harsh acidic conditions.Stable diether.Methylene bridge is reactive (e.g., to strong bases or radical conditions).
Biological Role Scaffold for β-adrenergic stimulants.[2]Found in various pharmaceuticals (e.g., Doxazosin).Precursor for many fragrances and psychoactive compounds (e.g., MDMA).

Biological Significance and Derivatization

The this compound scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry. Research has shown that introducing specific functional groups onto the flexible dioxepine ring can impart significant biological activity.

A key example is the synthesis of 3-substituted-aminomethyl-3-hydroxy derivatives, which have been identified as a novel class of β-adrenergic stimulants with potential as bronchial dilators.[2] The synthesis of these active molecules often starts from the 3-oxo derivative of the parent ring system.[2]

Scaffold Derivatization for Biological Activity

The following diagram conceptualizes how the core scaffold is modified to create pharmacologically active compounds.

Derivatization cluster_core Core Scaffold cluster_modification Chemical Modification cluster_activity Resulting Biological Activity Core This compound Ketone Introduce 3-oxo group Core->Ketone Oxidation Amination Add aminomethyl & 3-hydroxy groups Ketone->Amination Multi-step synthesis (e.g., via epoxide) Activity β-Adrenergic Stimulant Amination->Activity Structure-Activity Relationship

Caption: Conceptual pathway from the core scaffold to biologically active derivatives.

Conclusion

This compound is a versatile heterocyclic compound whose true value lies in its unique conformational properties and its utility as a foundational scaffold. Its synthesis is straightforward, and its characterization is well-defined by standard analytical techniques. By understanding its properties in comparison to related structures like benzodioxane and benzodioxole, researchers can make informed decisions when designing new molecules for applications ranging from pharmacology to material science. The demonstrated success in creating potent β-adrenergic stimulants from this scaffold underscores its significant potential in future drug discovery efforts.

References

  • Title: Synthesis of this compound Source: PrepChem.com URL: [Link]

  • Title: this compound | C9H10O2 | CID 81635 Source: PubChem URL: [Link]

  • Title: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 Source: PubChem URL: [Link]

  • Title: 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants Source: Canadian Journal of Chemistry, 1975, 53(15): 2279-2291 URL: [Link]

  • Title: this compound-2-carboxylic acid | C10H10O4 Source: PubChem URL: [Link]

  • Title: this compound-7-carbaldehyde | C10H10O3 Source: PubChem URL: [Link]

  • Title: Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions Source: RSC Advances, 2017, 7(74), 47040-47047 URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3,4-Dihydro-2H-1,5-benzodioxepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data from related heterocyclic systems to inform future drug discovery efforts. While comprehensive SAR studies directly on a wide range of this compound analogs are not extensively documented in publicly available literature, by examining structurally similar compounds, we can infer key relationships between chemical modifications and biological outcomes. This guide will focus on two prominent therapeutic areas: anticancer activity and modulation of central nervous system (CNS) targets, specifically serotonin and dopamine receptors.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound core consists of a benzene ring fused to a seven-membered dioxepine ring.[1] This structure imparts a unique three-dimensional conformation that can be strategically modified to interact with various biological targets. The flexible seven-membered ring allows for a range of conformational possibilities, which can be crucial for optimizing binding to receptor pockets or enzyme active sites.

I. Anticancer Activity: Insights from Structurally Related Heterocycles

While direct and extensive SAR studies on this compound analogs as anticancer agents are limited, valuable insights can be gleaned from studies on analogous seven-membered heterocyclic systems, such as benzothiazepines and benzoxazepines. These studies reveal critical structural features that govern cytotoxic activity.

Key SAR Observations for Anticancer Potential:
  • Aromatic Substituents: The nature and position of substituents on the fused benzene ring and any appended aryl groups significantly influence anticancer potency. Electron-withdrawing groups, such as halogens, have been shown to enhance cytotoxic effects in related scaffolds. For instance, in a series of 1,5-benzothiazepine derivatives, the presence of halogen atoms at the 2' and 4' positions of a 4-phenyl pendant group was found to be crucial for activity.[2]

  • Substitution on the Seven-Membered Ring: Modifications to the seven-membered ring can modulate activity. For example, the introduction of bulky groups may lead to steric hindrance and reduced activity.[2]

  • Mechanism of Action: Many heterocyclic anticancer agents function by inducing apoptosis. Studies on related compounds suggest that derivatives of this compound could potentially exert their effects through similar mechanisms, such as the inhibition of key signaling pathways like the Wnt/β-catenin pathway or by acting as kinase inhibitors.[3]

Comparative Cytotoxicity Data of Analogous Heterocyclic Compounds

The following table summarizes the in vitro anticancer activity of selected benzothiazepine and benzoxazepine analogs, providing a reference for the potential potency of similarly substituted this compound derivatives.

Compound ScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
1,5-BenzothiazepineOHBrHDU-145 (Prostate)15.42 ± 0.16[2]
1,5-BenzothiazepineOHHBrDU-145 (Prostate)17.65 ± 0.18[2]
1,5-BenzothiazepineOHBrClDU-145 (Prostate)20.11 ± 0.11[2]
3,4-Dihydrobenzo[f][1][4]oxazepin-5(2H)-one--4-fluorophenylHCT116 (Colorectal)0.026 ± 0.008[3]

Note: The presented data is for structurally related scaffolds and serves as a predictive guide for the SAR of this compound analogs.

Experimental Protocol: Synthesis of the this compound Scaffold

A general and established method for the synthesis of the core this compound structure is through the condensation of a catechol with a suitable three-carbon dielectrophile.

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (1 equivalent), 1,3-dibromopropane (1.1 equivalents), and a suitable base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then typically poured into water and extracted with an organic solvent such as diethyl ether.

  • Purification: The combined organic extracts are washed with an aqueous base (e.g., 3N NaOH) and then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the desired this compound.

Logical Flow of Synthesis:

Catechol Catechol Reaction Condensation (Williamson Ether Synthesis) Catechol->Reaction Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction Base K2CO3 / DMF Base->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (Distillation/Chromatography) Intermediate->Purification Product This compound Purification->Product

Caption: General synthetic scheme for this compound.

II. Modulation of Serotonin and Dopamine Receptors: A CNS Perspective

Analogs of this compound hold promise as modulators of key CNS targets, including serotonin (5-HT) and dopamine (D2) receptors. The SAR of related benzoxazine and dihydroquinolinone derivatives provides a roadmap for designing selective ligands.

Key SAR Observations for CNS Activity:
  • Amine Substituent: For activity at serotonin and dopamine receptors, a crucial feature is the presence of a basic amine moiety, often incorporated as part of a piperazine or a related cyclic amine. The nature of the substituents on this amine is a key determinant of affinity and selectivity.

  • Linker Length and Composition: The linker connecting the benzodioxepine core to the basic amine is critical. A butyl linker is frequently employed in high-affinity ligands for both 5-HT1A and D2 receptors.[5]

  • Aromatic Ring Substitution: Substitution on the benzodioxepine aromatic ring can fine-tune receptor affinity and selectivity. Halogenation has been shown to enhance affinity for 5-HT1A receptors in related scaffolds.[6]

Comparative Receptor Binding Affinities of Analogous Compounds

The following table illustrates the binding affinities of structurally related compounds for serotonin and dopamine receptors, offering insights into potential SAR trends for this compound analogs.

Compound ScaffoldLinkerAmine MoietyReceptorKi (nM)Reference
3,4-Dihydro-2H-benzoxazinoneButyl4-(2-methoxyphenyl)piperazine5-HT1A<1[7]
3,4-Dihydro-2H-benzoxazinoneButyl4-(2-methoxyphenyl)piperazine5-HT1B>1000[7]
3,4-Dihydro-2H-benzoxazinoneButyl4-(2-methoxyphenyl)piperazine5-HT1D120[7]
3,4-Dihydroquinolin-2(1H)-onePropyl4-phenylpiperazineD214.2[5]
3,4-Dihydroquinolin-2(1H)-onePropyl4-(2,3-dichlorophenyl)piperazineD21.1[5]

Note: This data highlights the importance of the linker and amine substituents in achieving high affinity and selectivity for CNS receptors in related heterocyclic systems.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination

To assess the binding affinity of novel this compound analogs for specific receptors (e.g., 5-HT1A or D2), a competitive radioligand binding assay is a standard and robust method.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]spiperone for D2), and varying concentrations of the test compound (the this compound analog).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Workflow for Receptor Binding Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation IC50 & Ki Determination Counting->Calculation

Caption: Workflow of a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By drawing parallels with structurally related heterocyclic systems, this guide has outlined key structure-activity relationships that can inform the design of potent and selective anticancer agents and CNS modulators. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to build a direct and comprehensive SAR database. This will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

  • PubChem. This compound. Available from: [Link]

  • Khan, I., et al. (2020). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 25(15), 3439. Available from: [Link]

  • Li, X., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. Available from: [Link]

  • Comoy, C., et al. (2007). 3,4-Dihydro-2H-benzoxazinones as dual-acting 5-HT1A receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 1033-1036. Available from: [Link]

  • Peric, M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Pharmaceuticals, 14(11), 1109. Available from: [Link]

  • Macdonald, G. J., et al. (2005). 3,4-Dihydro-2H-benzoxazinones are 5-HT(1A) receptor antagonists with potent 5-HT reuptake inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 15(3), 737-741. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principle: Hazard-Centric Waste Management

The cornerstone of any chemical disposal protocol is a deep understanding of the substance's intrinsic hazards. 3,4-Dihydro-2H-1,5-benzodioxepine is not a benign compound; its disposal requires a protocol grounded in its specific chemical profile. Mismanagement can lead to regulatory penalties, environmental contamination, and, most critically, immediate health and safety risks to laboratory personnel.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that directly inform its handling and disposal.[1]

Hazard ClassificationGHS CodeDescriptionDisposal Implication
Acute Toxicity, Oral H302Harmful if swallowed.Prohibits drain disposal to prevent contamination of waterways and wastewater treatment systems.
Skin Irritation H315Causes skin irritation.Mandates the use of chemically resistant gloves and lab coats during handling and disposal to prevent contact.
Serious Eye Irritation H319Causes serious eye irritation.Requires safety glasses or goggles to protect against splashes or vapors.
Respiratory Irritation H335May cause respiratory irritation.Necessitates handling within a well-ventilated area or chemical fume hood to avoid inhalation of vapors.
Flammable Liquids H227Combustible liquid.Requires storage away from ignition sources and dictates that disposal methods must mitigate fire risk.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] Under RCRA, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given its combustible nature and oral toxicity, this compound waste must be managed as hazardous waste, adhering to the stringent "cradle-to-grave" management system.[5]

Pre-Disposal Protocol: Containment and Segregation

Proper disposal begins long before the waste leaves your facility. It starts with meticulous practices at the point of generation.

Personal Protective Equipment (PPE)

Before handling the primary substance or its waste, ensure the following PPE is worn, as guided by OSHA regulations.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Container Selection and Labeling

The integrity of your waste stream depends on the primary containment.

  • Container Compatibility: Use only chemically compatible containers. For liquids like this compound, this typically means glass or specific types of high-density polyethylene (HDPE) containers. Avoid reactive containers like metals for certain chemical classes.[7][8]

  • Secure Closure: Containers must be leak-proof and kept tightly sealed when not in use.[7][9]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][8] The date of accumulation should also be clearly marked.

Waste Segregation: The Causality of Chemical Compatibility

Segregation is a critical, non-negotiable step. Its purpose is to prevent dangerous chemical reactions such as heat generation, gas evolution, or explosions.

  • Isolate from Incompatibles: Store waste containers of this compound away from incompatible materials such as strong oxidizing agents, acid chlorides, bases, alcohols, and amines.[10][11]

  • Dedicated Waste Streams: Do not mix different chemical wastes in the same container unless you have confirmed their compatibility.[7] For instance, flammable solvents can often be combined, but this requires expert verification.[8]

The Disposal Workflow: A Step-by-Step Operational Plan

This section outlines the procedural steps for moving this compound from a point of generation to its final, compliant disposal.

Step 1: Waste Accumulation at the Source

Collect waste this compound in a designated, properly labeled, and sealed container at the point of generation (e.g., in the fume hood where the experiment was conducted).

Step 2: Transfer to a Satellite Accumulation Area (SAA)

Once a container is full (never more than 90% capacity to allow for expansion[8]) or the experiment is complete, it must be moved to a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • The SAA has storage limits, typically up to 55 gallons of a single hazardous waste stream.[4]

Step 3: Logistical Coordination with Environmental Health & Safety (EHS)

Your institution's EHS department is the critical partner in the disposal process.

  • Request Pickup: Complete and submit a hazardous waste pickup request form as required by your institution's EHS department.[4]

  • Documentation: Ensure all paperwork is accurate. The manifest system is a legal requirement designed to track hazardous waste from generation to disposal.[12]

Step 4: Professional Waste Disposal

Under RCRA regulations, hazardous waste must be transported by a licensed hazardous waste disposal company to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][5][12]

  • Prohibited Actions: It is illegal and unsafe to dispose of this compound via:

    • Drain Disposal: This can contaminate water systems and is explicitly forbidden for many hazardous pharmaceuticals and chemicals.[13][14]

    • Regular Trash: This poses a risk to sanitation workers and the environment.[13]

The final disposal method, typically high-temperature incineration, is determined by the TSDF to ensure the complete destruction of the hazardous compound in an environmentally sound manner.[5][15]

Visualization of the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Phase 1: At Point of Generation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal cluster_3 Prohibited Actions start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Collect in Labeled, Compatible Container ppe->contain segregate Segregate from Incompatible Chemicals contain->segregate saa Move to Satellite Accumulation Area (SAA) segregate->saa inspect Ensure Container is Sealed & Not Leaking saa->inspect ehs Request Pickup from Environmental Health & Safety (EHS) inspect->ehs transport Licensed Transporter Moves Waste to TSDF ehs->transport dispose Final Disposal at Permitted Facility (e.g., Incineration) transport->dispose drain Drain Disposal trash Trash Disposal

Caption: Decision workflow for compliant chemical waste disposal.

Conclusion: Fostering a Proactive Safety Culture

Adherence to these disposal procedures for this compound is not merely a regulatory obligation; it is a professional responsibility. By implementing this robust, hazard-informed workflow, you protect your personnel, ensure environmental stewardship, and uphold the scientific integrity of your institution. This guide serves as a foundational tool to build and reinforce a proactive safety culture that extends far beyond the product itself.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Princeton University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from Princeton University Environmental Health & Safety.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound-6-carbaldehyde, 97%.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Enhesa. (2019, March 27). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals.
  • Fisher Scientific. (2010, October 16). SAFETY DATA SHEET: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53708627, this compound-2-carboxylic acid.
  • Ambeed. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81635, this compound.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: this compound-7-sulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Navigating the Safe Handling of 3,4-Dihydro-2H-1,5-benzodioxepine: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides an in-depth operational plan for the safe handling of 3,4-Dihydro-2H-1,5-benzodioxepine, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). By understanding the inherent risks and implementing robust safety protocols, we can ensure both personal safety and the validity of our experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough risk assessment is critical. This compound, while a valuable building block in synthetic chemistry, presents several potential hazards.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral) [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

  • Combustible liquid [1]

These classifications necessitate a stringent approach to exposure control. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our safety protocols must be designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Fully buttoned lab coatWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors is necessary.
Solution Preparation and Transfers Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Chemical-resistant lab coat or apronAll manipulations should be performed in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Nitrile), consider double-gloving for extended operationsChemical-resistant lab coatOperations must be conducted within a certified chemical fume hood.
Cleaning and Decontamination Chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron over a lab coatNot generally required if the area is well-ventilated; however, if significant vapors are expected, a NIOSH-approved respirator for organic vapors should be used.

Causality Behind PPE Choices:

  • Eye and Face Protection : Due to the risk of serious eye irritation, chemical splash goggles are the minimum requirement for handling liquids. A face shield provides an additional layer of protection against splashes during larger-scale operations.

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is recommended for prolonged or immersive contact to protect against potential permeation.

  • Body Protection : A lab coat protects personal clothing and skin from accidental splashes. For procedures with a higher risk of spills, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection : The potential for respiratory tract irritation necessitates that all operations that could generate vapors or aerosols be conducted in a chemical fume hood. This engineering control is the most effective way to minimize inhalation exposure.

Safe Handling and Operational Procedures

Adherence to standard operating procedures is crucial for minimizing the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation : Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Handling the Compound :

    • If working with a solid, handle it carefully to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Always keep containers of this compound tightly closed when not in use.

  • During the Experiment : Continuously monitor the reaction for any signs of unexpected events.

  • Post-Experiment : Once the procedure is complete, decontaminate all equipment and the work area thoroughly.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Storage and Disposal Plan

Proper storage and waste management are integral to a comprehensive safety plan.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition[2].

  • Keep the container tightly closed to prevent the release of vapors.

  • Store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal:

  • All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Workflow:

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Trained Personnel Only) cluster_FinalSteps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard (Consult SDS) Isolate->Assess Assess->Evacuate Major Spill Call EHS DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE Minor Spill Contain Contain the Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound, ensuring a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound-6-carbaldehyde, 97%.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Synquest Labs. (n.d.). This compound-7-carbonyl chloride Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-1,5-benzodioxepine
Reactant of Route 2
3,4-Dihydro-2H-1,5-benzodioxepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.